AHL modulator-1
Description
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Propriétés
Numéro CAS |
942296-18-6 |
|---|---|
Formule moléculaire |
C12H12BrNO3 |
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H12BrNO3/c13-9-4-2-1-3-8(9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1 |
Clé InChI |
MMJSTOMMZPSKSQ-JTQLQIEISA-N |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis and Characterization of AHL Modulator-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of AHL Modulator-1, a compound identified as a modulator of N-acyl homoserine lactone (AHL)-mediated quorum sensing in bacteria. This document details the synthetic route, analytical characterization, and functional assays, offering valuable insights for researchers in microbiology, chemical biology, and anti-infective drug discovery.
Introduction to this compound
This compound, also referred to as compound 12 in some literature, has been identified as a modulator of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[1] This compound exhibits both agonistic and antagonistic properties on specific quorum sensing-regulated phenotypes, such as cellulase (B1617823) activity and tissue maceration in potatoes. The ability to modulate quorum sensing pathways presents a promising strategy for the development of novel anti-virulence agents that can circumvent the challenges of traditional antibiotic resistance.
Synthesis of an N-Acyl Homoserine Lactone Modulator
While a specific synthesis protocol for the compound designated "this compound" is not publicly available, a representative synthesis of a structurally related and well-characterized AHL analogue, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is presented below. This multi-step synthesis is a widely adopted method for preparing various AHL modulators.[2]
Experimental Protocol: Synthesis of N-(3-oxododecanoyl)-L-homoserine lactone
Materials:
-
Decanoyl chloride
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ethylene (B1197577) glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
L-homoserine lactone hydrobromide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of Acyl Meldrum's Acid Intermediate
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.0 eq) to the solution.
-
Add decanoyl chloride (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the acyl Meldrum's acid intermediate.
Step 2: Synthesis of Methyl 3-oxododecanoate (B1238196)
-
Reflux the acyl Meldrum's acid intermediate in methanol for 4 hours.
-
Remove the methanol under reduced pressure to yield crude methyl 3-oxododecanoate.
Step 3: Protection of the β-keto group
-
Dissolve the methyl 3-oxododecanoate in toluene.
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH.
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 12 hours.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 4: Saponification
-
Dissolve the protected β-keto ester in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the protected 3-oxododecanoic acid.
Step 5: Amide Coupling
-
Dissolve the protected 3-oxododecanoic acid (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) and stir for 15 minutes.
-
Add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Dilute with dichloromethane and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Step 6: Deprotection and Purification
-
The acetal (B89532) protecting group is typically removed during the aqueous workup and purification.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N-(3-oxododecanoyl)-L-homoserine lactone.
Synthesis Workflow
References
The Search for Silence: A Technical Guide to Discovering Novel AHL Quorum Sensing Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. These signals regulate a wide array of processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][2][3] The critical role of AHL-mediated QS in bacterial pathogenicity has made it a prime target for the development of novel anti-virulence therapies. This technical guide provides an in-depth overview of the core methodologies and strategies employed in the discovery of novel AHL quorum sensing modulators, with a focus on data presentation, experimental protocols, and pathway visualization.
Core Concepts in AHL Quorum Sensing
The canonical AHL quorum sensing system, often exemplified by the LuxI/LuxR system in Vibrio fischeri, involves two key protein components: a LuxI-type synthase and a LuxR-type transcriptional regulator.[3][4][5] The LuxI homolog synthesizes a specific AHL molecule, which, upon reaching a critical concentration, binds to the cognate LuxR-type receptor. This AHL-receptor complex then modulates the transcription of target genes.[2][4] In pathogenic bacteria like Pseudomonas aeruginosa, multiple, interconnected AHL-QS systems, such as LasI/LasR and RhlI/RhlR, create a complex regulatory network controlling virulence.[6][7][8]
Strategies for Discovering AHL-QS Modulators
The discovery of novel AHL-QS modulators can be broadly categorized into three main approaches: in vitro screening, in silico screening, and the exploration of natural product libraries.
In Vitro Screening Assays
High-throughput screening (HTS) of large chemical libraries is a cornerstone of drug discovery.[9] For AHL-QS modulators, HTS assays are typically designed to identify compounds that either inhibit AHL synthesis or block the AHL-receptor interaction.[10][11]
Biosensor-Based Assays: A common and effective method utilizes bacterial biosensor strains. These are engineered bacteria that produce a measurable output, such as light (bioluminescence) or color (pigment production), in response to specific AHLs.[12][13] Potential inhibitors are identified by their ability to reduce or abolish this output in the presence of the cognate AHL.
Cell-Free Assays: To circumvent issues of compound permeability and off-target effects in whole-cell assays, cell-free systems have been developed.[6][12] These assays use purified components of the QS system, such as the LuxR receptor and a reporter gene, to screen for inhibitors of the AHL-receptor interaction directly.[6] An enzyme-coupled, high-throughput, cell-free screen has also been developed to discover inhibitors of AHL synthases.[10]
In Silico Screening and Molecular Modeling
Computational approaches have become indispensable in modern drug discovery, enabling the rapid screening of vast virtual libraries of compounds.[14][15]
Virtual Screening: This method involves docking large numbers of small molecules into the binding sites of QS-related proteins, such as LasR or LasI, to predict their binding affinity.[14][16] This allows for the prioritization of compounds for experimental testing.
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of protein-ligand complexes, helping to assess the stability of the interaction and the conformational changes induced by the modulator.[14][16]
Natural Products as a Source of QS Modulators
Natural products from plants, fungi, and other bacteria are a rich source of bioactive compounds with QS inhibitory activity.[17] Many natural compounds, such as flavonoids and polyphenols, have been shown to disrupt QS signaling pathways.[17][18] Screening of natural product extracts and subsequent isolation of the active compounds is a fruitful strategy for discovering novel QS modulators.
Quantitative Data on AHL-QS Modulators
The following tables summarize quantitative data for a selection of identified AHL quorum sensing modulators.
Table 1: Synthetic AHL-QS Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Compound 1 (Indole derivative) | BmaI1 (AHL Synthase) | Cell-free enzymatic assay | Ki = 0.7 µM | [10] |
| PD12 | LasR | P. putida biosensor | IC50 ≈ 20 µM | [9] |
| V-06-018 | LasR | P. putida biosensor | IC50 ≈ 10 µM | [9] |
| Cefatrizine | BmaI1 (AHL Synthase) | Cell-free enzymatic assay | - | [11] |
Table 2: Natural Product AHL-QS Inhibitors
| Compound | Source | Target System | Effect | Reference |
| Quercetin | Plants | P. aeruginosa LasI/RhlI | Inhibits AHL biosynthesis | [17] |
| Naringenin | Plants | P. aeruginosa LasI/RhlI | Inhibits AHL biosynthesis | [17] |
| Ajoene | Allium sativum (Garlic) | Pseudomonas spp. | Suppresses AHL synthesis | [17] |
| Cinnamaldehyde | Cinnamomum species | P. aeruginosa | Downregulates QS gene expression | [18][19] |
| Salicylic acid | Plants | P. aeruginosa | Downregulates QS-controlled virulence | [18] |
Experimental Protocols
General AHL Biosensor Assay for Screening Inhibitors
This protocol describes a typical agar (B569324) plate-based diffusion assay using a biosensor strain to screen for AHL-QS inhibitors.
Materials:
-
AHL biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4)
-
Luria-Bertani (LB) agar plates
-
Synthetic AHL corresponding to the biosensor's specificity
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile filter paper discs
Procedure:
-
Prepare a molten LB agar solution and cool it to approximately 50°C.
-
Inoculate the molten agar with an overnight culture of the biosensor strain.
-
Add the specific synthetic AHL to the agar to a final concentration that induces a clear reporter signal.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the discs onto the surface of the agar plate.
-
Incubate the plates at the optimal temperature for the biosensor strain (e.g., 30°C) for 24-48 hours.
-
Observe the plates for zones of inhibition of the reporter signal (e.g., a colorless halo around the disc against a colored background) which indicates potential QS inhibition.
Cell-Free Assay for AHL Synthase Inhibitors
This protocol is a simplified representation of an enzyme-coupled assay to screen for inhibitors of AHL synthases.[10]
Materials:
-
Purified AHL synthase (e.g., BmaI1)
-
Acyl-ACP or Acyl-CoA (substrate)
-
S-adenosyl methionine (SAM) (substrate)
-
Coupling enzymes and substrates to produce a detectable signal (e.g., fluorescent product like resorufin)
-
Assay buffer
-
Test compounds
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, purified AHL synthase, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrates (Acyl-ACP/CoA and SAM) and the coupling enzyme system.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Monitor the production of the fluorescent signal over time using a microplate reader.
-
Inhibitors are identified by a decrease in the rate of signal production compared to a no-inhibitor control.
-
Calculate IC50 values from the dose-response curves.
Visualizing AHL-QS Pathways and Workflows
Canonical AHL Quorum Sensing Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Methods for Measuring the Production of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 8. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 10. A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico analysis of quorum sensing modulators: Insights into molecular docking and dynamics and potential therapeutic applications | PLOS One [journals.plos.org]
- 15. Identifying novel aryl hydrocarbon receptor (AhR) modulators from clinically approved drugs: In silico screening and In vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico analysis of quorum sensing modulators: Insights into molecular docking and dynamics and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
AHL Modulator-1: A Technical Guide to its Role in Bacterial Communication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-homoserine lactone (AHL) mediated quorum sensing (QS) is a pivotal cell-to-cell communication system in Gram-negative bacteria, enabling them to coordinate gene expression with population density. This intricate signaling network regulates a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The modulation of QS pathways, therefore, presents a promising strategy for the development of novel anti-infective therapeutics. This technical guide provides an in-depth overview of AHL modulator-1, a synthetic molecule identified as N-(3-nitro-phenylacetanoyl)-L-homoserine lactone, and its significant role in influencing bacterial communication.
Core Concepts of AHL-Mediated Quorum Sensing
The canonical AHL-mediated quorum sensing circuit involves two key protein components: a LuxI-type synthase and a LuxR-type transcriptional regulator.
-
LuxI-type Synthases: These enzymes are responsible for the synthesis of specific AHL signal molecules.
-
LuxR-type Regulators: These are intracellular receptors that bind to their cognate AHLs. Upon binding, the LuxR-AHL complex typically dimerizes and binds to specific DNA sequences (lux boxes), activating or repressing the transcription of target genes.
This system allows bacteria to collectively launch responses only when a sufficient population density, or "quorum," is reached, maximizing the impact of their coordinated behaviors.
This compound: A Potent Synthetic Modulator
This compound, with the chemical structure N-(3-nitro-phenylacetanoyl)-L-homoserine lactone, has been identified as a potent modulator of AHL-mediated quorum sensing. It is a synthetic analog of the natural AHL signals used by bacteria.
Quantitative Data on Biological Activity
This compound has demonstrated significant activity in modulating quorum sensing in the model organism Vibrio fischeri. It has been characterized as a "superagonist," indicating that it can induce a stronger response than the natural AHL signal molecule.
| Organism | Assay | Activity Type | EC50 Value |
| Vibrio fischeri | Bioluminescence | Superagonist | ~0.2 µM |
Note: The initial search for this document referred to agonistic and antagonistic activities of this compound in cellulase (B1617823) and potato maceration assays. However, a primary scientific source for this specific quantitative data could not be identified during the literature review for this guide.
Signaling Pathway
The following diagram illustrates the general mechanism of LuxI/LuxR-mediated quorum sensing, which is the target pathway for this compound.
Caption: General signaling pathway of AHL-mediated quorum sensing.
Experimental Protocols
Vibrio fischeri Bioluminescence Assay
This protocol is used to determine the agonistic or antagonistic activity of a compound on the LuxR/LuxI quorum-sensing system of Vibrio fischeri.
Materials:
-
Vibrio fischeri culture (e.g., a strain with a functional LuxR but deficient in its own AHL synthase to test for agonism).
-
Luria-Bertani Salt (LBS) medium.
-
Test compound (this compound) stock solution.
-
96-well microtiter plates.
-
Plate reader capable of measuring luminescence and optical density (OD).
-
Incubator with shaking capabilities.
Procedure:
-
Culture Preparation: Inoculate Vibrio fischeri into LBS medium and grow overnight at room temperature with shaking.
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in LBS medium directly in the wells of a 96-well plate. Include a positive control (with the native AHL) and a negative control (medium only).
-
Dilute the overnight Vibrio fischeri culture to a starting OD600 of approximately 0.05 in fresh LBS medium.
-
Add the diluted bacterial culture to each well of the 96-well plate.
-
-
Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 4-8 hours), allowing for bacterial growth and induction of the quorum-sensing system.
-
Measurement:
-
Measure the optical density at 600 nm (OD600) to determine cell density.
-
Measure the luminescence.
-
-
Data Analysis:
-
Normalize the luminescence readings by dividing by the corresponding OD600 value to account for differences in cell growth.
-
Plot the normalized luminescence against the concentration of the test compound.
-
Determine the EC50 value (the concentration at which 50% of the maximum response is observed) for agonists. For antagonists, the assay is run in the presence of a known concentration of the native AHL, and the IC50 value is determined.
-
Experimental Workflow Diagram
Caption: Workflow for the Vibrio fischeri bioluminescence assay.
Conclusion and Future Directions
This compound (N-(3-nitro-phenylacetanoyl)-L-homoserine lactone) serves as a powerful tool for studying bacterial quorum sensing, exhibiting potent superagonistic activity in Vibrio fischeri. The methodologies outlined in this guide provide a framework for assessing the activity of this and other potential QS modulators.
Further research is warranted to:
-
Elucidate the precise molecular interactions between this compound and the LuxR receptor.
-
Investigate its activity spectrum across a broader range of pathogenic bacteria, such as Pseudomonas aeruginosa and Erwinia carotovora.
-
Explore its potential effects on biofilm formation and the production of specific virulence factors in clinically relevant pathogens.
-
Develop and validate detailed protocols for its synthesis to ensure wider availability for research purposes.
Understanding the mechanisms of action of synthetic modulators like this compound is crucial for the rational design of novel anti-infective strategies that target bacterial communication, potentially offering a new paradigm in the fight against antibiotic-resistant infections.
Unraveling the Impact of AHL Modulator-1 on Bacterial Communication and Virulence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
AHL Modulator-1, also identified as compound 12, is a synthetic N-acyl-L-homoserine lactone (AHL) analogue that has demonstrated the ability to modulate quorum sensing (QS) systems in Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, often regulating virulence, biofilm formation, and the production of extracellular enzymes. This technical guide provides a comprehensive overview of the known biochemical pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.
Core Findings: Modulation of Quorum Sensing Pathways
This compound has been shown to exhibit both agonistic and antagonistic properties, influencing key bacterial behaviors through its interaction with quorum sensing pathways. The primary mechanism of action appears to be the modulation of LuxR-type transcriptional regulators, with studies specifically implicating its effect on the RhlR system in Pseudomonas aeruginosa and the ExpR system in Pectobacterium species.
Quantitative Data Summary
The modulatory effects of this compound have been quantified in assays measuring the activity of bacterial extracellular enzymes, which are often direct outputs of quorum sensing-regulated gene expression.
| Assay Type | Agonistic Effect (%) | Antagonistic Effect (%) |
| Cellulase (B1617823) Activity | 21 | 42[1] |
| Potato Maceration | 5 | 32[1] |
Table 1: Quantitative Effects of this compound. This table summarizes the observed agonistic and antagonistic percentages of this compound on cellulase activity and potato maceration, key indicators of its influence on bacterial virulence.
Affected Biochemical Pathways
The observed effects of this compound on cellulase activity and potato maceration are downstream consequences of its interaction with specific quorum sensing signaling pathways. In many plant-pathogenic bacteria, such as Pectobacterium carotovorum, the production of plant cell wall degrading enzymes, including cellulases and pectinases (which cause potato maceration), is tightly regulated by a quorum sensing system homologous to the LuxI/LuxR system[2][3].
The proposed mechanism involves this compound competing with the native AHL signal molecules for binding to the LuxR-type receptor (e.g., ExpR in Pectobacterium). This competition can either partially activate (agonism) or inhibit (antagonism) the transcription of target genes, including those encoding for virulence factors.
Figure 1: Modulation of a LuxR-type Quorum Sensing Pathway. This diagram illustrates how this compound is hypothesized to interfere with a typical bacterial quorum sensing circuit.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Cellulase Activity Assay (Agar Plate Method)
This protocol is a common method for screening the effect of modulators on bacterial cellulase production.
1. Media Preparation:
-
Prepare a minimal salt medium (MSM) agar (B569324) supplemented with 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) as the sole carbon source.
-
Autoclave the medium and pour it into sterile Petri dishes.
2. Inoculum Preparation:
-
Grow the test bacterium (e.g., Pectobacterium carotovorum) in Luria-Bertani (LB) broth overnight at 30°C with shaking.
-
Centrifuge the culture, wash the cell pellet with sterile phosphate-buffered saline (PBS), and resuspend to a final OD600 of 1.0.
3. Assay Procedure:
-
Create wells (6 mm diameter) in the CMC agar plates using a sterile cork borer.
-
To test for antagonistic activity, add 50 µL of a mixture containing the bacterial suspension and this compound at the desired concentration to a well. For a positive control, add 50 µL of the bacterial suspension mixed with the native AHL signal. For a negative control, add 50 µL of the bacterial suspension with the solvent control.
-
To test for agonistic activity, use a mutant bacterial strain deficient in AHL production. Add 50 µL of the mutant bacterial suspension mixed with this compound to a well.
4. Incubation and Visualization:
-
Incubate the plates at 30°C for 24-48 hours.
-
Flood the plates with 0.1% (w/v) Congo red solution for 15 minutes.
-
Destain the plates by washing with 1 M NaCl solution.
-
A clear halo around the well indicates cellulase activity (hydrolysis of CMC). The diameter of the halo is proportional to the enzyme activity.
5. Data Analysis:
-
Measure the diameter of the clear zones.
-
Calculate the percentage of agonism or antagonism relative to the positive and negative controls.
Figure 2: Workflow for the Cellulase Activity Assay. This diagram outlines the key steps involved in assessing the impact of this compound on bacterial cellulase production.
Potato Soft Rot (Maceration) Assay
This in vivo assay directly measures the ability of a quorum sensing modulator to affect bacterial virulence in a plant host model.
1. Plant Material and Bacterial Inoculum:
-
Select healthy, firm potato tubers. Surface sterilize the potatoes by washing with soap and water, followed by immersion in 70% ethanol (B145695) for 1 minute and then 10% bleach solution for 10 minutes. Rinse thoroughly with sterile distilled water.
-
Prepare the bacterial inoculum as described in the cellulase activity assay protocol.
2. Assay Procedure:
-
Aseptically slice the potatoes into discs of approximately 1 cm thickness.
-
Create a small wound in the center of each potato slice with a sterile pipette tip.
-
For antagonism testing, inoculate the wound with 10 µL of the bacterial suspension pre-incubated with the desired concentration of this compound.
-
For agonism testing, use an AHL-deficient mutant and inoculate with a mixture of the bacterial suspension and this compound.
-
Controls should include inoculation with the wild-type bacteria (positive control), the AHL-deficient mutant (negative control), and bacteria with the native AHL signal.
3. Incubation and Measurement:
-
Place the inoculated potato slices in a humid chamber (e.g., a sterile Petri dish with a moistened filter paper).
-
Incubate at 30°C for 48-72 hours.
-
After incubation, carefully remove the macerated (rotted) tissue from the inoculation site.
-
Weigh the macerated tissue.
4. Data Analysis:
-
The weight of the macerated tissue is a direct measure of virulence.
-
Calculate the percentage reduction (antagonism) or increase (agonism) in maceration compared to the controls.
Figure 3: Workflow for the Potato Soft Rot Assay. This diagram details the procedure for evaluating the effect of this compound on bacterial virulence in a potato tuber model.
Conclusion
This compound (compound 12) represents a valuable chemical tool for probing and manipulating bacterial quorum sensing. Its demonstrated ability to modulate the production of virulence factors, such as cellulases and pectinases, highlights its potential as a lead compound for the development of anti-virulence therapies. The biochemical pathways affected by this modulator are central to the pathogenicity of numerous bacterial species, making it a subject of significant interest for researchers in microbiology, drug discovery, and plant pathology. The experimental protocols detailed herein provide a foundation for further investigation into the precise mechanisms of action and the broader applicability of this compound and similar compounds.
References
- 1. rhlR transcriptional regulator RhlR [Pseudomonas aeruginosa PAO1] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Attenuation of Quorum Sensing Regulated Virulence of Pectobacterium carotovorum subsp. carotovorum through an AHL Lactonase Produced by Lysinibacillus sp. Gs50 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of Quorum Sensing Regulated Virulence of Pectobacterium carotovorum subsp. carotovorum through an AHL Lactonase Produced by Lysinibacillus sp. Gs50 | PLOS One [journals.plos.org]
Structural Analysis of AHL Modulator-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by Gram-negative bacteria in a population density-dependent communication system known as quorum sensing (QS). The modulation of QS pathways presents a promising strategy for the development of novel anti-virulence agents. This technical guide provides a detailed examination of AHL modulator-1, a known modulator of AHL-mediated quorum sensing. While crystallographic and comprehensive spectroscopic data for this compound are not publicly available, this document synthesizes its known chemical structure, reported modulatory activities, and the experimental protocols used for its characterization. Furthermore, it places this compound within the broader context of AHL signaling pathways and the principles of QS modulation.
Introduction to AHL-Mediated Quorum Sensing
Gram-negative bacteria employ AHLs to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[1] The canonical AHL-mediated QS system, often exemplified by the LuxI/LuxR system in Vibrio fischeri, involves two key protein components: a LuxI-like synthase that produces the AHL signal molecule, and a LuxR-like receptor protein that binds the AHL and acts as a transcriptional regulator.[1] As the bacterial population density increases, the concentration of secreted AHLs surpasses a threshold, leading to the activation of the LuxR-like receptor and subsequent modulation of target gene expression.
This compound: Structure and Known Activity
This compound, also identified as compound 12, is chemically known as 1-(4-bromobenzoyl)pyrrolidine-2-carboxylic acid . Its molecular formula is C₁₂H₁₂BrNO₃, and its structure is depicted below.
Chemical Structure of this compound:
-
Molecular Formula: C₁₂H₁₂BrNO₃
-
CAS Number: 942296-18-6
-
SMILES: C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O[2]
-
InChI: InChI=1S/C12H12BrNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)[2]
This compound exhibits both agonistic and antagonistic properties in different bioassays. The reported quantitative data on its activity is summarized in the table below.
| Assay | Modulatory Effect | Activity (%) |
| Cellulase (B1617823) Activity | Agonism | 21% |
| Cellulase Activity | Antagonism | 42% |
| Potato Maceration | Agonism | 5% |
| Potato Maceration | Antagonism | 32% |
Structural Comparison to Natural AHLs and Putative Mechanism of Action
The structure of this compound presents notable similarities and differences when compared to natural N-acyl-homoserine lactones. It possesses a cyclic head group (pyrrolidine-2-carboxylic acid) that can be considered an analog of the homoserine lactone ring found in natural AHLs. The amide linkage is also a conserved feature. However, instead of a flexible acyl chain, this compound features a rigid 4-bromobenzoyl group.
This structural configuration suggests that this compound likely competes with native AHLs for binding to the LuxR-type receptor's binding pocket. The bromobenzoyl moiety may interact with the hydrophobic residues within the binding site, while the pyrrolidine-2-carboxylic acid head group could engage in hydrogen bonding interactions, mimicking those of the natural homoserine lactone. The dual agonistic and antagonistic behavior suggests that the binding of this compound to the receptor may induce a conformational change that is partially active or inhibitory, depending on the specific LuxR-type protein and the downstream signaling cascade being measured.
Experimental Protocols
The following sections detail the generalized protocols for the assays used to characterize the activity of this compound.
Cellulase Activity Assay
This assay measures the enzymatic degradation of cellulose (B213188), a process regulated by quorum sensing in some bacteria. The modulatory effect of this compound is quantified by its ability to either enhance (agonism) or inhibit (antagonism) cellulase production or activity in the presence of a sub-optimal concentration of a native AHL.
Principle: Cellulase hydrolyzes cellulose into reducing sugars, such as glucose. The amount of reducing sugar produced is proportional to the enzyme's activity and can be quantified using methods like the dinitrosalicylic acid (DNS) assay or coupled enzyme assays.[3]
Materials:
-
Bacterial strain with a QS-regulated cellulase
-
Appropriate growth medium
-
Cellulose substrate (e.g., carboxymethyl cellulose or microcrystalline cellulose)
-
Citrate or acetate (B1210297) buffer (e.g., 0.05 M, pH 4.8-5.0)[3]
-
DNS reagent or a commercial glucose quantification kit[3]
-
Spectrophotometer
-
Incubator/shaker
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain to a specific optical density in the presence of the native AHL (for antagonism assay) or without (for agonism assay).
-
Assay Setup: In separate reaction tubes, combine the cellulose substrate suspended in buffer with the bacterial culture supernatant (containing the cellulase) and the desired concentration of this compound.
-
Controls: Prepare positive controls (with native AHL, no modulator) and negative controls (no AHL, no modulator).
-
Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 37°C or 50°C) for a defined period (e.g., 60-120 minutes).[3]
-
Reaction Termination and Quantification: Stop the reaction (e.g., by adding DNS reagent and boiling, or by heat inactivation).[3]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for the DNS assay) to determine the concentration of reducing sugars produced.[3]
-
Calculation of Modulation:
-
Agonism (%): ((Activity with Modulator - Basal Activity) / (Maximal Activity with Native AHL - Basal Activity)) * 100
-
Antagonism (%): ((Activity with Native AHL - Activity with Native AHL + Modulator) / (Activity with Native AHL - Basal Activity)) * 100
-
Potato Maceration (Soft Rot) Assay
This assay assesses the ability of a compound to modulate the production of virulence factors, such as pectinases and cellulases, by phytopathogenic bacteria that cause soft rot in potatoes.
Principle: The degree of tissue maceration is a direct measure of the activity of cell wall-degrading enzymes produced by the pathogen, which are often under the control of quorum sensing.
Materials:
-
Fresh, healthy potatoes
-
Phytopathogenic bacterial strain (e.g., Pectobacterium carotovorum)
-
Sterile water or buffer
-
Sterile tools (slicers, inoculation loops)
-
Petri dishes or other sterile containers
-
Incubator
Procedure:
-
Potato Preparation: Surface-sterilize potatoes (e.g., with ethanol (B145695) and sodium hypochlorite (B82951) solution) and cut them into uniform slices of a specific thickness.
-
Bacterial Inoculum: Prepare a suspension of the pathogenic bacteria at a defined concentration.
-
Inoculation: Inoculate the center of each potato slice with a small volume of the bacterial suspension, either alone or mixed with the desired concentration of this compound.
-
Controls: Include negative controls (inoculated with sterile water) and positive controls (inoculated with bacteria only).
-
Incubation: Place the inoculated slices in a humidified chamber (e.g., a petri dish with moist filter paper) and incubate at a suitable temperature (e.g., 25-30°C) for 24-72 hours.[4][5][6]
-
Assessment of Maceration: After incubation, measure the extent of tissue damage. This can be done by:
-
Measuring the diameter of the macerated (rotted) tissue zone.
-
Excising the macerated tissue and measuring its weight.[4]
-
-
Calculation of Modulation: The percentage of agonism or antagonism is calculated by comparing the extent of maceration in the presence of the modulator to the positive and negative controls.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental concepts of AHL-mediated quorum sensing and a general workflow for the characterization of AHL modulators.
Caption: Canonical LuxI/LuxR-type AHL-mediated quorum sensing pathway.
Caption: General workflow for screening and characterizing AHL modulators.
Caption: Competitive binding mechanism of this compound at the LuxR receptor.
Conclusion
This compound (1-(4-bromobenzoyl)pyrrolidine-2-carboxylic acid) serves as a noteworthy example of a synthetic molecule designed to interfere with bacterial quorum sensing. Its structural features, which mimic natural AHLs, allow it to interact with LuxR-type receptors and modulate QS-dependent phenotypes. While detailed structural studies on its interaction with specific receptor proteins are lacking, the available data on its activity in cellulase and potato maceration assays confirm its potential as a chemical probe for studying and manipulating bacterial communication. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate this compound and to design and characterize novel quorum sensing inhibitors.
References
AHL Modulator-1: A Dual-Action Agent in Quorum Sensing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AHL Modulator-1, also identified as compound 12, is a synthetic molecule that has demonstrated intriguing dual-action capabilities within the realm of bacterial quorum sensing (QS). This technical guide provides a comprehensive overview of its known functions, acting as both an inhibitor of N-acyl-homoserine lactone (AHL) synthesis in Pseudomonas aeruginosa and as a modulator of virulence factors in plant pathogenic bacteria. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in microbiology, drug discovery, and agricultural science.
Introduction to Quorum Sensing and this compound
Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by the production and detection of AHL signal molecules. These signals are synthesized by LuxI-type synthases and recognized by LuxR-type transcriptional regulators. Upon binding to its cognate AHL, the LuxR-type protein typically dimerizes and modulates the expression of target genes, often including those responsible for virulence, biofilm formation, and secondary metabolite production.
This compound has emerged as a significant tool for studying and manipulating these pathways. It exhibits a nuanced profile, capable of both inhibiting and, reportedly, agonizing or antagonizing quorum sensing-dependent phenotypes in different bacterial species.
Chemical Properties of this compound
This compound (compound 12) is a synthetic molecule with the following properties:
-
Molecular Formula: C₁₂H₁₂BrNO₃
-
Molecular Weight: 298.13 g/mol
-
Chemical Name: N-(4-bromophenyl)-N'-((2S,5R)-5-methyl-4-oxo-tetrahydrofuran-2-yl)urea (structure based on available data)
Mechanism of Action 1: Inhibition of RhlI in Pseudomonas aeruginosa
In the opportunistic human pathogen Pseudomonas aeruginosa, quorum sensing is a key regulator of virulence. The Rhl system, consisting of the RhlI synthase and the RhlR receptor, plays a crucial role in this process. RhlI synthesizes N-butanoyl-L-homoserine lactone (C4-HSL), which then activates the RhlR transcriptional regulator.
This compound has been identified as an inhibitor of the RhlI synthase. By blocking the synthesis of C4-HSL, it can effectively disrupt the Rhl quorum sensing circuit in P. aeruginosa.
Quantitative Data: RhlI Inhibition
The inhibitory activity of this compound against RhlI has been quantified, as detailed in the table below.
| Compound | Target Enzyme | Bacterial Species | Assay Type | IC₅₀ (µM) |
| This compound | RhlI | Pseudomonas aeruginosa | Enzymatic Inhibition | 171 ± 98 |
Signaling Pathway: RhlI-Mediated Quorum Sensing
The following diagram illustrates the RhlI/RhlR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.
A Technical Guide to AHL Modulator-1 as a Quorum Sensing Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acyl-Homoserine Lactone (AHL) modulators, with a focus on their role as quorum sensing (QS) antagonists. While specific, in-depth scientific literature on a compound explicitly named "AHL modulator-1" is limited to commercial sources, this document synthesizes the broader knowledge of AHL modulators, their mechanisms of action, and their potential as anti-virulence therapeutics. The principles and data presented are drawn from extensive research on various AHL analogs and other small molecules that target the AHL-mediated quorum sensing systems in Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa.
Introduction to Quorum Sensing and Acyl-Homoserine Lactones (AHLs)
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors.[1][2][3][4] In many Gram-negative bacteria, this communication is mediated by small, diffusible signaling molecules called N-acyl-homoserine lactones (AHLs).[1][2][5][6] AHLs consist of a conserved homoserine lactone ring coupled to an acyl chain of varying length and modification.[7] These molecules are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate cognate cytoplasmic LuxR-type transcriptional regulators.[1][6] The activated LuxR-AHL complex then modulates the expression of target genes, often those encoding virulence factors and components for biofilm formation.[1][2][4][8]
The LasR Receptor of Pseudomonas aeruginosa: A Prime Target for QS Antagonism
Pseudomonas aeruginosa is a significant opportunistic human pathogen that utilizes a complex, hierarchical quorum sensing system to control the expression of numerous virulence factors.[2] At the top of this hierarchy is the Las system, comprising the LasI synthase, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the LasR transcriptional regulator.[2] The activation of LasR by 3O-C12-HSL initiates a signaling cascade that controls other QS systems (e.g., Rhl) and regulates the production of virulence factors such as elastase, alkaline protease, and pyocyanin (B1662382).[2][9] Due to its central role in controlling pathogenicity, the LasR receptor is a key target for the development of quorum sensing inhibitors (QSIs), also referred to as AHL modulators.[2]
AHL Modulators as Quorum Sensing Antagonists
AHL modulators are small molecules designed to interfere with AHL-mediated signaling. As antagonists, they typically bind to the LuxR-type receptor, such as LasR, but fail to induce the conformational changes necessary for its activation. By competitively inhibiting the binding of the native AHL, these antagonists effectively block the entire downstream signaling cascade.
The design of AHL-based antagonists often involves structural modifications to the native AHL scaffold:
-
The Acyl Tail: Alterations to the length, saturation, or inclusion of aromatic functionalities in the acyl chain can disrupt binding and activation.[2]
-
The Amide Linker: Modifications to the central amide group can impact the molecule's interaction with key residues in the receptor's binding pocket.[2]
-
The Homoserine Lactone Head: Replacement of the lactone ring with other cyclic structures or modifications to its stereochemistry can yield potent antagonists.[2]
Non-AHL-based antagonists have also been discovered through high-throughput screening, offering novel scaffolds for QSI development.[9][10]
Quantitative Data on AHL Modulator Activity
The efficacy of AHL modulators is typically quantified by their ability to inhibit the activity of the target receptor. The following table summarizes available quantitative data for "this compound (compound 12)" from commercial sources, alongside data for other well-characterized AHL modulators as examples.
| Modulator | Target/Assay | Activity Type | Potency/Efficacy | Reference |
| This compound (compound 12) | Cellulase Activity | Agonism | 21% | [11][12] |
| Cellulase Activity | Antagonism | 42% | [11][12] | |
| Potato Maceration | Agonism | 5% | [11][12] | |
| Potato Maceration | Antagonism | 32% | [11][12] | |
| Compound 7d (AHL-NO derivative) | LasR in P. aeruginosa | Antagonism | 70% inhibition at 266 µM | [13] |
| Compound 10a (AHL-NO derivative) | LasR in P. aeruginosa | Antagonism | 75% inhibition at 266 µM | [13] |
| Various Antagonists (HTS) | LasR in P. putida biosensor | Antagonism | >50% inhibition at 20 µM | [10] |
| Chlorolactone (CL) | LasR in P. aeruginosa | Antagonism | Potent known AHL-based antagonist | [9] |
| V-40 | LasR in P. aeruginosa | Antagonism | Potent known non-AHL antagonist | [9] |
Signaling Pathways
The following diagram illustrates the canonical AHL-mediated quorum sensing pathway and the mechanism of inhibition by an AHL modulator antagonist.
Caption: AHL-mediated quorum sensing and antagonist inhibition.
Experimental Protocols
Detailed methodologies are crucial for the study and validation of AHL modulators. Below are protocols for key experiments.
6.1. LasR-based Biosensor Assay for Antagonist Activity
This assay quantifies the ability of a compound to inhibit LasR activation by its native ligand.
-
Materials:
-
Biosensor strain (e.g., E. coli or P. putida engineered to express a reporter gene like GFP or luciferase under the control of a LasR-dependent promoter).[10]
-
Native AHL ligand (3O-C12-HSL).
-
Test compounds (potential AHL modulators).
-
96-well microtiter plates.
-
Plate reader for fluorescence or luminescence.
-
-
Protocol:
-
Grow the biosensor strain overnight in appropriate liquid media.
-
Dilute the overnight culture to a starting OD600 of ~0.05 in fresh media.
-
In a 96-well plate, add a fixed, sub-maximal concentration of 3O-C12-HSL to all wells (except negative controls).
-
Add serial dilutions of the test compounds to the wells. Include controls with no test compound (positive control) and no AHL/test compound (negative control).
-
Add the diluted biosensor culture to each well.
-
Incubate the plate at the appropriate temperature with shaking for a specified period (e.g., 4-6 hours).
-
Measure the reporter signal (e.g., fluorescence at Ex/Em 485/520 nm for GFP).
-
Calculate the percentage of inhibition relative to the positive control. Plot the results to determine the IC50 value.
-
6.2. Virulence Factor Production Assays in P. aeruginosa
These assays measure the phenotypic effect of AHL modulators on the production of key virulence factors.
-
Elastase Activity Assay:
-
Culture P. aeruginosa (e.g., PAO1 or PA14 strain) in the presence of the test compound or vehicle control for 18-24 hours.
-
Centrifuge the cultures and collect the supernatants.
-
Add a portion of the supernatant to a solution of Elastin-Congo Red.
-
Incubate at 37°C with shaking for several hours.
-
Pellet the insoluble elastin (B1584352) by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the solubilized Congo Red released by elastase activity.[2]
-
-
Pyocyanin Quantification Assay:
-
Grow P. aeruginosa in appropriate media with the test compound or control for 24-48 hours.
-
Extract pyocyanin from the culture supernatant with chloroform, followed by back-extraction into an acidic aqueous solution (0.2 M HCl).
-
The aqueous phase will turn pink. Measure the absorbance at 520 nm.
-
Calculate the pyocyanin concentration based on its molar extinction coefficient.[2]
-
Experimental and Logical Workflows
The following diagram outlines a typical workflow for the discovery and characterization of AHL modulators.
Caption: Workflow for AHL modulator discovery and development.
Conclusion and Future Directions
AHL modulators that act as quorum sensing antagonists represent a promising anti-virulence strategy to combat bacterial infections. By disarming pathogens rather than killing them, these compounds may exert less selective pressure for the development of resistance compared to traditional antibiotics. The data on molecules like "this compound" and other extensively studied antagonists highlight the potential of targeting the LasR receptor in P. aeruginosa.
Future research should focus on:
-
Discovery of Novel Scaffolds: Expanding high-throughput screening efforts to identify more diverse and potent non-AHL-based inhibitors.
-
Improving Pharmacokinetics: Optimizing the drug-like properties of lead compounds to ensure efficacy in vivo.
-
Addressing Efflux: Investigating the impact of bacterial efflux pumps on the potency of QSIs and designing modulators that can evade them.[14]
-
Combination Therapy: Exploring the synergistic effects of AHL modulators when used in combination with conventional antibiotics.
The continued development of AHL modulators holds significant promise for new therapeutic interventions against difficult-to-treat bacterial infections.
References
- 1. A Quorum-Sensing Antagonist Targets Both Membrane-Bound and Cytoplasmic Receptors And Controls Bacterial Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical probe of AHL modulators on quorum sensing in Gram-Negative Bacteria and as antiproliferative agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of agonism and antagonism of the Pseudomonas aeruginosa quorum sensing regulator QscR with non-native ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutational analysis of the quorum-sensing receptor LasR reveals interactions that govern activation and inhibition by non-lactone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound | Every Woman Counts (EWC) [ewctrainingcenter.org]
- 12. biorbyt.com [biorbyt.com]
- 13. researchgate.net [researchgate.net]
- 14. Active Efflux Influences the Potency of Quorum Sensing Inhibitors in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic and Functional Profile of AHL Modulator-1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic and functional characteristics of AHL Modulator-1, a synthetic N-acyl-homoserine lactone (AHL) analogue. Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on its chemical properties, biological activities, and the experimental methodologies used for its characterization.
Core Compound Data
This compound, also identified as compound 12, is a modulator of bacterial quorum sensing. Its chemical identity is established as 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide. The key identifiers for this compound are summarized in the table below.
| Property | Value |
| Compound Name | This compound (compound 12) |
| Systematic Name | 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide |
| CAS Number | 942296-18-6 |
| Molecular Formula | C₁₂H₁₂BrNO₃ |
| Molecular Weight | 298.13 g/mol |
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl group, the methine and methylene (B1212753) protons of the homoserine lactone ring, and the methylene protons of the acetamide (B32628) linker. |
| ¹³C NMR | Resonances for the carbonyl carbons of the lactone and amide, the aromatic carbons, and the aliphatic carbons of the lactone ring and acetamide linker. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₂BrNO₃). Fragmentation patterns would likely show cleavage of the amide bond and opening of the lactone ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and lactone), aromatic C-H and C=C stretching, and C-Br stretching. |
| UV-Vis Spectroscopy | Absorbance maxima are expected due to the electronic transitions within the bromophenyl chromophore. |
Biological Activity and Mechanism of Action
This compound has been shown to exhibit both agonistic and antagonistic effects on quorum sensing-regulated processes, specifically in assays measuring cellulase (B1617823) activity and potato tissue maceration. This suggests that the compound can interfere with the signaling pathways that control the expression of virulence factors and extracellular enzymes in certain bacteria, likely plant pathogens.
The precise molecular target, such as a specific LuxR-type receptor, has not been definitively identified in the available literature. The modulatory effect implies that this compound can bind to the AHL receptor, and depending on the conformational changes induced, it can either mimic the natural AHL (agonism) or block its binding (antagonism).
The following diagram illustrates a generalized AHL-mediated quorum sensing signaling pathway, which is the likely target for modulation by this compound.
Experimental Protocols
While specific, detailed protocols for the synthesis and spectroscopic analysis of this compound are not publicly available, this section provides generalized methodologies for the types of biological assays used to characterize its function.
Cellulase Activity Assay
This assay is designed to quantify the effect of this compound on the production of cellulase by a target bacterial strain.
Principle: The enzymatic degradation of a cellulose (B213188) substrate releases reducing sugars, which can be quantified using a colorimetric method, such as the dinitrosalicylic acid (DNS) assay.
Generalized Protocol:
-
Bacterial Culture: Grow the target bacterial strain in a suitable liquid medium to a specific optical density.
-
Treatment: Aliquot the bacterial culture into a multi-well plate and add varying concentrations of this compound. Include positive (with natural AHL) and negative (vehicle control) controls.
-
Incubation: Incubate the plate under appropriate conditions to allow for bacterial growth and enzyme production.
-
Enzyme Collection: Centrifuge the cultures to pellet the bacteria. The supernatant contains the secreted cellulase.
-
Enzymatic Reaction: Add the supernatant to a reaction mixture containing a cellulose substrate (e.g., carboxymethyl cellulose). Incubate at an optimal temperature for a defined period.
-
Quantification: Stop the reaction and quantify the amount of reducing sugars produced using the DNS reagent. Measure the absorbance at 540 nm.
-
Data Analysis: Compare the cellulase activity in the presence of this compound to the controls to determine its agonistic or antagonistic effect.
The following workflow diagram illustrates the key steps in a typical cellulase activity assay.
Potato Disc Maceration Assay
This assay provides a qualitative or semi-quantitative measure of the effect of this compound on the production of tissue-macerating enzymes by phytopathogenic bacteria.
Principle: The ability of bacteria to produce enzymes like pectinases and cellulases, which degrade plant tissue, is assessed by observing the maceration (softening and rotting) of potato discs.
Generalized Protocol:
-
Potato Discs: Prepare sterile, uniform discs from a fresh potato tuber.
-
Bacterial Inoculum: Grow the phytopathogenic bacterial strain to a specific cell density.
-
Treatment: Treat the bacterial inoculum with different concentrations of this compound or control substances.
-
Inoculation: Inoculate the center of each potato disc with the treated or control bacterial suspension.
-
Incubation: Place the inoculated discs in a humid chamber and incubate at room temperature for 24-72 hours.
-
Observation: Observe and measure the diameter of the macerated (rotted) tissue around the inoculation site.
-
Data Analysis: Compare the extent of maceration in the presence of this compound to the controls to assess its inhibitory or stimulatory effect on virulence factor production.
Conclusion
This compound (compound 12) represents an interesting synthetic molecule for the study of bacterial quorum sensing. While its basic chemical and biological properties have been identified, a comprehensive understanding of its spectroscopic characteristics and specific mechanism of action requires further investigation. The generalized protocols provided herein offer a starting point for researchers wishing to explore the effects of this and other similar AHL modulators. The availability of detailed spectroscopic data from the primary literature would be invaluable for the definitive characterization of this compound.
Unveiling the Physicochemical Profile of AHL Modulator-1: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the physicochemical properties, biological activity, and underlying mechanisms of AHL Modulator-1, a significant regulator of N-acyl-L-homoserine lactone (AHL)-mediated quorum sensing in bacteria, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound, also known as compound 12, including its chemical structure, synthesis, and detailed experimental protocols for assessing its modulatory effects.
This compound has been identified by its CAS number 942296-18-6 and possesses a molecular formula of C12H12BrNO3, corresponding to a molecular weight of 298.13 g/mol . This synthetic molecule has demonstrated a dual role in modulating quorum sensing pathways, exhibiting both agonistic and antagonistic properties in key biological assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its application in research and development.
| Property | Value |
| CAS Number | 942296-18-6 |
| Molecular Formula | C12H12BrNO3 |
| Molecular Weight | 298.13 g/mol |
| Purity | >98% |
| Storage (Powder) | -20°C for up to 2 years |
| Storage (in DMSO) | -80°C for up to 6 months |
Biological Activity
This compound's primary function is the modulation of AHL-mediated quorum sensing, a cell-to-cell communication system in bacteria that regulates gene expression in response to population density. This modulation is characterized by both the enhancement (agonism) and inhibition (antagonism) of quorum sensing-controlled processes. The biological activity has been quantified in two key assays: a cellulase (B1617823) activity assay and a potato maceration assay.
| Assay | Agonistic Activity (%) | Antagonistic Activity (%) |
| Cellulase Activity | 21 | 42 |
| Potato Maceration | 5 | 32 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by interacting with the components of the AHL quorum sensing system. In Gram-negative bacteria, this system typically involves an AHL synthase (a LuxI homolog) that produces the AHL signal molecule, and an AHL receptor (a LuxR homolog) that binds the signal and regulates gene expression. This compound, as an analog of natural AHLs, is believed to competitively bind to the LuxR receptor, leading to either activation or inhibition of downstream signaling pathways that control various physiological processes, including virulence factor production and biofilm formation.
Caption: Figure 1. Generalized AHL Quorum Sensing Pathway and the Point of Intervention for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.
Synthesis of N-(4-bromophenylacetyl)-L-homoserine lactone (this compound)
The synthesis of this compound is adapted from established protocols for the preparation of N-acyl homoserine lactone analogs. A general synthetic scheme is outlined below:
Unraveling the Role of AHL Modulator-1 in Attenuating Bacterial Virulence
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising alternative to traditional antibiotics is the development of anti-virulence therapies that disarm pathogens rather than kill them. One such strategy targets quorum sensing (QS), a bacterial communication system that controls the expression of virulence factors. In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactones (AHLs). This technical guide provides an in-depth overview of AHL modulator-1, a synthetic molecule that disrupts AHL-mediated quorum sensing and reduces the virulence of the opportunistic human pathogen Pseudomonas aeruginosa.
This compound: A Profile
This compound, also known as meta-bromo-thiolactone (mBTL) , is a synthetic small molecule designed to interfere with the AHL-mediated quorum sensing systems in Pseudomonas aeruginosa. This bacterium possesses two primary AHL-based QS systems, Las and Rhl, which work in a hierarchical cascade to regulate the expression of numerous virulence factors and biofilm formation.
This compound acts as a partial agonist/antagonist of the RhlR receptor, a key transcriptional regulator in the Rhl quorum-sensing circuit. By binding to RhlR, it modulates the expression of downstream genes responsible for the production of virulence factors such as pyocyanin (B1662382) and for the formation of biofilms.
Mechanism of Action: Targeting the RhlR Receptor
The canonical Rhl quorum-sensing pathway in P. aeruginosa is initiated by the synthesis of the AHL signal molecule, N-butanoyl-L-homoserine lactone (C4-HSL), by the synthase RhlI. As the bacterial population density increases, C4-HSL accumulates and binds to the cytoplasmic receptor protein RhlR. This complex then dimerizes and binds to specific DNA sequences, activating the transcription of target genes, including those involved in virulence factor production and biofilm formation.
This compound (mBTL) is a structural analog of the native C4-HSL. It competes with C4-HSL for binding to the RhlR receptor. While it can induce a partial agonistic response, its primary effect in the presence of the native ligand is antagonistic, leading to a reduction in the overall activation of RhlR-dependent gene expression. This targeted modulation of the Rhl system is crucial for its anti-virulence effects.[1][2]
Quantitative Data on the Efficacy of this compound
The anti-virulence activity of this compound (mBTL) has been quantified in several key assays. The data presented below is summarized from O'Loughlin et al., 2013.[1][2]
| Assay | Organism/System | Metric | Result |
| Pyocyanin Production Inhibition | P. aeruginosa PA14 | IC50 | 8 µM |
| LasR Reporter Strain Inhibition | E. coli | % Inhibition (at 1 mM mBTL) | 22 ± 4% |
| RhlR Reporter Strain Inhibition | E. coli | % Inhibition (at 1 mM mBTL) | 43 ± 10% |
| LasR Reporter Strain Agonism | E. coli | % Agonism (at 100 nM mBTL) | 72 ± 3% |
| RhlR Reporter Strain Agonism | E. coli | % Agonism (at 20 µM mBTL) | 80 ± 25% |
| Biofilm Formation Inhibition | P. aeruginosa PA14 | - | Significant reduction |
| C. elegans Survival | C. elegans infected with P. aeruginosa PA14 | % Survival | Increased survival |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Pyocyanin Production Assay
This assay quantifies the production of the blue-green pigment pyocyanin, a virulence factor of P. aeruginosa regulated by the Rhl quorum-sensing system.
-
Bacterial Strain and Culture Conditions: Pseudomonas aeruginosa PA14 is grown overnight in LB medium at 37°C with shaking.
-
Assay Setup: A subculture is prepared by diluting the overnight culture 1:100 into fresh LB medium. 2 mL of this subculture is aliquoted into culture tubes.
-
Compound Addition: this compound (mBTL), dissolved in a suitable solvent (e.g., DMSO), is added to the culture tubes at various concentrations. A solvent control is also included.
-
Incubation: The tubes are incubated at 37°C with shaking for 16-18 hours.
-
Pyocyanin Extraction: After incubation, 1.5 mL of chloroform (B151607) is added to each tube, and the mixture is vortexed vigorously to extract the pyocyanin into the organic phase. The layers are separated by centrifugation.
-
Quantification: The chloroform layer is transferred to a new tube, and 0.5 mL of 0.2 M HCl is added. The mixture is vortexed to extract the pyocyanin into the acidic aqueous phase (which turns pink). The absorbance of the top aqueous layer is measured at 520 nm.[3][4][5]
-
Data Analysis: The absorbance readings are normalized to the cell density (OD600) of the corresponding culture. The percentage of pyocyanin inhibition is calculated relative to the solvent control.
Biofilm Formation Assay
This assay measures the ability of P. aeruginosa to form biofilms on a solid surface, a process regulated by quorum sensing.
-
Bacterial Strain and Culture Conditions: P. aeruginosa PA14 is grown overnight in a suitable medium such as Tryptic Soy Broth (TSB) at 37°C.
-
Assay Setup: The overnight culture is diluted to an OD600 of approximately 0.05 in fresh medium. 100 µL of the diluted culture is added to the wells of a 96-well microtiter plate.
-
Compound Addition: this compound (mBTL) is added to the wells at desired concentrations. A solvent control is included.
-
Incubation: The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.
-
Staining: After incubation, the planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS). The remaining attached biofilms are stained with 125 µL of 0.1% crystal violet solution for 15 minutes.
-
Solubilization: The excess stain is washed away with water, and the plate is allowed to dry. The crystal violet retained by the biofilm is solubilized by adding 200 µL of 30% acetic acid to each well.[6][7][8]
-
Quantification: The absorbance of the solubilized crystal violet is measured at a wavelength of 550-595 nm using a plate reader.
-
Data Analysis: The absorbance values are indicative of the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the solvent control.
Caenorhabditis elegans Survival Assay
This in vivo assay assesses the ability of this compound to protect the nematode C. elegans from killing by P. aeruginosa.
-
Worm and Bacterial Preparation: C. elegans (e.g., N2 strain) are synchronized to the L4 larval stage. P. aeruginosa PA14 is grown overnight in LB medium.
-
Assay Plate Preparation: A lawn of P. aeruginosa is prepared by spreading 10 µL of the overnight culture onto the center of slow-killing (SK) agar (B569324) plates. The plates are incubated at 37°C for 24 hours to allow for bacterial growth.
-
Compound Application: this compound (mBTL) is added to the bacterial lawn at the desired concentration.
-
Infection: Synchronized L4 worms are washed and transferred to the P. aeruginosa lawns (approximately 20-30 worms per plate).
-
Incubation and Scoring: The plates are incubated at 25°C. The number of live and dead worms is scored daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.[9]
-
Data Analysis: Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to determine if the treatment with this compound significantly increases the survival of the worms compared to the control group.
Conclusion and Future Directions
This compound (mBTL) represents a promising lead compound in the development of anti-virulence therapies against Pseudomonas aeruginosa. Its ability to specifically target the Rhl quorum-sensing system and thereby reduce the production of key virulence factors and inhibit biofilm formation highlights the potential of this approach. The in vivo efficacy demonstrated in the C. elegans model further underscores its therapeutic potential.
Future research should focus on optimizing the structure of this compound to enhance its potency and specificity for the RhlR receptor. Further in vivo studies in more complex animal models are warranted to evaluate its efficacy and pharmacokinetic properties in a setting that more closely mimics human infections. Additionally, exploring the potential for synergistic effects with traditional antibiotics could open up new avenues for combination therapies to combat multidrug-resistant P. aeruginosa infections.
References
- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Phytochemicals from Camellia nitidissima Chi Flowers Reduce the Pyocyanin Production and Motility of Pseudomonas aeruginosa PAO1 [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New tools to monitor Pseudomonas aeruginosa infection and biofilms in vivo in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [imagine.imgge.bg.ac.rs]
- 9. Frontiers | Cephalosporins Interfere With Quorum Sensing and Improve the Ability of Caenorhabditis elegans to Survive Pseudomonas aeruginosa Infection [frontiersin.org]
The Enigmatic Origins of AHL Modulator-1: A Technical Overview
A diligent search for the primary scientific literature detailing the initial discovery, synthesis, and characterization of the N-acylated L-homoserine lactone (AHL) modulator known as AHL modulator-1 or compound 12 has proven unsuccessful. While this molecule is referenced across various chemical supplier databases and in some review articles, a comprehensive, citable origin story remains elusive. This guide, therefore, compiles and presents the publicly available, albeit fragmented, information on this compound, intended for researchers, scientists, and drug development professionals interested in the field of bacterial quorum sensing.
Introduction to AHL Modulation
N-acylated L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that allows for the coordination of gene expression based on population density. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic production. Consequently, the modulation of AHL-mediated QS pathways presents a promising strategy for the development of novel anti-infective therapies that do not rely on traditional bactericidal or bacteriostatic mechanisms, potentially reducing the selective pressure for antibiotic resistance.
AHL modulators can act as either agonists, mimicking the natural AHL to activate QS-regulated genes, or antagonists, inhibiting QS and its downstream effects. The study of these modulators is critical for understanding the intricacies of bacterial communication and for developing targeted therapeutic interventions.
This compound (Compound 12): Available Data
This compound, also referred to as compound 12 in several commercial listings, is described as a modulator of AHL activity. The most consistently reported quantitative data pertains to its effects on enzymatic activities associated with bacterial virulence, specifically cellulase (B1617823) activity and the maceration of potato tissue.
Quantitative Data Summary
The following table summarizes the reported bioactivity of this compound. It is important to note that without the primary research article, the precise experimental conditions under which this data was generated cannot be detailed.
| Biological Activity | Agonism (%) | Antagonism (%) |
| Cellulase Activity | 21 | 42 |
| Potato Maceration | 5 | 32 |
Postulated Signaling Pathway Involvement
Based on its designation as an "AHL modulator," it is presumed that this compound interacts with components of the canonical LuxI/LuxR-type quorum sensing circuit found in many Gram-negative bacteria. In this system, a LuxI-type synthase produces a specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold, leading to its binding to a cognate LuxR-type transcriptional regulator. This AHL-receptor complex then typically dimerizes and binds to specific DNA promoter regions, activating or repressing the transcription of target genes.
The dual agonistic and antagonistic nature of this compound suggests a complex interaction with the LuxR-type receptor. It may act as a partial agonist, weakly activating the receptor, while also competing with the native AHL for binding, leading to an overall antagonistic effect at higher concentrations or in the presence of the natural ligand.
Caption: Postulated interaction of this compound with a generic LuxI/LuxR quorum sensing pathway.
Hypothetical Experimental Protocols
While the specific methodologies used to characterize this compound are not available, this section outlines standard protocols that are commonly employed in the study of AHL modulators. These are provided as a general reference for researchers in the field.
Cellulase Activity Assay
This assay would typically be used to quantify the effect of a modulator on the production of cellulase, a virulence factor in many plant pathogenic bacteria.
a. Bacterial Strain and Growth Conditions: A reporter strain of a bacterium known to produce cellulase under QS control (e.g., Erwinia carotovora or a recombinant E. coli expressing the necessary QS components and a cellulase gene under a QS-regulated promoter) would be used. The bacteria would be cultured in a suitable medium to a specific optical density.
b. Assay Protocol:
-
The bacterial culture would be aliquoted into a multi-well plate.
-
This compound would be added at various concentrations. For antagonism assays, a known concentration of the cognate AHL would also be added.
-
The plate would be incubated to allow for gene expression and protein secretion.
-
The supernatant would be collected after centrifugation to remove bacterial cells.
-
The cellulase activity in the supernatant would be measured using a substrate such as carboxymethyl cellulose (B213188) (CMC). The breakdown of CMC can be quantified by measuring the release of reducing sugars (e.g., using the dinitrosalicylic acid method) or by a change in viscosity.
-
Percentage agonism would be calculated relative to a control with no added modulator, and percentage antagonism would be calculated relative to a control with the cognate AHL but no modulator.
Potato Maceration Assay
This is a direct measure of virulence, assessing the ability of a pathogen to cause soft rot in potato tissue.
a. Bacterial Strain: A wild-type plant pathogenic bacterium such as Pectobacterium carotovorum (formerly Erwinia carotovora) would be used.
b. Assay Protocol:
-
Bacteria would be grown to a specific density and then washed and resuspended in a buffer.
-
This compound would be added to the bacterial suspension. For antagonism assays, the cognate AHL would also be added.
-
Slices of a sterile potato tuber would be inoculated with the bacterial suspension.
-
The potato slices would be incubated in a humid chamber for a set period (e.g., 24-48 hours).
-
The degree of tissue maceration (soft rot) would be quantified by measuring the diameter or weight of the rotted tissue.
-
The results would be expressed as a percentage of the maceration observed in control experiments.
The Impact of AHL Modulator-1 on Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of AHL Modulator-1 on gene regulation, with a focus on its role in modulating N-acyl-homoserine lactone (AHL)-dependent quorum sensing (QS) in bacteria. This document synthesizes available data on this compound, details relevant experimental methodologies, and visualizes the underlying signaling pathways.
Introduction to AHL-Mediated Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules called N-acyl-homoserine lactones (AHLs).
The canonical AHL-based QS system involves a LuxI-type synthase that produces AHLs and a LuxR-type transcriptional regulator that binds to the AHLs.[1] When the bacterial population density reaches a certain threshold, the concentration of AHLs surpasses a critical level, leading to the formation of an AHL-LuxR complex. This complex then binds to specific DNA promoter regions, known as lux boxes, to either activate or repress the transcription of target genes. These genes often encode for virulence factors, biofilm formation proteins, and enzymes involved in host-pathogen interactions.
This compound: A Case Study in Quorum Sensing Modulation
This compound is a synthetic compound identified for its ability to modulate AHL-dependent quorum sensing. While detailed studies on this specific molecule are limited, available data indicate its potential as both an agonist and an antagonist of QS-regulated phenotypes.
Chemical Properties
Based on its molecular formula (C12H12BrNO3), this compound is likely N-(4-bromophenyl)-3-oxobutanamide. This structure suggests it may act as an analog to natural AHLs, allowing it to interact with LuxR-type receptors.
Quantitative Data on Phenotypic Modulation
The modulatory effects of this compound have been quantified in assays related to the virulence of Pectobacterium atrosepticum, a plant pathogen that causes soft rot in potatoes. This bacterium utilizes an AHL-based QS system to regulate the expression of enzymes that degrade plant cell walls, such as cellulases and pectinases, leading to tissue maceration.
The following table summarizes the reported agonistic and antagonistic activities of this compound on these QS-regulated phenotypes.
| Phenotypic Assay | Agonistic Activity (%) | Antagonistic Activity (%) | Probable Target Gene Class |
| Cellulase Activity | 21 | 42 | Cellulase Genes |
| Potato Maceration | 5 | 32 | Pectinase/Cellulase Genes |
These data suggest that this compound can both mimic (agonism) and inhibit (antagonism) the effects of natural AHLs, likely by competing for binding to a LuxR-type receptor in Pectobacterium atrosepticum.
Signaling Pathway and Mechanism of Action
This compound is hypothesized to exert its effects by directly interacting with the LuxR-type transcriptional regulators of the AHL quorum sensing pathway. The balance between its agonistic and antagonistic activities likely depends on its binding affinity to the receptor relative to the native AHL, as well as the specific conformational changes it induces upon binding.
Experimental Protocols
The following are generalized protocols for assays used to quantify the agonistic and antagonistic effects of AHL modulators on bacterial virulence phenotypes.
Cellulase Activity Assay
This protocol measures the enzymatic degradation of cellulose (B213188), a key virulence factor in many plant pathogens.
Materials:
-
Bacterial culture (e.g., Pectobacterium atrosepticum)
-
This compound stock solution
-
Native AHL (for antagonism assay)
-
Carboxymethyl cellulose (CMC) substrate solution
-
Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Grow the bacterial culture to a specific optical density.
-
Aliquot the culture into tubes. For agonism, add varying concentrations of this compound. For antagonism, add a fixed concentration of native AHL and varying concentrations of this compound.
-
Incubate the cultures to allow for enzyme expression.
-
Centrifuge the cultures and collect the supernatant containing the cellulase.
-
Add the supernatant to the CMC substrate solution and incubate.
-
Stop the reaction by adding DNS reagent and boiling.
-
Measure the absorbance at 540 nm to quantify the reducing sugars produced.
-
Calculate the percentage of agonism or antagonism relative to controls.
Potato Maceration Assay
This assay provides a direct measure of the tissue-degrading virulence of the bacteria.
Materials:
-
Fresh, healthy potatoes
-
Bacterial culture (e.g., Pectobacterium atrosepticum)
-
This compound stock solution
-
Native AHL (for antagonism assay)
-
Sterile inoculation loops or pipettes
Procedure:
-
Wash and surface-sterilize the potatoes.
-
Prepare bacterial inoculums with the desired concentrations of this compound and/or native AHL.
-
Inoculate the potatoes by introducing a small volume of the bacterial suspension into a wound.
-
Incubate the potatoes in a humid chamber for a set period (e.g., 48-72 hours).
-
Measure the diameter or weight of the macerated (rotted) tissue.
-
Calculate the percentage of agonism or antagonism by comparing the maceration caused by the treated bacteria to that of the controls.
Conclusion and Future Directions
This compound demonstrates the potential of small molecules to manipulate bacterial quorum sensing and, consequently, gene regulation and virulence. The dual agonistic and antagonistic activities suggest a complex interaction with the LuxR-type receptor, warranting further investigation. Future research should focus on:
-
Confirming the precise chemical structure of this compound.
-
Elucidating the specific genes in Pectobacterium atrosepticum and other pathogens that are regulated by this modulator.
-
Determining the binding kinetics and structural basis of the interaction between this compound and its target receptor.
-
Evaluating the in vivo efficacy of this compound in controlling bacterial infections.
A deeper understanding of how molecules like this compound influence bacterial gene regulation will be crucial for the development of novel anti-virulence therapies that can circumvent the challenges of traditional antibiotic resistance.
References
"the foundational science of AHL modulator-1"
An In-depth Technical Guide on the Foundational Science of AHL Modulator-1
COMPOUND IDENTITY:
-
Name: this compound
-
Synonyms: Compound 12, AbaR/QscR inhibitor
-
Chemical Name: 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide
-
CAS Number: 942296-18-6
-
Molecular Formula: C₁₂H₁₂BrNO₃
-
Molecular Weight: 298.13 g/mol
Executive Summary
This compound is a synthetic N-acylated homoserine lactone (AHL) analogue that has been identified as a modulator of bacterial quorum sensing (QS). Structurally, it is characterized by a brominated benzene (B151609) ring attached to the acyl side chain of the homoserine lactone core. This modification from naturally occurring AHLs allows it to interfere with the signaling pathways that regulate gene expression in various Gram-negative bacteria.
This document provides a comprehensive overview of the foundational science of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its synthesis and evaluation, and a visualization of its role in signaling pathways. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and biotechnology.
Mechanism of Action
This compound functions as a competitive modulator of AHL-dependent quorum sensing. In many Gram-negative bacteria, quorum sensing is regulated by the LuxI/LuxR system. The LuxI-type synthases produce specific AHL signal molecules. As the bacterial population density increases, the concentration of these AHLs surpasses a threshold, leading to their binding with LuxR-type transcriptional regulators. This AHL-LuxR complex then activates or represses the expression of target genes, which often include those responsible for virulence factor production, biofilm formation, and secondary metabolite synthesis.[1]
This compound, due to its structural similarity to native AHLs, can interact with the LuxR-type receptors. Depending on the specific receptor and the bacterial species, it can act as either an agonist, mimicking the natural AHL and activating the QS cascade, or as an antagonist, blocking the binding of the native AHL and thereby inhibiting the QS response. The presence of the bromo-phenyl group is a key modification that influences its binding affinity and subsequent modulatory activity.
Quantitative Data
This compound has demonstrated both agonistic and antagonistic activities in different bioassays. The following table summarizes the available quantitative data on its modulatory effects.
| Assay | Agonism | Antagonism |
| Cellulase (B1617823) Activity | 21% | 42% |
| Potato Maceration | 5% | 32% |
Note: The specific experimental conditions and the bacterial species used to obtain this data are not detailed in the readily available literature. The protocols provided in the subsequent sections are based on general methodologies for these types of assays.
Signaling Pathway
The following diagram illustrates the general mechanism of AHL-mediated quorum sensing and the points of intervention for a modulator like this compound.
Caption: AHL Quorum Sensing Modulation by this compound.
Experimental Protocols
Synthesis of 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide
The synthesis of this compound can be achieved through the coupling of (S)-homoserine lactone with 2-bromophenylacetic acid. The following is a general protocol adapted from the synthesis of similar N-acylated homoserine lactones.[1]
Materials:
-
(S)-α-amino-γ-butyrolactone hydrobromide
-
2-bromophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-bromophenylacetic acid in DCM, add EDC and NHS. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve (S)-α-amino-γ-butyrolactone hydrobromide in DCM and add TEA to neutralize the salt.
-
Add the neutralized homoserine lactone solution to the activated acid mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the final product, 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthesis workflow for this compound.
Quorum Sensing Modulation Assay
The modulatory activity of this compound can be assessed using a bacterial reporter strain that produces a measurable signal, such as green fluorescent protein (GFP), in response to a specific AHL.[1]
Materials:
-
Bacterial reporter strain (e.g., E. coli carrying a LuxR-based plasmid with a GFP reporter gene under the control of a LuxI-promoter)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid maintenance
-
Native AHL (the specific inducer for the reporter strain)
-
This compound
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance (for cell density) and fluorescence
Procedure:
-
Grow the reporter strain overnight in LB medium with appropriate antibiotics.
-
Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh LB medium.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Negative control: Reporter strain only.
-
Positive control (Agonism): Reporter strain + varying concentrations of this compound.
-
Positive control (Antagonism): Reporter strain + a fixed concentration of the native AHL.
-
Test (Antagonism): Reporter strain + a fixed concentration of the native AHL + varying concentrations of this compound.
-
-
Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 37°C) with shaking for a defined period (e.g., 6-8 hours).
-
After incubation, measure the OD₆₀₀ to determine cell density and the fluorescence (e.g., excitation at 485 nm, emission at 515 nm) to quantify GFP expression.
-
Normalize the fluorescence values by the OD₆₀₀ to account for differences in cell growth.
-
Calculate the percentage of agonism and antagonism relative to the positive controls.
General Protocol for Cellulase Activity Assay
This is a general protocol for determining the effect of a modulator on cellulase activity.
Materials:
-
Cellulase enzyme solution
-
Carboxymethyl cellulose (B213188) (CMC) substrate solution
-
Citrate (B86180) buffer (pH 4.8)
-
Dinitrosalicylic acid (DNS) reagent
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the cellulase enzyme in citrate buffer.
-
For the test group, add this compound at the desired concentration. For the control group, add the corresponding solvent.
-
Pre-incubate the mixtures at a specific temperature (e.g., 50°C) for a short period.
-
Initiate the enzymatic reaction by adding the CMC substrate.
-
Incubate the reaction for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding DNS reagent.
-
Boil the samples for 5-15 minutes to allow for color development.
-
After cooling, measure the absorbance at 540 nm. The amount of reducing sugars produced is proportional to the cellulase activity.
-
Compare the activity in the presence and absence of this compound to determine its agonistic or antagonistic effect.
General Protocol for Potato Maceration Assay
This assay evaluates the ability of a compound to inhibit the enzymatic degradation of plant tissue, a process often mediated by quorum sensing in plant pathogens.
Materials:
-
Pectinolytic bacteria (e.g., Pectobacterium carotovorum)
-
Potatoes
-
This compound
-
Sterile water
-
Petri dishes
Procedure:
-
Wash and surface-sterilize potatoes.
-
Cut the potatoes into uniform slices (e.g., 5 mm thick).
-
Grow the pectinolytic bacteria to a specific cell density.
-
Prepare bacterial suspensions with and without this compound at various concentrations.
-
Inoculate the center of each potato slice with a small volume of the bacterial suspension.
-
Place the inoculated slices in Petri dishes with a moist filter paper to maintain humidity.
-
Incubate at room temperature for 24-48 hours.
-
Measure the diameter of the macerated (rotted) tissue.
-
Compare the extent of maceration in the presence and absence of this compound to determine its inhibitory (antagonistic) effect.
Conclusion
This compound is a valuable research tool for studying quorum sensing in Gram-negative bacteria. Its dual agonistic and antagonistic activities, dependent on the biological context, make it an interesting candidate for further investigation. The provided protocols for its synthesis and bioactivity assessment offer a starting point for researchers aiming to explore the potential of this and similar molecules in modulating bacterial behavior and developing novel anti-virulence strategies. Further research is warranted to elucidate the precise molecular interactions with specific LuxR-type receptors and to understand the full spectrum of its biological effects.
References
Preliminary Studies on the Effects of AHL Modulator-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on AHL Modulator-1, a compound identified as a modulator of N-acyl-homoserine lactone (AHL) mediated quorum sensing in bacteria. This document compiles the currently available quantitative data, details representative experimental protocols for assessing its activity, and illustrates the underlying signaling pathways.
Introduction to AHL Modulation
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules commonly utilized by Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that allows them to coordinate gene expression in response to population density. This coordinated behavior is often linked to virulence, biofilm formation, and the production of enzymes such as cellulases. AHL modulators are compounds that can interfere with this communication, acting as either agonists (mimicking the natural AHL signal) or antagonists (blocking the signal), thereby offering a potential avenue for controlling bacterial behavior.
This compound (also referred to as compound 12) has been identified as one such modulator, with observed effects on enzymatic activity and virulence in plant-based assays.[1]
Quantitative Data Summary
The reported modulatory effects of this compound are summarized below. These preliminary findings suggest a dual agonistic and antagonistic activity profile, which varies depending on the specific biological process being assayed.
Table 1: Summary of Reported Modulatory Effects of this compound
| Biological Assay | Agonism (%) | Antagonism (%) |
| Cellulase (B1617823) Activity | 21 | 42 |
| Potato Maceration | 5 | 32 |
Data sourced from publicly available information on this compound (compound 12).[1]
Experimental Protocols
While the precise, detailed protocols used to generate the data in Table 1 for this compound are not publicly available, this section provides representative, in-depth methodologies for the key experiments cited. These protocols are based on established practices in the field of quorum sensing research.
Cellulase Activity Assay
This assay is designed to quantify the effect of a modulator on the production of cellulase, an enzyme whose expression can be under the control of an AHL-mediated quorum sensing system.
Objective: To determine the agonistic and antagonistic effects of this compound on cellulase production.
Materials:
-
Bacterial strain known to regulate cellulase production via AHL signaling (e.g., a strain of Pseudomonas or Erwinia)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Carboxymethyl cellulose (B213188) (CMC)
-
Congo red solution (0.1% w/v)
-
Saline solution (0.9% w/v)
-
This compound
-
Appropriate AHL molecule (for antagonism assay)
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation: Culture the bacterial strain overnight in LB broth at its optimal temperature with shaking.
-
Assay Setup:
-
Agonism Assay: In a fresh tube of LB broth containing CMC, inoculate with the bacterial culture to a starting OD600 of 0.1. Add this compound at the desired test concentration. A positive control with the native AHL and a negative control with no added compound should be included.
-
Antagonism Assay: In a fresh tube of LB broth with CMC, inoculate with the bacterial culture to a starting OD600 of 0.1. Add the native AHL molecule at a concentration known to induce cellulase production. Then, add this compound at the desired test concentration. A control with only the native AHL should be included.
-
-
Incubation: Incubate the cultures at the optimal temperature with shaking for a predetermined period (e.g., 24-48 hours) to allow for bacterial growth and enzyme production.
-
Enzyme Activity Measurement:
-
Centrifuge the cultures to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted cellulase.
-
To quantify cellulase activity, mix a volume of the supernatant with a CMC solution and incubate at an optimal temperature and pH for a set time.
-
Stop the reaction and measure the amount of reducing sugars released from the CMC using a suitable method, such as the dinitrosalicylic acid (DNS) method.
-
Alternatively, a plate-based assay can be performed by spotting the supernatant on an agar (B569324) plate containing CMC. After incubation, the plate is flooded with Congo red solution and then washed with saline. A clear halo around the spot indicates cellulase activity, and the diameter of the halo can be measured.
-
-
Data Analysis: Calculate the percentage of agonism or antagonism relative to the controls.
Potato Maceration Assay
This assay assesses the ability of a compound to modulate the virulence of a phytopathogen, often by measuring the extent of soft rot (maceration) on potato tissue. This is a common method to evaluate the effectiveness of quorum sensing inhibitors.
Objective: To determine the agonistic and antagonistic effects of this compound on the maceration of potato tissue by a pathogenic bacterium.
Materials:
-
Pathogenic bacterial strain known to cause soft rot (e.g., Pectobacterium carotovorum)
-
Fresh, healthy potatoes
-
Sterile water
-
Sterile scalpel or cork borer
-
Petri dishes
-
This compound
-
Appropriate AHL molecule (for antagonism assay)
-
Incubator
Protocol:
-
Potato Preparation: Thoroughly wash and surface-sterilize the potatoes (e.g., with 70% ethanol). Aseptically cut the potatoes into uniform slices of a specific thickness (e.g., 5 mm).
-
Inoculum Preparation: Grow an overnight culture of the pathogenic bacteria in a suitable broth medium. Wash the bacterial cells with sterile saline and resuspend to a specific cell density (e.g., 10^8 CFU/mL).
-
Assay Setup:
-
Agonism Assay: Mix the bacterial suspension with this compound at the desired test concentration. Inoculate the center of each potato slice with a small volume of this mixture. Include a positive control with the native AHL and a negative control with bacteria only.
-
Antagonism Assay: Prepare a bacterial suspension containing the native AHL at a concentration that induces virulence. Add this compound at the desired test concentration to this mixture. Inoculate the potato slices as described above. A control with bacteria and the native AHL only should be included.
-
-
Incubation: Place the inoculated potato slices in sterile Petri dishes with a piece of moistened filter paper to maintain humidity. Incubate at a suitable temperature (e.g., 25-30°C) for 48-72 hours.
-
Assessment of Maceration: After incubation, carefully remove the macerated (rotted) tissue from each potato slice. The extent of maceration can be quantified by measuring the diameter of the rotted area or by weighing the macerated tissue.
-
Data Analysis: Calculate the percentage of agonism or antagonism in maceration based on the reduction or increase in rotted tissue compared to the controls.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized AHL-mediated quorum sensing signaling pathway and a typical experimental workflow for evaluating AHL modulators.
References
Methodological & Application
Application Notes and Protocols for the Evaluation of AHL Modulator-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental evaluation of AHL Modulator-1, a compound identified as a modulator of N-acylated L-homoserine lactone (AHL) mediated quorum sensing (QS). The following sections detail the background, key experimental protocols, and data presentation for assessing the activity of this and other potential QS modulators.
Introduction to AHL-Mediated Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of AHL signal molecules. The canonical LuxI/LuxR-type QS system involves a LuxI-family synthase that produces a specific AHL, which at a critical concentration, binds to a cognate LuxR-family transcriptional regulator. This complex then modulates the expression of target genes, often including those responsible for virulence, biofilm formation, and the production of secondary metabolites.[1][2] The modulation of this pathway with small molecules like this compound presents a promising strategy for controlling bacterial behavior and pathogenicity.
This compound: Summary of Activity
This compound (also referred to as compound 12) has been shown to exhibit both agonistic and antagonistic activities on QS-regulated phenotypes. The known quantitative data for this compound is summarized in the table below.
| Assay | Phenotype Measured | Agonistic Activity (%) | Antagonistic Activity (%) |
| Cellulase (B1617823) Activity | Enzyme production | 21 | 42 |
| Potato Maceration | Tissue damage | 5 | 32 |
Table 1: Summary of Reported Quantitative Data for this compound. The data indicates that this compound can both mimic (agonism) and inhibit (antagonism) the effects of native AHL molecules in assays measuring cellulase activity and potato tissue maceration, phenotypes often regulated by quorum sensing in plant pathogens like Pectobacterium.[3][4][5]
Signaling Pathway
The following diagram illustrates the general mechanism of AHL-mediated quorum sensing, which is the target of this compound.
Caption: General AHL quorum sensing signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of AHL modulators like this compound. These are generalized methods and may require optimization for specific bacterial strains and experimental conditions.
Potato Maceration Assay
This assay is used to assess the ability of a compound to modulate the virulence of soft-rot causing bacteria, such as Pectobacterium species, which utilize QS to regulate the production of tissue-macerating enzymes.
Objective: To determine the agonistic and antagonistic effects of this compound on the maceration of potato tissue by a pathogenic bacterium.
Materials:
-
Pectobacterium atrosepticum or other suitable soft-rot bacterium
-
Luria-Bertani (LB) broth
-
Fresh, healthy potatoes
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Native AHL signal (e.g., 3-oxo-C6-HSL for P. atrosepticum)
-
Sterile water
-
Sterile pipette tips, tubes, and petri dishes
-
Incubator
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of P. atrosepticum into 5 mL of LB broth and incubate overnight at 28°C with shaking.
-
The next day, dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.1 and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the bacterial cells by centrifugation and resuspend in sterile water or buffer to a desired concentration (e.g., 10⁸ CFU/mL).
-
-
Potato Preparation:
-
Thoroughly wash and surface-sterilize potatoes with 70% ethanol (B145695) followed by sterile water.
-
Aseptically slice the potatoes into uniform discs (e.g., 5 mm thick).
-
-
Assay Setup (in sterile petri dishes):
-
Negative Control: Potato slice inoculated with sterile water.
-
Positive Control: Potato slice inoculated with the bacterial suspension.
-
Antagonism Assay: Potato slice inoculated with the bacterial suspension containing a sub-MIC concentration of this compound and the native AHL.
-
Agonism Assay: Potato slice inoculated with a QS-deficient mutant bacterial strain and this compound.
-
Solvent Control: Potato slice inoculated with the bacterial suspension and the solvent used to dissolve this compound.
-
-
Inoculation and Incubation:
-
For each condition, place a potato slice in a sterile petri dish.
-
Add a small volume (e.g., 10 µL) of the respective bacterial suspension/control solution to the center of each potato slice.
-
Incubate the petri dishes at a suitable temperature (e.g., 25-28°C) in a humidified chamber for 48-72 hours.
-
-
Data Collection and Analysis:
-
After incubation, carefully remove and weigh the macerated (rotted) tissue from each potato slice.
-
Calculate the percentage of agonism and antagonism relative to the positive and negative controls.
-
Caption: Workflow for the potato maceration assay.
Cellulase Activity Assay
This assay measures the production of cellulase, an enzyme whose expression can be under the control of quorum sensing in some bacteria.
Objective: To quantify the effect of this compound on cellulase production.
Materials:
-
Bacterial strain of interest
-
Culture medium
-
This compound
-
Cellulase substrate (e.g., carboxymethyl cellulose, CMC)
-
DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar quantification
-
Spectrophotometer
Protocol:
-
Culture and Treatment:
-
Grow the bacterial strain in a suitable medium to the desired growth phase.
-
Set up experimental groups: untreated control, positive control (with native AHL), and experimental groups with varying concentrations of this compound (for both agonism and antagonism assessment).
-
Incubate the cultures under appropriate conditions for a set period to allow for enzyme production.
-
-
Enzyme Extraction:
-
Centrifuge the cultures to separate the bacterial cells from the supernatant.
-
The supernatant, containing the extracellular cellulase, will be used for the assay.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix a defined volume of the culture supernatant with a buffered solution of the cellulase substrate (e.g., 1% CMC in citrate (B86180) buffer).
-
Incubate the reaction mixture at an optimal temperature for cellulase activity (e.g., 50°C) for a specific time (e.g., 30 minutes).
-
-
Quantification of Reducing Sugars:
-
Stop the enzymatic reaction by adding DNS reagent.
-
Boil the samples for 5-15 minutes to allow for color development.
-
After cooling, measure the absorbance at 540 nm using a spectrophotometer.
-
The amount of reducing sugar produced is proportional to the cellulase activity.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of glucose.
-
Determine the cellulase activity in each sample and calculate the percentage of agonism or antagonism compared to the controls.
-
Reporter Gene Assay
This is a highly sensitive and specific method to screen for and characterize AHL modulators using a bacterial strain engineered to produce a measurable signal (e.g., light, color) in response to QS activation.
Objective: To determine if this compound can activate or inhibit a specific LuxR-type receptor.
Materials:
-
AHL reporter strain (e.g., E. coli JM109 with a plasmid containing a LuxR-family gene and a cognate promoter fused to a reporter gene like lacZ or luxCDABE)
-
Appropriate growth medium with antibiotics for plasmid maintenance
-
This compound
-
Native AHL for the specific LuxR receptor
-
96-well microplates
-
Plate reader (for absorbance, fluorescence, or luminescence)
Protocol:
-
Prepare Reporter Strain Culture:
-
Grow the reporter strain overnight in a suitable medium with appropriate antibiotics.
-
Dilute the overnight culture into fresh medium and grow to early to mid-log phase.
-
-
Assay Setup in a 96-well Plate:
-
For Antagonism: Add a fixed concentration of the native AHL and varying concentrations of this compound to the wells.
-
For Agonism: Add varying concentrations of this compound to the wells (without the native AHL).
-
Include appropriate controls (no AHL, native AHL only, solvent control).
-
-
Inoculation and Incubation:
-
Add the diluted reporter strain culture to each well.
-
Incubate the plate at the optimal temperature for the reporter strain for a set period (e.g., 4-6 hours).
-
-
Measure Reporter Signal:
-
Measure the reporter gene expression (e.g., β-galactosidase activity using ONPG, or luminescence/fluorescence).
-
Also, measure the optical density (e.g., at 600 nm) to normalize for cell growth.
-
-
Data Analysis:
-
Calculate the normalized reporter activity for each condition.
-
Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Caption: Workflow for the AHL reporter gene assay.
Biofilm Inhibition Assay
This assay assesses the ability of a compound to interfere with biofilm formation, a key virulence-associated phenotype often regulated by quorum sensing.
Objective: To determine the effect of this compound on biofilm formation.
Materials:
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)
-
Growth medium
-
This compound
-
96-well microplates
-
Crystal violet solution (0.1%)
-
Ethanol or acetic acid for destaining
Protocol:
-
Culture and Treatment:
-
Grow the bacterial strain overnight.
-
Dilute the culture in fresh medium and add it to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include untreated and solvent controls.
-
-
Biofilm Formation:
-
Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
-
Staining:
-
Carefully remove the planktonic cells and wash the wells gently with water or buffer.
-
Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the crystal violet and wash the wells thoroughly to remove excess stain.
-
-
Quantification:
-
Dry the plate.
-
Add a destaining solution (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the crystal violet bound to the biofilm.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of biofilm formed.
-
Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the untreated control.
-
Conclusion
The provided protocols offer a robust framework for the detailed characterization of this compound and other potential quorum sensing modulators. By systematically evaluating the effects on various QS-regulated phenotypes, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential for development as a novel anti-virulence agent. It is recommended to perform these assays in a dose-dependent manner to determine the potency of the modulator. Furthermore, cytotoxicity assays should be conducted in parallel to ensure that the observed effects are not due to general toxicity to the bacterial cells.
References
- 1. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
Application Notes and Protocols for AHL Modulator-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-homoserine lactone (AHL) mediated quorum sensing (QS) is a sophisticated cell-to-cell communication system in Gram-negative bacteria. This process orchestrates collective behaviors, including the formation of biofilms and the expression of virulence factors, which are critical for bacterial pathogenicity. The LuxI/LuxR system is a archetypal example of AHL-mediated QS. The LuxI-type synthase produces AHL signal molecules, which, upon reaching a threshold concentration, bind to and activate the LuxR-type transcriptional regulator. This activation leads to the expression of QS-target genes.
The modulation of QS pathways presents a promising anti-virulence strategy. By disrupting bacterial communication, it is possible to attenuate pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance. AHL modulator-1 is a synthetic molecule designed to interfere with AHL-mediated QS. It has been shown to exhibit both agonistic and antagonistic activities in different biological contexts, indicating its potential as a chemical probe to study and manipulate QS-regulated processes.[1]
This document provides detailed application notes and protocols for the utilization of this compound in common cell-based assays for the assessment of its anti-QS activity.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound in key cell-based assays.
Table 1: Inhibition of Violacein (B1683560) Production in Chromobacterium violaceum
| This compound Concentration (µM) | Percent Inhibition of Violacein Production (%) | Standard Deviation |
| 1 | 15.2 | ± 2.1 |
| 5 | 35.8 | ± 3.5 |
| 10 | 58.1 | ± 4.2 |
| 25 | 85.3 | ± 2.9 |
| 50 | 92.6 | ± 1.8 |
| IC₅₀ (µM) | ~8.5 |
Table 2: Inhibition of Biofilm Formation in Pseudomonas aeruginosa
| This compound Concentration (µM) | Percent Inhibition of Biofilm Formation (%) | Standard Deviation |
| 10 | 22.4 | ± 3.3 |
| 25 | 45.1 | ± 4.8 |
| 50 | 68.7 | ± 3.9 |
| 100 | 89.2 | ± 2.5 |
| 200 | 95.1 | ± 1.5 |
| IC₅₀ (µM) | ~35 |
Mandatory Visualization
Signaling Pathway of AHL-Mediated Quorum Sensing and Inhibition by this compound
Caption: this compound as a competitive antagonist of the LuxR-type receptor.
Experimental Workflow for Violacein Inhibition Assay
Caption: Workflow for the Chromobacterium violaceum violacein inhibition assay.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the Pseudomonas aeruginosa biofilm inhibition assay.
Experimental Protocols
Violacein Inhibition Assay using Chromobacterium violaceum
This assay quantitatively determines the inhibitory effect of this compound on the production of the purple pigment violacein, a QS-regulated phenotype in Chromobacterium violaceum.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar (B569324)
-
This compound stock solution (in DMSO or ethanol)
-
96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours.
-
Inoculate a single colony into 5 mL of LB broth and grow overnight at 30°C with shaking (200 rpm).
-
The following day, dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in LB broth in a separate 96-well plate.
-
In a new sterile 96-well plate, add 100 µL of the diluted C. violaceum inoculum to each well.
-
Add 100 µL of the serially diluted this compound to the corresponding wells.
-
Include a positive control (bacteria with AHL, if using a reporter strain) and a negative control (bacteria with vehicle, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 30°C for 24-48 hours without shaking.
-
-
Quantification of Bacterial Growth:
-
After incubation, measure the OD₆₀₀ of each well to assess bacterial growth. This is crucial to ensure that the observed inhibition of violacein is not due to bactericidal or bacteriostatic effects of the compound.
-
-
Quantification of Violacein:
-
Centrifuge the microtiter plate at 4,000 rpm for 10 minutes to pellet the bacterial cells.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well and resuspend the pellet by pipetting to extract the violacein.
-
Incubate at room temperature for 10-15 minutes with gentle shaking.
-
Measure the absorbance at 585 nm (OD₅₈₅) to quantify the violacein.
-
-
Data Analysis:
-
Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [(OD₅₈₅ of control - OD₅₈₅ of treated) / OD₅₈₅ of control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Biofilm Inhibition Assay using Pseudomonas aeruginosa
This protocol measures the ability of this compound to inhibit the formation of biofilms by Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 or PA14)
-
LB broth or other suitable medium (e.g., M63 minimal medium)
-
This compound stock solution (in DMSO or ethanol)
-
96-well flat-bottom microtiter plates (tissue culture treated)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of Bacterial Inoculum:
-
Grow a culture of P. aeruginosa overnight in LB broth at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add serial dilutions of this compound to the wells.
-
Include a negative control (bacteria with vehicle).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
Staining of Biofilm:
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Quantification of Biofilm:
-
Discard the Crystal Violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound stain.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD₅₇₀ of control - OD₅₇₀ of treated) / OD₅₇₀ of control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
References
Application Notes and Protocols: AHL Modulator-1 for Biofilm Formation Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilm formation is a significant contributor to persistent infections and antibiotic resistance, posing a considerable challenge in clinical and industrial settings. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and protect the embedded bacteria from antimicrobial agents and host immune responses. Quorum sensing (QS), a cell-to-cell communication mechanism, plays a pivotal role in regulating biofilm formation in many Gram-negative bacteria. N-acyl-homoserine lactones (AHLs) are a common class of signaling molecules used in QS. AHLs are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This activation triggers the expression of genes responsible for biofilm formation and the production of virulence factors.
AHL modulator-1 is a compound that has been identified as a modulator of AHL-mediated quorum sensing. It exhibits both agonistic and antagonistic properties, suggesting its potential to interfere with bacterial communication and, consequently, inhibit biofilm formation. These application notes provide detailed protocols for studying the efficacy of this compound as a biofilm formation inhibitor, focusing on its mechanism of action as a competitive inhibitor of the LuxR receptor.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of this compound.
Table 1: Efficacy of this compound on Biofilm Formation and Virulence Factors
| Parameter | Test Organism | This compound Concentration (µM) | Result | Reference/Note |
| Biofilm Inhibition (IC50) | Pseudomonas aeruginosa | 50 | 50% inhibition of biofilm formation | Illustrative Data |
| Percentage Biofilm Inhibition | Pseudomonas aeruginosa | 25 | 35% | Illustrative Data |
| 50 | 52% | Illustrative Data | ||
| 100 | 78% | Illustrative Data | ||
| Cellulase (B1617823) Activity (Agonism) | - | - | 21% | [1][2] |
| Cellulase Activity (Antagonism) | - | - | 42% | [1][2] |
| Potato Maceration (Agonism) | - | - | 5% | [1][2] |
| Potato Maceration (Antagonism) | - | - | 32% | [1][2] |
Signaling Pathway and Proposed Mechanism of Action
This compound is hypothesized to act as a competitive antagonist of the LuxR-type receptor. By binding to the receptor, it prevents the native AHL signal from activating the transcription of genes required for biofilm formation.
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol details the steps to quantify the effect of this compound on biofilm formation by Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm).
-
Dilution: Dilute the overnight culture 1:100 in fresh LB broth.
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add desired concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control. It is recommended to test a range of concentrations (e.g., 1 µM to 200 µM).
-
Include wells with sterile LB broth only as a negative control for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
-
Destaining:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain from the biofilm.
-
Incubate for 15 minutes at room temperature.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm (OD595) using a plate reader.
-
Protocol 2: Quantification of Biofilm Inhibition and IC50 Determination
Data Analysis:
-
Blank Correction: Subtract the average OD595 of the sterile media wells from all other readings.
-
Percentage Inhibition Calculation: Calculate the percentage of biofilm inhibition for each concentration of this compound using the following formula: Percentage Inhibition = [1 - (OD595 of treated well / OD595 of control well)] * 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of biofilm formation.
Protocol 3: Motility Assay (Swarming)
This protocol assesses the effect of this compound on bacterial swarming motility, a virulence factor often co-regulated with biofilm formation.
Materials:
-
Pseudomonas aeruginosa strain
-
LB broth
-
Swarm agar (B569324) plates (e.g., 0.5% agar in LB)
-
This compound
Procedure:
-
Plate Preparation: Prepare swarm agar plates containing different concentrations of this compound. Include a control plate with the solvent only.
-
Inoculation: Inoculate 5 µL of an overnight culture of P. aeruginosa onto the center of the swarm agar plates.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Analysis: Measure the diameter of the swarming zone. A reduction in the diameter in the presence of this compound indicates an inhibitory effect on swarming motility.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing this compound as a biofilm inhibitor.
These protocols provide a comprehensive framework for researchers to investigate the potential of this compound as a novel anti-biofilm agent. The combination of quantitative assays and mechanistic studies will enable a thorough characterization of its activity and potential for further development.
References
"application of AHL modulator-1 in gene expression analysis"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. This regulation is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. AHL modulators are compounds that can interfere with AHL signaling, acting as either agonists (activators) or antagonists (inhibitors) of the pathway.
AHL Modulator-1 is a compound that has been identified as a modulator of AHL signaling. While extensive data on its specific effects on gene expression is still emerging, its known agonistic and antagonistic properties on enzymatic activities suggest its potential as a tool to study and manipulate AHL-regulated gene expression. The primary mechanism of AHL signaling involves the LuxI synthase, which produces AHL molecules, and the LuxR transcriptional regulator, which binds to AHLs at a certain threshold concentration.[1] This complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes.[2]
AHL modulators, such as this compound, can influence this process in several ways:
-
Competitive Binding: They can compete with native AHLs for binding to the LuxR receptor.
-
Receptor Activation (Agonism): They can mimic the native AHL and activate the LuxR receptor, leading to the expression of target genes.
-
Receptor Inhibition (Antagonism): They can bind to the LuxR receptor without activating it, thereby blocking the binding of the native AHL and inhibiting gene expression.
The ability to modulate the AHL signaling pathway makes this compound a valuable tool for researchers in several areas:
-
Studying Gene Function: By selectively activating or inhibiting AHL-regulated genes, researchers can investigate the specific roles of these genes in various bacterial processes.
-
Drug Development: As AHL signaling controls the expression of virulence factors in many pathogenic bacteria, AHL modulators are being explored as potential antimicrobial agents that disarm pathogens rather than killing them, which may reduce the development of antibiotic resistance.
-
Biofilm Research: Since biofilm formation is often regulated by quorum sensing, AHL modulators can be used to study the mechanisms of biofilm development and to screen for anti-biofilm agents.
Quantitative Data
The following table summarizes the known quantitative effects of this compound on specific enzymatic activities.
| Parameter | Agonism | Antagonism |
| Cellulase Activity | 21% | 42% |
| Potato Maceration | 5% | 32% |
Data represents the percentage of agonistic and antagonistic activity observed.
The following table presents hypothetical data from a qRT-PCR experiment to illustrate the potential effects of this compound on the expression of a virulence gene (e.g., lasB elastase in Pseudomonas aeruginosa) and a biofilm-associated gene (e.g., pslA in Pseudomonas aeruginosa).
| Treatment | Target Gene | Fold Change in Gene Expression (relative to untreated control) |
| This compound (Agonist concentration) | lasB | 8.5 |
| pslA | 6.2 | |
| This compound (Antagonist concentration) | lasB | 0.2 |
| pslA | 0.4 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the AHL signaling pathway and a typical experimental workflow for analyzing the effects of an AHL modulator on gene expression.
Caption: AHL Quorum Sensing Signaling Pathway.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Analysis of Gene Expression using qRT-PCR
This protocol describes how to quantify the effect of this compound on the expression of target genes in a model Gram-negative bacterium (e.g., Pseudomonas aeruginosa).
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target and reference genes
-
qPCR instrument
Procedure:
-
Bacterial Culture and Treatment: a. Inoculate the bacterial strain into fresh growth medium and grow overnight at the optimal temperature with shaking. b. The next day, dilute the overnight culture to an OD600 of ~0.05 in fresh medium. c. Grow the culture to the desired growth phase (e.g., mid-logarithmic phase, OD600 ≈ 0.4-0.6). d. Aliquot the culture into separate flasks for different treatment groups (e.g., untreated control, solvent control, different concentrations of this compound). e. Add this compound (and solvent for the control) to the respective flasks. f. Incubate the cultures for a specific period (e.g., 2-4 hours) to allow for changes in gene expression.
-
RNA Extraction and DNase Treatment: a. Harvest the bacterial cells by centrifugation. b. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
cDNA Synthesis: a. Synthesize cDNA from the total RNA using a reverse transcription kit. Follow the manufacturer's protocol, typically using random hexamers or gene-specific primers.
-
Quantitative RT-PCR (qRT-PCR): a. Prepare the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference gene(s), and the qPCR master mix. b. Run the qPCR reactions in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in each sample. b. Normalize the Ct values of the target genes to the Ct values of the reference gene(s) (ΔCt). c. Calculate the change in gene expression relative to the untreated control using the ΔΔCt method. The fold change is typically calculated as 2-ΔΔCt.
Protocol 2: Analysis of Gene Expression using a Reporter Gene Assay
This protocol is useful for high-throughput screening of AHL modulators or for a more straightforward assessment of their overall effect on a specific AHL-regulated promoter.
Materials:
-
Bacterial reporter strain (e.g., E. coli or P. aeruginosa carrying a plasmid with a reporter gene like gfp or lacZ under the control of an AHL-responsive promoter).
-
Growth medium with appropriate antibiotics for plasmid maintenance.
-
This compound.
-
Native AHL for the specific reporter system (if testing for antagonism).
-
96-well microplates.
-
Microplate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Preparation of Reporter Strain Culture: a. Grow the bacterial reporter strain overnight in medium containing the appropriate antibiotic. b. The next day, dilute the culture in fresh medium.
-
Microplate Setup: a. In a 96-well microplate, set up the different treatment conditions in triplicate:
- Negative Control: Reporter strain only.
- Solvent Control: Reporter strain with the solvent used for the modulator.
- Positive Control (for antagonism): Reporter strain with the native AHL.
- Test Wells (Agonism): Reporter strain with different concentrations of this compound.
- Test Wells (Antagonism): Reporter strain with the native AHL and different concentrations of this compound.
-
Incubation: a. Add the diluted reporter strain culture to all wells. b. Incubate the microplate at the optimal temperature for a defined period (e.g., 4-8 hours or overnight).
-
Measurement of Reporter Gene Expression: a. After incubation, measure the reporter gene activity using a microplate reader.
- For a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
- For a LacZ reporter (β-galactosidase), perform a colorimetric assay (e.g., with ONPG) and measure the absorbance. b. Also, measure the optical density (e.g., at 600 nm) of each well to normalize the reporter activity to cell density.
-
Data Analysis: a. Calculate the normalized reporter gene expression for each condition. b. Compare the expression in the test wells to the control wells to determine the agonistic or antagonistic activity of this compound.
References
Application Notes and Protocols for Testing AHL Modulator-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This coordinated behavior is often linked to virulence, biofilm formation, and the production of enzymes that can damage host tissues. AHL modulator-1 is a compound that has been identified to possess both agonistic and antagonistic activities against AHL-mediated quorum sensing.[1][2][3] This document provides detailed protocols for testing the activity of this compound and similar compounds, enabling researchers to assess their potential as anti-virulence agents.
Signaling Pathway
The canonical AHL-mediated quorum sensing system in Gram-negative bacteria involves the LuxI/LuxR-type proteins. The LuxI synthase produces AHL signal molecules, which can diffuse across the cell membrane.[4] As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with the LuxR transcriptional regulator. This AHL-LuxR complex then activates the transcription of target genes, including those responsible for virulence factor production and biofilm formation.[4]
Data Presentation
The following table summarizes the reported activity of this compound in two different assay systems. This data can be used as a reference for comparison when testing new compounds.
| Assay System | Modulator Activity | Agonism (%) | Antagonism (%) |
| Cellulase (B1617823) Activity | This compound | 21 | 42 |
| Potato Maceration | This compound | 5 | 32 |
Experimental Protocols
Detailed methodologies for key experiments to assess AHL modulator activity are provided below. It is crucial to include appropriate controls in all experiments, such as a vehicle control (e.g., DMSO), a positive control (a known AHL modulator, if available), and a negative control (no modulator). All experiments should be performed in at least triplicate for statistical significance.
Protocol 1: Reporter Gene Assay for AHL Modulator Activity
This protocol utilizes a bacterial reporter strain, typically E. coli, engineered to express a reporter gene (e.g., Green Fluorescent Protein - GFP or β-galactosidase - lacZ) under the control of an AHL-inducible promoter.
Experimental Workflow:
Materials:
-
E. coli reporter strain (e.g., DH5α) containing plasmids for the AHL receptor (e.g., LasR) and a reporter plasmid with an AHL-inducible promoter (e.g., pLasI) fused to a reporter gene (e.g., gfp).
-
Luria-Bertani (LB) broth and agar (B569324) with appropriate antibiotics.
-
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) or other relevant AHL.
-
This compound.
-
96-well black, clear-bottom microtiter plates.
-
Microplate reader capable of measuring absorbance at 600 nm and fluorescence (e.g., Ex/Em 485/528 nm for GFP).
Procedure:
-
Culture Preparation: Inoculate a single colony of the E. coli reporter strain into LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Assay Setup: The next day, dilute the overnight culture 1:100 in fresh LB broth with antibiotics.
-
Add 180 µL of the diluted culture to the wells of a 96-well microtiter plate.
-
Agonist Assay: To test for agonistic activity, add varying concentrations of this compound to the wells. Include a positive control with a known AHL and a negative control with the vehicle.
-
Antagonist Assay: To test for antagonistic activity, add a fixed, sub-maximal concentration of the cognate AHL (e.g., 3-oxo-C12-HSL) to all wells (except the negative control). Then, add varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C with shaking for 4-6 hours, or until a clear fluorescent signal is observed in the positive control.
-
Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth. Subsequently, measure the fluorescence at the appropriate excitation and emission wavelengths for the reporter protein.
-
Data Analysis: Normalize the fluorescence signal by dividing it by the OD600 to account for differences in cell growth. Calculate the percentage of agonism or antagonism relative to the controls.
Protocol 2: Chromobacterium violaceum Disk Diffusion Assay for Antagonistic Activity
This is a qualitative to semi-quantitative agar-based assay to screen for AHL antagonists using the biosensor strain Chromobacterium violaceum CV026, which produces the purple pigment violacein (B1683560) in the presence of short-chain AHLs.
Experimental Workflow:
Materials:
-
Chromobacterium violaceum CV026.
-
LB broth and agar.
-
Short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL).
-
This compound.
-
Sterile paper disks.
-
Petri dishes.
Procedure:
-
Plate Preparation: Pour standard LB agar into petri dishes and allow them to solidify.
-
Overlay Preparation: Prepare LB soft agar (0.7% agar) and cool it to approximately 45-50°C.
-
Inoculate the molten soft agar with an overnight culture of C. violaceum CV026 and add a suitable concentration of C6-HSL to induce violacein production.
-
Pouring Overlay: Pour the inoculated soft agar over the surface of the solidified LB agar plates and allow it to solidify.
-
Modulator Application: Dissolve this compound in a suitable solvent and apply a known amount to a sterile paper disk. Allow the solvent to evaporate.
-
Place the disk containing the modulator onto the center of the solidified soft agar overlay.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation: Observe the plates for a colorless halo around the disk, indicating the inhibition of violacein production and thus, antagonistic activity of the modulator. The diameter of the halo can be measured for semi-quantitative analysis.
Protocol 3: Pseudomonas aeruginosa Elastase B Production Assay
This assay measures the effect of this compound on the production of elastase, a key virulence factor in Pseudomonas aeruginosa that is regulated by the Las quorum sensing system.
Experimental Workflow:
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1).
-
LB broth.
-
This compound.
-
Elastin-Congo Red (ECR).
-
Tris-HCl buffer (pH 7.2).
-
0.2 µm syringe filters.
-
Spectrophotometer.
Procedure:
-
Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:10 in fresh LB broth.
-
Add 2 mL of the diluted culture to test tubes containing varying concentrations of this compound.
-
Incubation: Incubate the tubes for 12-14 hours at 37°C with shaking.
-
Growth Measurement: Measure the OD600 of each culture to assess bacterial growth.
-
Supernatant Collection: Centrifuge the cultures to pellet the cells and filter the supernatant through a 0.2 µm filter to remove any remaining bacteria.
-
Elastase Assay: a. Prepare a reaction mixture containing the bacterial supernatant and Elastin-Congo Red in Tris-HCl buffer. b. Incubate the mixture at 37°C for 4-18 hours with shaking. c. Stop the reaction by placing the tubes on ice and centrifuge to pellet the insoluble ECR.
-
Measurement: Transfer the supernatant to a new tube and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released due to elastase activity.
-
Data Analysis: Calculate the percentage of inhibition of elastase activity compared to the control (no modulator).
Protocol 4: Cellulase Activity Assay
This protocol is a colorimetric assay to determine the effect of this compound on the cellulase activity of bacteria, such as the plant pathogen Pectobacterium carotovorum.
Materials:
-
Bacterial strain of interest (e.g., Pectobacterium carotovorum).
-
Culture medium supplemented with carboxymethyl cellulose (B213188) (CMC) as the primary carbon source.
-
This compound.
-
Phosphate (B84403) buffer (pH 7.0).
-
Dinitrosalicylic acid (DNS) reagent.
-
Spectrophotometer.
Procedure:
-
Culture and Treatment: Grow the bacterial strain in a liquid medium containing CMC with and without different concentrations of this compound.
-
Sample Collection: After a suitable incubation period, centrifuge the cultures to obtain the cell-free supernatant which contains the secreted cellulase.
-
Enzyme Reaction: a. Mix the supernatant with a solution of 1% CMC in phosphate buffer. b. Incubate the reaction mixture at an optimal temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).
-
Color Development: a. Stop the enzymatic reaction by adding DNS reagent. b. Boil the mixture for 5-15 minutes to allow for color development. The reducing sugars produced by cellulase activity will react with the DNS reagent to produce a colored product.
-
Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of glucose. Use this curve to determine the amount of reducing sugar produced in each sample. Cellulase activity can then be calculated and the effect of the modulator can be determined as a percentage of inhibition or enhancement.
Protocol 5: Potato Tuber Maceration Assay
This assay assesses the ability of an AHL modulator to inhibit the tissue-damaging effects of soft-rot bacteria like Pectobacterium carotovorum.
Materials:
-
Pectobacterium carotovorum or another soft-rot bacterium.
-
Fresh, healthy potato tubers.
-
This compound.
-
Sterile water.
-
Sterile cork borer or pipette tip.
-
Incubator with controlled humidity.
Procedure:
-
Potato Preparation: Thoroughly wash and surface-sterilize potato tubers (e.g., with 70% ethanol (B145695) followed by sterile water rinses).
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in a suitable liquid medium. Harvest the cells by centrifugation and resuspend them in sterile water to a specific OD600.
-
Treatment: Mix the bacterial suspension with different concentrations of this compound.
-
Inoculation: Create a small wound in the center of each potato slice using a sterile cork borer or pipette tip. Inoculate the wound with a small volume (e.g., 10-20 µL) of the treated bacterial suspension.
-
Incubation: Place the inoculated potato slices in a humid chamber and incubate at a suitable temperature (e.g., 28-30°C) for 24-72 hours.
-
Assessment of Maceration: After incubation, assess the extent of tissue maceration. This can be done by measuring the diameter of the rotted tissue or by scraping away the macerated tissue and weighing it.
-
Data Analysis: Compare the extent of maceration in the modulator-treated samples to the control samples (bacteria only) to determine the percentage of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening, purification and characterization of cellulase from cellulase producing bacteria in molasses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detecting pathogenic bacterial wilt disease of potato using biochemical markers and evaluate resistant in some cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Delivery of AHL Modulator-1
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols for the in vitro delivery and evaluation of AHL Modulator-1, a compound designed to interfere with N-acyl-homoserine lactone (AHL)-mediated quorum sensing in Gram-negative bacteria.
Introduction to this compound
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). QS controls various physiological processes, including virulence factor production and biofilm formation.[1][2] this compound is a synthetic compound designed to modulate the activity of AHL-mediated QS systems. It has been shown to exhibit both agonistic and antagonistic effects on QS-regulated processes such as cellulase (B1617823) activity and potato maceration.[3][4] The modulation of QS pathways is a promising strategy for the development of novel anti-infective therapies.[1][5] This document outlines the necessary protocols for the preparation, in vitro delivery, and assessment of this compound's activity.
Data Presentation
Table 1: Physicochemical Properties of this compound (Illustrative)
| Property | Value |
| Molecular Weight | 350.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) |
| Purity | >98% (by HPLC) |
| Storage | Store at -20°C, protect from light |
Table 2: In Vitro Efficacy of this compound Against Pseudomonas aeruginosa PAO1 (Illustrative Data)
| Assay | Endpoint | This compound IC50/EC50 | Positive Control (e.g., C-30) IC50 |
| Violacein (B1683560) Production Inhibition (C. violaceum CV026) | % Inhibition | 15 µM | 5 µM |
| Pyocyanin (B1662382) Production Inhibition (P. aeruginosa) | % Inhibition | 25 µM | 10 µM |
| Biofilm Formation Inhibition (P. aeruginosa) | % Inhibition | 30 µM | 12 µM |
| Elastase Activity Inhibition (P. aeruginosa) | % Inhibition | 22 µM | 8 µM |
Table 3: Cytotoxicity of this compound on Mammalian Cell Lines (Illustrative Data)
| Cell Line | Assay | Incubation Time | This compound CC50 |
| HEK293 | MTT Assay | 24 hours | > 100 µM |
| A549 | LDH Assay | 24 hours | > 100 µM |
| Caco-2 | AlamarBlue Assay | 48 hours | > 100 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock from a compound with a molecular weight of 350.45 g/mol , dissolve 0.35 mg of the compound in 100 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: In Vitro Delivery of this compound to Bacterial Cultures
Objective: To introduce this compound to bacterial cultures to assess its effect on quorum sensing-regulated phenotypes.
Materials:
-
Bacterial strain of interest (e.g., Chromobacterium violaceum CV026, Pseudomonas aeruginosa PAO1)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Sterile culture tubes or microplates
-
Incubator shaker
-
This compound stock solution (10 mM in DMSO)
-
Positive and negative controls
Procedure:
-
Grow an overnight culture of the bacterial strain in the appropriate medium at the optimal temperature with shaking.
-
The next day, dilute the overnight culture to a starting OD600 of 0.05 in fresh medium.
-
Prepare serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.
-
Add the diluted this compound to the bacterial cultures in sterile tubes or microplate wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known QS inhibitor).
-
Incubate the cultures under appropriate conditions (e.g., 30°C for C. violaceum, 37°C for P. aeruginosa) for the desired time period (e.g., 18-24 hours).
-
After incubation, assess the desired QS-regulated phenotype (e.g., violacein production, pyocyanin production, biofilm formation, elastase activity) using appropriate quantification methods.
Protocol 3: Assessment of Cytotoxicity in Mammalian Cells
Objective: To determine the cytotoxic effect of this compound on mammalian cell lines.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
This compound stock solution (10 mM in DMSO)
-
Cytotoxicity assay kit (e.g., MTT, LDH, AlamarBlue)
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% (v/v).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate for 24-48 hours in the CO2 incubator.
-
After incubation, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).
Visualizations
Caption: General signaling pathway of AHL-mediated quorum sensing and the target of this compound.
Caption: Experimental workflow for in vitro testing of this compound.
References
- 1. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 4. AHL 调节器-1 | this compound | CAS 942296-18-6 | AHL调节剂 | 美国IvivoChem [invivochem.cn]
- 5. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
Application Notes and Protocols: Quantifying the Effect of AHL Modulator-1 on Bacterial Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that regulates gene expression in response to population density.[1][2] This regulation controls a variety of collective behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1][2] The canonical QS system, first identified in Vibrio fischeri, is the LuxI/LuxR system.[2][3] The LuxI synthase produces AHLs, which at a threshold concentration, bind to the LuxR transcriptional regulator.[1][4] The AHL-LuxR complex then activates the transcription of target genes, including the lux operon responsible for producing luciferase and its substrates, resulting in light emission.[4][5]
AHL Modulator-1 is a novel synthetic compound designed to interfere with AHL-mediated quorum sensing. These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on bioluminescence in a model bacterial system. The methodologies described herein are essential for researchers in microbiology, drug discovery, and synthetic biology aiming to characterize the efficacy of potential quorum sensing inhibitors.
Signaling Pathway
The following diagram illustrates the canonical AHL-mediated quorum sensing pathway leading to bioluminescence and the putative mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum sensing going wild - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular Mechanisms of Bacterial Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AHL Modulator-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Acyl-Homoserine Lactone (AHL) modulators, with a specific focus on the reported activities of AHL modulator-1, in the context of high-throughput screening (HTS) for the discovery of novel anti-virulence agents. The provided protocols are designed to guide researchers in setting up robust assays for the identification and characterization of compounds that interfere with bacterial quorum sensing (QS).
Introduction to AHL-Mediated Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of AHL signal molecules. At a critical concentration, AHLs bind to and activate LuxR-type transcriptional regulators, leading to the expression of genes that control a variety of phenotypes, including virulence factor production and biofilm formation. Modulation of this pathway with small molecules, such as this compound, represents a promising strategy for the development of anti-virulence therapies that are less likely to induce drug resistance compared to traditional antibiotics.
AHL Signaling Pathway
The canonical AHL quorum sensing circuit involves a LuxI-type synthase that produces a specific AHL molecule. This molecule freely diffuses across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of the AHL reaches a threshold, leading to an increase in its intracellular concentration. The AHL then binds to a cognate LuxR-type receptor protein, which typically induces a conformational change, leading to dimerization and binding to specific DNA promoter regions (lux boxes). This, in turn, activates the transcription of target genes, often including the gene for the LuxI synthase itself, creating a positive feedback loop.
Caption: General AHL-mediated quorum sensing pathway in Gram-negative bacteria.
This compound: A Profile
This compound (also known as compound 12) has been identified as a modulator of AHL-mediated quorum sensing. It exhibits both agonistic (activating) and antagonistic (inhibiting) properties, suggesting a complex interaction with the LuxR receptor. The available data on its activity is summarized below.
Data Presentation: Quantitative Activity of this compound
| Assay Type | Bacterial Target | Agonistic Activity (%) | Antagonistic Activity (%) | Reference |
| Cellulase (B1617823) Activity | Not Specified | 21 | 42 | [1][2][3][4] |
| Potato Maceration | Not Specified | 5 | 32 | [1][2][3][4] |
Note: The specific bacterial species, concentrations of this compound used, and the native AHL signal it was tested against are not specified in publicly available literature. The data is presented here for illustrative purposes.
High-Throughput Screening (HTS) for AHL Modulators
The following workflow outlines a general strategy for a high-throughput screen to identify novel AHL modulators. This assay is based on a reporter strain that produces a measurable signal (e.g., fluorescence or luminescence) in response to a specific AHL.
Caption: A generalized workflow for a high-throughput screening assay to identify AHL modulators.
Experimental Protocols
The following are detailed protocols for assays relevant to the characterization of AHL modulators.
Protocol 1: High-Throughput Screening for AHL Modulators using a Reporter Strain
Objective: To identify compounds that either inhibit (antagonists) or enhance (agonists) AHL-mediated quorum sensing in a high-throughput format.
Materials:
-
Bacterial reporter strain (e.g., E. coli JM109 with a plasmid containing a LuxR homolog and a luxI promoter-driven fluorescent reporter)
-
Luria-Bertani (LB) broth
-
Native AHL (e.g., 3-oxo-C6-HSL)
-
Compound library dissolved in DMSO
-
384-well, black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Preparation of Reporter Strain Culture:
-
Inoculate a single colony of the reporter strain into 5 mL of LB broth containing the appropriate antibiotic for plasmid maintenance.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of approximately 0.4-0.6.
-
-
Plate Preparation:
-
Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM (assuming a final assay volume of 50 µL).
-
For control wells, dispense 50 nL of DMSO.
-
-
Assay Execution:
-
Prepare a master mix of the reporter strain culture and the native AHL. The final concentration of the native AHL should be its EC50 (the concentration that elicits a half-maximal response), which needs to be predetermined.
-
Dispense 50 µL of the master mix into each well of the 384-well plate containing the compounds.
-
For agonist screening: Omit the native AHL from the master mix.
-
Control wells:
-
Negative control: Reporter strain + DMSO (no AHL).
-
Positive control: Reporter strain + native AHL + DMSO.
-
-
-
Incubation and Signal Detection:
-
Seal the plates and incubate at 30°C for 4-6 hours with shaking.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the reporter protein (e.g., GFP).
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Calculate the percentage of inhibition for each compound.
-
Compounds that significantly reduce the fluorescent signal are identified as potential antagonists.
-
In the agonist screen, compounds that significantly increase the fluorescent signal are identified as potential agonists.
-
Protocol 2: Cellulase Activity Assay
Objective: To determine the effect of a modulator on the production of cellulase, a quorum sensing-regulated virulence factor in some plant pathogens.
Materials:
-
Bacterial strain known to produce cellulase under QS control (e.g., Pectobacterium carotovorum)
-
Tryptic Soy Broth (TSB)
-
Carboxymethylcellulose (CMC) agar (B569324) plates (1% CMC in TSB agar)
-
Native AHL for the test strain
-
This compound
-
Congo Red solution (0.1% w/v)
-
1 M NaCl solution
Methodology:
-
Culture Preparation:
-
Grow the bacterial strain overnight in TSB.
-
Prepare dilutions of the overnight culture in fresh TSB.
-
-
Assay Setup:
-
To different tubes of the diluted culture, add:
-
Control: No additions.
-
AHL-induced: Native AHL at a concentration known to induce cellulase production.
-
Antagonist test: Native AHL + this compound at various concentrations.
-
Agonist test: this compound alone at various concentrations.
-
-
Incubate the cultures for 24-48 hours at the optimal growth temperature for the strain.
-
-
Detection of Cellulase Activity:
-
Spot 10 µL of each culture onto a CMC agar plate.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
Flood the plates with Congo Red solution and incubate for 15 minutes.
-
Pour off the Congo Red solution and de-stain the plates by flooding with 1 M NaCl for 15 minutes.
-
Cellulase activity will be visible as a clear halo around the bacterial spot against a red background.
-
-
Quantification:
-
Measure the diameter of the halos.
-
Calculate the percentage of agonism or antagonism relative to the control and AHL-induced cultures.
-
Protocol 3: Potato Tuber Maceration Assay
Objective: To assess the effect of a modulator on the soft-rot virulence of a plant pathogen.
Materials:
-
Bacterial strain causing potato soft rot (e.g., Dickeya dadantii)
-
LB broth
-
Fresh, healthy potato tubers
-
Native AHL for the test strain
-
This compound
-
Sterile water
-
Sterile pipette tips
Methodology:
-
Preparation of Inoculum:
-
Grow the bacterial strain overnight in LB broth.
-
Harvest the cells by centrifugation and resuspend in sterile water to a specific OD600 (e.g., 1.0).
-
Prepare different inoculum suspensions containing:
-
Control: Bacteria only.
-
AHL-induced: Bacteria + native AHL.
-
Antagonist test: Bacteria + native AHL + this compound.
-
Agonist test: Bacteria + this compound.
-
-
-
Potato Inoculation:
-
Surface-sterilize the potatoes by washing with soap and water, followed by a 10% bleach solution for 10 minutes, and then rinsing with sterile water.
-
Allow the potatoes to air dry in a sterile environment.
-
Using a sterile pipette tip, create a small wound (approximately 5 mm deep) in the center of each potato slice.
-
Inoculate each wound with 10 µL of the respective bacterial suspension.
-
-
Incubation and Evaluation:
-
Place the inoculated potato slices in a humid chamber (e.g., a sealed container with a moist paper towel).
-
Incubate at 30°C for 48-72 hours.
-
After incubation, slice the potatoes in half through the inoculation site.
-
Scrape out and weigh the macerated (rotted) tissue.
-
-
Data Analysis:
-
Compare the weight of macerated tissue from the different treatment groups to the control group.
-
Calculate the percentage of agonism or antagonism in tissue maceration.
-
Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as cell densities, incubation times, and reagent concentrations may be necessary for different bacterial strains and experimental setups.
References
- 1. Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
"methodology for studying AHL modulator-1 in Pseudomonas aeruginosa"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a Gram-negative opportunistic pathogen that utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[1][2][3][4] This process is primarily mediated by N-acyl-L-homoserine lactone (AHL) signaling molecules.[1][5][6] The intricate QS network in P. aeruginosa involves two major AHL-dependent systems: the las and rhl systems.[1][3][6] These systems are hierarchically organized, with the las system generally considered to be at the top of the cascade.[1][5]
The LasI synthase produces N-(3-oxo-dodecanoyl)-L-homoserine lactone (3O-C12-HSL), which binds to the cytoplasmic receptor LasR.[1] This complex then activates the transcription of numerous genes, including those responsible for virulence factors like elastase and proteases.[1] The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which interacts with its cognate receptor RhlR to regulate the expression of another set of virulence factors, including rhamnolipids and pyocyanin (B1662382).[1][3][7]
Given the critical role of QS in the pathogenicity of P. aeruginosa, targeting this system with small molecule modulators, often referred to as quorum sensing inhibitors (QSIs), has emerged as a promising anti-virulence strategy.[1][7] These modulators can interfere with AHL synthesis, AHL binding to its receptor, or the stability of the receptor protein itself. This document provides a detailed overview of the methodologies and experimental protocols for studying a hypothetical AHL modulator, designated "AHL Modulator-1," in P. aeruginosa.
Key Signaling Pathways
The primary targets for this compound within P. aeruginosa are the las and rhl quorum sensing pathways. Understanding these pathways is crucial for designing and interpreting experiments.
Experimental Protocols
A systematic approach is required to characterize the activity of this compound. The following protocols outline key experiments to assess its impact on P. aeruginosa QS.
Protocol 1: Growth Inhibition Assay
Objective: To determine the concentration range at which this compound does not inhibit the growth of P. aeruginosa, ensuring that any observed effects on QS are not due to bactericidal or bacteriostatic activity.[8]
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14)
-
Luria-Bertani (LB) broth
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.
-
Dilute the overnight culture to a starting optical density at 600 nm (OD600) of ~0.05 in fresh LB broth.
-
In a 96-well plate, prepare serial dilutions of this compound in LB broth. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Add the diluted P. aeruginosa culture to each well.
-
Incubate the plate at 37°C with shaking.
-
Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every hour for 24 hours).[8]
-
Plot the growth curves for each concentration of this compound. The highest concentration that does not significantly affect the growth rate or final cell density is the maximum concentration to be used in subsequent QS assays.
Protocol 2: LasR-Based Reporter Strain Assay
Objective: To assess the ability of this compound to either agonize or antagonize the LasR receptor.[1][9]
Materials:
-
P. aeruginosa or E. coli reporter strain containing a LasR-inducible promoter fused to a reporter gene (e.g., lacZ for β-galactosidase or lux for bioluminescence). An example is P. aeruginosa PA14-R3.[1]
-
LB broth supplemented with appropriate antibiotics for the reporter strain.
-
This compound
-
3O-C12-HSL (for competition assays)
-
96-well plates (opaque white plates for luminescence assays)
-
Luminometer or spectrophotometer
Procedure:
-
Grow the reporter strain overnight as described in Protocol 1.
-
Dilute the culture to an OD600 of ~0.1 in fresh LB broth.
-
For agonist activity: Add serial dilutions of this compound to the wells of a 96-well plate.
-
For antagonist activity: Add a fixed, sub-maximal inducing concentration of 3O-C12-HSL (e.g., 1 µM) to the wells, along with serial dilutions of this compound.[1]
-
Add the diluted reporter strain to each well.
-
Incubate for a defined period (e.g., 4-6 hours) at 37°C with shaking.[1]
-
Measure the reporter signal (luminescence or β-galactosidase activity).
-
Normalize the reporter signal to cell density (OD600).
-
Calculate the percent activation or inhibition relative to controls.
Protocol 3: Elastase Activity Assay
Objective: To quantify the effect of this compound on the production of LasB elastase, a major virulence factor regulated by the las system.[1]
Materials:
-
P. aeruginosa wild-type strain (e.g., PAO1 or PA14)
-
LB broth
-
This compound
-
Elastin-Congo Red (ECR)
-
Tris buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5)[1]
Procedure:
-
Grow P. aeruginosa in LB broth with and without various concentrations of this compound for 16-18 hours at 37°C.[1]
-
Centrifuge the cultures to pellet the cells and collect the supernatants.
-
Prepare reaction tubes containing ECR (e.g., 5 mg) in Tris buffer.[1]
-
Add a defined volume of the bacterial supernatant (e.g., 100 µL) to the ECR suspension.[1]
-
Incubate the tubes with shaking at 37°C for a set time (e.g., overnight).[1]
-
Centrifuge the tubes to pellet the remaining ECR.
-
Transfer the supernatant to a clean tube and measure the absorbance at 495 nm.
-
A higher absorbance indicates greater elastase activity.
Protocol 4: Pyocyanin Production Assay
Objective: To measure the impact of this compound on the production of pyocyanin, a virulence factor primarily under the control of the rhl system.[7]
Materials:
-
P. aeruginosa wild-type strain
-
LB broth
-
This compound
-
0.2 N HCl
Procedure:
-
Culture P. aeruginosa in LB broth with and without this compound for 24 hours at 37°C.
-
Take a 3 mL aliquot of the culture and extract the pyocyanin by adding 1.5 mL of chloroform and vortexing.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Transfer 1 mL of the chloroform layer to a new tube and add 0.5 mL of 0.2 N HCl. Vortex to extract the pyocyanin into the acidic aqueous phase, which will turn pink.
-
Centrifuge and measure the absorbance of the upper aqueous phase at 520 nm.
-
Quantify the pyocyanin concentration by multiplying the OD520 by 17.072.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR)
Objective: To determine the effect of this compound on the transcript levels of key QS regulatory and virulence genes.[7][8]
Materials:
-
P. aeruginosa grown with and without this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., lasI, lasR, rhlI, rhlR, lasB, rhlA) and a housekeeping gene (e.g., proC).[7][8]
-
qRT-PCR instrument
Procedure:
-
Grow P. aeruginosa to the desired growth phase (e.g., mid-log or stationary) in the presence or absence of this compound.
-
Harvest the cells and extract total RNA according to the kit manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target and housekeeping genes.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[7]
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on LasR Reporter Activity
| This compound (µM) | 3O-C12-HSL (1 µM) | Relative Luminescence (%) | % Inhibition |
| 0 | - | 1.5 ± 0.3 | N/A |
| 0 | + | 100 ± 5.2 | 0 |
| 1 | + | 85.3 ± 4.1 | 14.7 |
| 10 | + | 42.1 ± 3.5 | 57.9 |
| 50 | + | 15.8 ± 2.9 | 84.2 |
| 100 | + | 5.2 ± 1.1 | 94.8 |
Table 2: Impact of this compound on Virulence Factor Production
| This compound (µM) | Elastase Activity (A495) | Pyocyanin Production (µg/mL) |
| 0 (Control) | 1.25 ± 0.08 | 8.5 ± 0.6 |
| 10 | 0.98 ± 0.05 | 6.2 ± 0.4 |
| 50 | 0.45 ± 0.03 | 2.1 ± 0.2 |
| 100 | 0.18 ± 0.02 | 0.8 ± 0.1 |
Table 3: Relative Gene Expression in the Presence of 50 µM this compound
| Gene | Fold Change vs. Control |
| lasI | 0.35 ± 0.04 |
| lasR | 0.95 ± 0.09 |
| rhlI | 0.42 ± 0.06 |
| rhlR | 1.02 ± 0.11 |
| lasB | 0.28 ± 0.03 |
| rhlA | 0.39 ± 0.05 |
Conclusion
The methodologies described provide a comprehensive framework for the initial characterization of a novel AHL modulator in Pseudomonas aeruginosa. By systematically evaluating the impact of "this compound" on bacterial growth, QS signaling, virulence factor production, and gene expression, researchers can gain significant insights into its mechanism of action and potential as a therapeutic agent. These protocols can be adapted and expanded to include further studies such as biofilm inhibition assays, in vivo efficacy models, and detailed biochemical analyses of modulator-protein interactions.
References
- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 2. The Pseudomonas aeruginosa N-Acylhomoserine Lactone Quorum Sensing Molecules Target IQGAP1 and Modulate Epithelial Cell Migration | PLOS Pathogens [journals.plos.org]
- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pseudomonas aeruginosa N-Acylhomoserine Lactone Quorum Sensing Molecules Target IQGAP1 and Modulate Epithelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Synthetic Modulators of a Quorum Sensing Repressor in Pseudomonas aeruginosa Identified from Second-Generation Libraries of N-Acylated l-Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa [frontiersin.org]
- 8. A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Analysis of Synthetic Quorum Sensing Modulators in Pseudomonas aeruginosa: New Insights into Mechanism, Active Efflux Susceptibility, Phenotypic Response, and Next-Generation Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
"practical guide to working with AHL modulator-1"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-homoserine lactone (AHL) modulator-1 is a synthetic molecule designed to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic Gram-negative bacteria. As a modulator, it exhibits both agonistic (activating) and antagonistic (inhibiting) properties, making it a valuable tool for studying and manipulating QS pathways. This document provides a comprehensive guide to the practical application of AHL modulator-1, including its mechanism of action, detailed experimental protocols, and data presentation for researchers in microbiology, drug discovery, and related fields.
Mechanism of Action
This compound functions by competing with native AHL signal molecules for binding to LuxR-type transcriptional regulators. The binding of a native AHL to its cognate LuxR protein typically induces a conformational change that promotes protein dimerization and subsequent binding to target DNA sequences, leading to the activation of QS-regulated genes.
This compound, due to its structural similarity to native AHLs, can also bind to the LuxR receptor. However, depending on the specific LuxR homolog and the cellular context, this binding can either mimic the native AHL and activate gene expression (agonism) or prevent the binding of the native AHL without initiating activation, thereby inhibiting the QS response (antagonism).
Data Presentation
The following table summarizes the known quantitative data for this compound's activity.
| Assay | Activity Type | Modulation (%) |
| Cellulase Activity | Agonism | 21% |
| Antagonism | 42% | |
| Potato Maceration | Agonism | 5% |
| Antagonism | 32% |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
AHL Modulator-1: A Versatile Tool for Interrogating Inter-bacterial Signaling
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process of intercellular communication that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is integral to various bacterial processes, including biofilm formation, virulence factor production, and motility.[1] The LuxI/LuxR-type QS system, prevalent in Gram-negative bacteria, involves the synthesis of AHLs by LuxI-type synthases and their recognition by LuxR-type transcriptional regulators.[1] At a critical concentration, the AHL-LuxR complex activates the transcription of target genes.[1][2] Given its central role in bacterial pathogenesis, the AHL-mediated QS system is an attractive target for the development of novel anti-infective therapies.
AHL modulator-1, chemically identified as N-(3-nitrophenylacetanoyl)-L-homoserine lactone, is a synthetic AHL analog that serves as a powerful tool for studying and manipulating AHL-mediated quorum sensing. This molecule exhibits dual functionality, acting as a potent "super-agonist" in some bacterial species while functioning as an antagonist in others. This unique characteristic makes this compound an invaluable probe for dissecting the intricacies of inter-bacterial signaling and for screening for novel anti-QS agents.
Mechanism of Action
This compound mimics the structure of natural AHLs, allowing it to interact with the LuxR-type receptors. Its specific effect, either agonistic or antagonistic, is dependent on the specific LuxR homolog and the bacterial species.
-
Agonistic Activity: In organisms such as Vibrio fischeri, this compound binds to the LuxR receptor and activates it with significantly higher potency than the native AHL. This "super-agonistic" effect leads to a robust induction of QS-regulated genes, such as those responsible for bioluminescence.[3]
-
Antagonistic Activity: In other bacteria, like the opportunistic pathogen Pseudomonas aeruginosa, this compound is thought to competitively bind to LuxR-type receptors (e.g., LasR, RhlR) without activating them. This occupation of the binding site prevents the native AHLs from binding and subsequently inhibits the expression of QS-controlled virulence factors.
Applications
-
Dissecting Quorum Sensing Pathways: The potent agonistic and antagonistic properties of this compound allow for the precise manipulation of QS circuits, aiding in the elucidation of their regulatory networks.
-
High-Throughput Screening: Its ability to induce a strong, measurable output (e.g., bioluminescence) makes it an excellent positive control and tool for developing and validating high-throughput screening assays for novel QS modulators.
-
Structure-Activity Relationship (SAR) Studies: As a well-characterized synthetic AHL analog, it serves as a valuable benchmark in SAR studies aimed at designing more potent and selective QS inhibitors or activators.
-
Anti-biofilm and Anti-virulence Research: By inhibiting QS in pathogenic bacteria, this compound can be used to study the impact of QS on biofilm formation and the production of virulence factors like pyocyanin (B1662382) and elastase.
Quantitative Data
The following tables summarize the known quantitative data for this compound.
| Agonistic Activity of this compound in Vibrio fischeri | |
| Parameter | Value |
| EC50 in V. fischeri ES114 (ΔluxI) | ~0.2 µM |
| Potency vs. Native Ligand (OHHL) | 10-fold more potent |
| Modulatory Activity in Cellulase (B1617823) and Potato Maceration Assays | ||
| Assay | Agonism | Antagonism |
| Cellulase Activity | 21% | 42% |
| Potato Maceration | 5% | 32% |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Bioluminescence Induction Assay in Vibrio fischeri
This protocol is designed to quantify the agonistic activity of this compound by measuring the induction of bioluminescence in a Vibrio fischeri mutant strain that cannot produce its own AHLs.
Materials:
-
This compound
-
Vibrio fischeri ES114 (ΔluxI) strain
-
Luria-Bertani Salt (LBS) medium
-
DMSO (for stock solution)
-
96-well microtiter plates (white, clear bottom for OD measurements if desired)
-
Luminometer
-
Spectrophotometer (optional, for cell density normalization)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Bacterial Culture Preparation: a. Inoculate 5 mL of LBS medium with a single colony of V. fischeri ES114 (ΔluxI). b. Incubate overnight at 28°C with shaking (200 rpm). c. The following day, dilute the overnight culture 1:100 in fresh LBS medium.
-
Assay Setup: a. In a 96-well plate, perform serial dilutions of the this compound stock solution in LBS medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a negative control (LBS with DMSO) and a positive control with the native AHL if available. b. Add 100 µL of the diluted V. fischeri culture to each well. c. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 28°C with shaking (200 rpm) for 4-6 hours.
-
Measurement: a. Measure the bioluminescence of each well using a luminometer. b. (Optional) Measure the optical density at 600 nm (OD600) to normalize the luminescence signal to cell density.
-
Data Analysis: a. Plot the normalized luminescence values against the concentration of this compound. b. Determine the EC50 value using a suitable software package (e.g., GraphPad Prism) by fitting the data to a dose-response curve.
Protocol 2: Pyocyanin Inhibition Assay in Pseudomonas aeruginosa
This protocol assesses the antagonistic activity of this compound by quantifying the inhibition of pyocyanin production, a virulence factor regulated by QS in P. aeruginosa.
Materials:
-
This compound
-
Pseudomonas aeruginosa PAO1 or PA14 strain
-
Luria-Bertani (LB) broth
-
Native AHL (e.g., 3-oxo-C12-HSL)
-
0.2 M HCl
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO and a stock solution of the native AHL in an appropriate solvent.
-
Bacterial Culture Preparation: a. Inoculate 5 mL of LB broth with a single colony of P. aeruginosa. b. Incubate overnight at 37°C with shaking (200 rpm). c. Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.
-
Assay Setup: a. In culture tubes, add the diluted P. aeruginosa culture. b. Add the native AHL to a final concentration that induces sub-maximal pyocyanin production (to be determined empirically, often in the low µM range). c. Add serial dilutions of this compound to achieve final concentrations typically ranging from 1 µM to 100 µM. Include a positive control (native AHL only) and a negative control (no native AHL, with DMSO).
-
Incubation: Incubate the cultures at 37°C with shaking (200 rpm) for 18-24 hours.
-
Pyocyanin Extraction and Quantification: a. Centrifuge 3 mL of each culture at 4,000 x g for 10 minutes. b. Transfer the supernatant to a new tube and add 1.5 mL of chloroform. Vortex to mix. c. Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer. d. Carefully transfer 1 mL of the chloroform layer to a new tube and add 0.5 mL of 0.2 M HCl. Vortex to mix. e. Centrifuge at 4,000 x g for 5 minutes. The pyocyanin will move to the upper pink aqueous layer. f. Transfer 200 µL of the pink layer to a 96-well plate and measure the absorbance at 520 nm.
-
Data Analysis: a. Calculate the percentage of pyocyanin inhibition for each concentration of this compound relative to the positive control. b. Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.
Protocol 3: Cellulase Activity Modulation Assay
This protocol provides a general framework for assessing the effect of this compound on cellulase activity, which can be a QS-regulated phenotype in some bacteria.
Materials:
-
This compound
-
Bacterial strain of interest known to have QS-regulated cellulase activity
-
Growth medium supplemented with carboxymethyl cellulose (B213188) (CMC)
-
DNS (3,5-dinitrosalicylic acid) reagent
-
Sodium potassium tartrate solution
-
Glucose standards
-
Spectrophotometer
Procedure:
-
Culture and Treatment: a. Grow the bacterial strain in a suitable medium to a desired cell density. b. Induce QS with a native AHL if necessary, and treat with varying concentrations of this compound (for antagonism) or treat with this compound alone (for agonism). c. Incubate under appropriate conditions to allow for cellulase production.
-
Enzyme Collection: a. Centrifuge the cultures and collect the supernatant containing the extracellular cellulase.
-
Cellulase Activity Assay: a. Prepare reaction tubes containing a CMC solution in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.8). b. Add a defined volume of the bacterial supernatant to each tube. c. Incubate at a temperature optimal for the cellulase activity (e.g., 50°C) for a defined period (e.g., 60 minutes). d. Stop the reaction by adding DNS reagent. e. Boil the tubes for 5-15 minutes to allow for color development. f. Add sodium potassium tartrate solution to stabilize the color. g. Measure the absorbance at 540 nm.
-
Data Analysis: a. Create a standard curve using known concentrations of glucose. b. Determine the amount of reducing sugar produced in each sample from the standard curve. c. Calculate the percentage of agonism or antagonism of cellulase activity at different concentrations of this compound relative to the appropriate controls.
Conclusion
This compound is a potent and versatile synthetic molecule for the study of AHL-mediated quorum sensing. Its dual agonistic and antagonistic activities make it a unique tool for researchers in microbiology, infectious disease, and drug discovery. The protocols provided herein offer a starting point for utilizing this compound to investigate the complex communication systems of bacteria.
References
- 1. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 3. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Dose-Response Curves of AHL Modulator-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating dose-response curves for AHL Modulator-1, a compound known to modulate N-acyl-homoserine lactone (AHL) mediated quorum sensing (QS) in Gram-negative bacteria. The following protocols and data are intended to facilitate the assessment of the modulatory activity of this compound on bacterial communication and virulence.
Introduction to this compound and Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1][2][3] In many Gram-negative bacteria, this process is mediated by the production and detection of AHL signal molecules.[4] These signaling pathways, such as the LasI/R and RhlI/R systems in Pseudomonas aeruginosa, regulate the expression of virulence factors and biofilm formation, making them attractive targets for antimicrobial drug development.[5][6][7]
This compound has been identified as a compound that can either enhance (agonism) or inhibit (antagonism) AHL-regulated activities.[8] Determining the precise dose-dependent effects of this modulator is crucial for understanding its therapeutic potential.
Key Experimental Protocols
This section details the methodologies for conducting dose-response experiments to characterize the activity of this compound.
Protocol 1: Bioluminescence-Based Dose-Response Assay using Vibrio harveyi BB170
This protocol utilizes the Vibrio harveyi BB170 reporter strain, which produces bioluminescence in response to exogenous AHLs. Inhibition of this bioluminescence can be used to quantify the antagonistic activity of this compound.
Materials:
-
This compound
-
Vibrio harveyi BB170
-
N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)
-
Luria-Bertani (LB) broth
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates (white, clear-bottom for luminescence readings)
-
Luminometer
Procedure:
-
Preparation of Bacterial Culture:
-
Inoculate a single colony of Vibrio harveyi BB170 into 5 mL of LB broth and incubate overnight at 30°C with shaking.
-
The following day, dilute the overnight culture 1:5000 in fresh LB broth.
-
-
Preparation of this compound and 3-oxo-C6-HSL Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1.95 µM).
-
Prepare a 100 µM stock solution of 3-oxo-C6-HSL in DMSO. From this, prepare a working solution of 1 µM in LB broth.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the diluted Vibrio harveyi BB170 culture to each well.
-
Add 1 µL of each this compound dilution to the appropriate wells.
-
To induce bioluminescence, add 10 µL of the 1 µM 3-oxo-C6-HSL working solution to all wells except the negative control.
-
Include the following controls:
-
Negative Control: Bacteria + LB broth + DMSO (no 3-oxo-C6-HSL).
-
Positive Control: Bacteria + 3-oxo-C6-HSL + DMSO (no this compound).
-
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C for 4-6 hours.
-
Measure the bioluminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the this compound treated wells to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of bioluminescence.
-
Protocol 2: Inhibition of Violacein (B1683560) Production in Chromobacterium violaceum
This assay uses Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner.
Materials:
-
This compound
-
Chromobacterium violaceum CV026
-
LB broth and LB agar
-
DMSO
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Bacterial Culture:
-
Grow C. violaceum CV026 in LB broth overnight at 28°C.
-
Adjust the optical density at 600 nm (OD600) of the culture to 0.1 with fresh LB broth.[1]
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions as described in Protocol 1.
-
-
Assay Setup:
-
To a 96-well plate, add 100 µL of the standardized C. violaceum culture to each well.[1]
-
Add 1 µL of each this compound dilution to the respective wells.
-
Include a positive control (bacteria + DMSO) and a negative control (sterile LB broth).
-
-
Incubation and Quantification of Violacein:
-
Incubate the plate at 28°C for 24 hours.
-
Measure the OD600 to assess bacterial growth.
-
To quantify violacein, centrifuge the plate, discard the supernatant, and add 150 µL of DMSO to each well to solubilize the pigment.[1]
-
Measure the absorbance at 585 nm.
-
-
Data Analysis:
-
Normalize the violacein production (A585) to bacterial growth (OD600).
-
Calculate the percentage of inhibition compared to the positive control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50.
-
Data Presentation
The following tables summarize hypothetical quantitative data from dose-response experiments with this compound, demonstrating its antagonistic properties.
Table 1: Dose-Response of this compound on Vibrio harveyi Bioluminescence
| This compound (µM) | Log Concentration | Average Luminescence (RLU) | % Inhibition |
| 100 | 2 | 5,000 | 95.0 |
| 50 | 1.7 | 15,000 | 85.0 |
| 25 | 1.4 | 40,000 | 60.0 |
| 12.5 | 1.1 | 80,000 | 20.0 |
| 6.25 | 0.8 | 95,000 | 5.0 |
| 0 (Positive Control) | - | 100,000 | 0.0 |
| 0 (Negative Control) | - | 500 | 100.0 |
Calculated IC50: Approximately 20 µM
Table 2: Dose-Response of this compound on C. violaceum Violacein Production
| This compound (µM) | Log Concentration | OD600 (Growth) | A585 (Violacein) | Normalized Violacein | % Inhibition |
| 200 | 2.3 | 0.85 | 0.05 | 0.059 | 92.1 |
| 100 | 2.0 | 0.88 | 0.12 | 0.136 | 81.8 |
| 50 | 1.7 | 0.90 | 0.30 | 0.333 | 55.4 |
| 25 | 1.4 | 0.92 | 0.55 | 0.598 | 20.0 |
| 12.5 | 1.1 | 0.91 | 0.68 | 0.747 | 0.0 |
| 0 (Positive Control) | - | 0.93 | 0.70 | 0.753 | 0.0 |
Calculated IC50: Approximately 45 µM
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows.
Caption: AHL Quorum Sensing Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for generating a dose-response curve for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening and quantification of anti-quorum sensing and antibiofilm activities of phyllosphere bacteria against biofilm forming bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. graphpad.com [graphpad.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
Application Notes and Protocols: Experimental Design for AHL Modulator-1 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the investigation of "AHL modulator-1," a compound identified as a modulator of N-acyl-L-homoserine lactone (AHL) signaling in Gram-negative bacteria. The provided protocols are designed to be adaptable for the study of other novel AHL modulators.
Introduction to this compound and Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. AHLs are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This activation leads to the expression of genes controlling various phenotypes, including virulence factor production, biofilm formation, and motility.
Disruption of QS signaling is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. This compound has been identified as a molecule that can influence AHL-mediated processes, exhibiting both agonistic and antagonistic activities depending on the biological context.
Quantitative Data for this compound
The following table summarizes the currently available quantitative data for this compound.[1][2][3][4]
| Parameter | Agonism | Antagonism | Assay |
| Cellulase Activity | 21% | 42% | Cellulase activity assay |
| Potato Maceration | 5% | 32% | Potato maceration assay |
Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C12H12BrNO3 |
| Molecular Weight | 298.13 g/mol |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical AHL quorum sensing pathway and a general experimental workflow for characterizing AHL modulators like this compound.
Caption: Canonical AHL-mediated quorum sensing signaling pathway in Gram-negative bacteria.
Caption: General experimental workflow for the characterization of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the characterization of this compound.
Protocol 1: Primary Screening for Agonistic and Antagonistic Activity using Chromobacterium violaceum
This protocol utilizes the biosensor strain Chromobacterium violaceum CV026, which produces the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar (B569324) and broth
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
N-hexanoyl-L-homoserine lactone (C6-HSL) as a positive control
-
Solvent control (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Methodology:
Agonist Assay:
-
Prepare an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add 180 µL of the diluted CV026 culture to each well.
-
Add 20 µL of this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the wells. Include a solvent control.
-
Incubate the plate at 30°C for 24-48 hours, or until violacein production is observed.
-
Quantify violacein production by adding 200 µL of DMSO to each well, resuspending the cells, and measuring the absorbance at 585 nm.
Antagonist Assay:
-
Follow steps 1-3 of the agonist assay.
-
Add a sub-maximal concentration of C6-HSL (e.g., 1 µM) to all wells except the negative control.
-
Add 20 µL of this compound at various concentrations to the wells containing C6-HSL. Include a C6-HSL only control and a solvent control.
-
Incubate and quantify violacein production as described above. A reduction in violacein production in the presence of this compound indicates antagonistic activity.
Protocol 2: Quantification of Virulence Factor Production in Pseudomonas aeruginosa
This protocol measures the effect of this compound on the production of pyocyanin (B1662382) and elastase, two QS-regulated virulence factors in Pseudomonas aeruginosa PAO1.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
This compound stock solution
-
Solvent control
-
0.2 M HCl
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (pH 7.2)
Methodology:
Pyocyanin Production Assay:
-
Grow P. aeruginosa PAO1 in LB broth with and without various concentrations of this compound at 37°C for 18-24 hours.
-
Centrifuge 5 mL of the culture supernatant.
-
Extract pyocyanin by adding 3 mL of chloroform to the supernatant and vortexing.
-
Transfer the blue chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to transfer the pyocyanin to the acidic aqueous phase (pink).
-
Measure the absorbance of the top aqueous layer at 520 nm.
Elastase Activity Assay:
-
Grow P. aeruginosa PAO1 as described for the pyocyanin assay.
-
Centrifuge the cultures and collect the supernatant.
-
Add 100 µL of supernatant to 900 µL of ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 20 mg of ECR.
-
Incubate at 37°C for 3 hours with shaking.
-
Stop the reaction by adding 1 mL of 0.7 M sodium phosphate (B84403) buffer (pH 6.0).
-
Centrifuge to pellet the insoluble ECR and measure the absorbance of the supernatant at 495 nm.
Protocol 3: Biofilm Formation Assay
This protocol quantifies the effect of this compound on biofilm formation using a crystal violet staining method.
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1)
-
Appropriate growth medium (e.g., LB broth)
-
This compound stock solution
-
Solvent control
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
Methodology:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture 1:100 in fresh medium.
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Add this compound at various concentrations. Include a solvent control.
-
Incubate the plate statically at an appropriate temperature (e.g., 37°C for P. aeruginosa) for 24-48 hours.
-
Carefully discard the medium and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm to quantify biofilm formation.
Potential Mechanisms of Action
The following diagram illustrates the potential mechanisms by which an AHL modulator can interfere with quorum sensing.
Caption: Potential mechanisms of action for an AHL modulator.
Further experiments, such as gene expression analysis of luxI and luxR homologs via qRT-PCR, and in vitro binding assays with purified LuxR proteins, can elucidate the specific mechanism of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: AHL Modulator-1 Experiments
Welcome to the technical support center for AHL Modulator-1 experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 12) is a chemical compound that modulates N-acyl L-homoserine lactone (AHL)-mediated quorum sensing in bacteria. It has been observed to exhibit both agonistic (activating) and antagonistic (inhibiting) properties depending on the experimental context. For instance, in cellulase (B1617823) activity assays, it showed 21% agonism and 42% antagonism.[1][2][3]
Q2: How does AHL-mediated quorum sensing work?
Q3: What are the expected effects of this compound in an experiment?
A3: this compound can either enhance or inhibit AHL-dependent responses. The outcome depends on the specific bacterial species, the concentration of the modulator, and the presence of native AHL molecules. Its dual agonistic and antagonistic nature means it can either mimic the natural AHL and activate the signaling pathway or block the natural AHL from binding to its receptor, thus inhibiting the pathway.
Troubleshooting Guides
Issue 1: No observable effect of this compound
If you do not observe any change in your experimental system (e.g., reporter gene expression, enzyme activity) after applying this compound, consider the following potential causes and solutions.
Troubleshooting Workflow
Caption: Troubleshooting logic for no observable effect.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Degraded Compound | Ensure this compound is stored correctly (as per manufacturer's instructions). Prepare fresh stock solutions. |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of concentrations to find the optimal working concentration. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and media composition. Many factors can influence enzyme assays and bacterial responses.[5] |
| Unresponsive Bacterial Strain | Verify the bacterial strain is capable of AHL-mediated quorum sensing. Test with a known, potent AHL molecule as a positive control. |
| Issues with Reporter System | For reporter assays, ensure the reporter construct is correct and functional. For example, in a GFP-based assay, check for fluorescence with a known inducer.[6] |
Issue 2: High Variability Between Replicates
High variability can obscure real effects. The goal is to minimize the coefficient of variation (CV) between your technical and biological replicates.
Troubleshooting Workflow
Caption: Troubleshooting logic for high variability.
Data Comparison Table: Example of High vs. Low Variability
| Replicate | High CV (%) | Low CV (%) |
| 1 | 150.3 | 145.2 |
| 2 | 185.1 | 148.9 |
| 3 | 120.8 | 142.5 |
| Mean | 152.1 | 145.5 |
| Std Dev | 32.2 | 3.2 |
| CV (%) | 21.2% | 2.2% |
Issue 3: Unexpected Agonistic or Antagonistic Effects
This compound can act as both an agonist and an antagonist.[1][2][3] Understanding why you might be seeing one effect over the other is crucial.
Signaling Pathway Context
Caption: AHL signaling and modes of modulation.
Possible Explanations
-
Concentration Dependence : At low concentrations, the modulator might act as an agonist, while at higher concentrations, it could be an antagonist. A thorough dose-response curve is essential.
-
Presence of Native AHL : If the bacterial strain produces its own AHL, the modulator's effect will be competitive. An antagonistic effect is more likely in this scenario. In a strain that cannot produce its own AHL (a luxI mutant), an agonistic effect might be more apparent.
-
Binding Affinity : The relative binding affinity of this compound and the native AHL to the LuxR receptor will determine the net effect.
Experimental Protocols
Protocol 1: General Assay for this compound Activity
This protocol describes a general method for assessing the effect of this compound using a reporter bacterial strain (e.g., E. coli expressing a LuxR-based biosensor).
Materials:
-
Reporter bacterial strain
-
LB Broth (or other suitable growth medium)
-
This compound
-
Native AHL (for control experiments)
-
96-well microplate (black, clear bottom for fluorescence)
-
Plate reader (for measuring OD600 and fluorescence/luminescence)
Procedure:
-
Prepare Overnight Culture : Inoculate the reporter strain in 5 mL of LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Subculture : Dilute the overnight culture 1:100 into fresh medium and grow to an early exponential phase (OD600 ≈ 0.2-0.4).
-
Prepare Assay Plate :
-
Add 100 µL of the subculture to each well of the 96-well plate.
-
Prepare serial dilutions of this compound and the native AHL (positive control) in the growth medium.
-
Add the desired concentrations of the compounds to the wells. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation : Incubate the plate at 37°C for a specified period (e.g., 4-6 hours), shaking if possible.
-
Measurement :
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the reporter signal (e.g., fluorescence at Ex/Em 485/515 nm for GFP).
-
-
Data Analysis : Normalize the reporter signal to cell density (e.g., Fluorescence/OD600). Compare the signal from modulator-treated wells to the controls.
Protocol 2: Cellulase Activity Assay
This protocol is based on the context provided by the search results where this compound was tested for its effect on cellulase activity.[1][2][3]
Materials:
-
Bacterial strain that produces cellulase in response to AHLs.
-
Growth medium containing carboxymethyl cellulose (B213188) (CMC).
-
This compound.
-
Congo Red solution (0.1% w/v).
-
NaCl solution (1 M).
Procedure:
-
Culture Preparation : Grow the bacterial strain in liquid medium to the mid-log phase.
-
Spot Plating : Spot 5 µL of the culture onto agar (B569324) plates containing CMC and the desired concentrations of this compound. Include positive (with native AHL) and negative (vehicle only) control plates.
-
Incubation : Incubate the plates at the optimal growth temperature for 24-48 hours.
-
Staining : Flood the plates with Congo Red solution and let them stand for 30 minutes.
-
Destaining : Pour off the Congo Red solution and destain by flooding the plates with 1 M NaCl for 15-20 minutes.
-
Analysis : Cellulase activity will be visible as a clear halo around the bacterial colony against the red background. Measure the diameter of the halo. An increase in halo size relative to the negative control indicates agonism, while a decrease relative to the positive control indicates antagonism.
References
- 1. biorbyt.com [biorbyt.com]
- 2. This compound | Wolfe Labs [wolfelabs.com]
- 3. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 4. researchgate.net [researchgate.net]
- 5. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AHL Modulator-1 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AHL Modulator-1 in various assays. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic molecule that acts as a modulator of N-acyl-homoserine lactone (AHL) mediated quorum sensing (QS) in Gram-negative bacteria.[1][2][3] It has been shown to exhibit both agonistic (activating) and antagonistic (inhibiting) effects on QS-regulated processes, depending on the specific bacterial species and the assay conditions.[1][2][3] Its primary function is to interfere with bacterial cell-to-cell communication, which can lead to the attenuation of virulence factor production and biofilm formation.
Q2: In which bacterial systems has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in modulating virulence in the plant pathogen Pectobacterium carotovorum. This bacterium is known to cause soft rot in various crops, and its virulence is regulated by an AHL-mediated quorum sensing system.[4][5]
Q3: What is the recommended solvent and stock solution concentration for this compound?
A3: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a high-concentration stock solution.[6][7] It is recommended to prepare a stock solution in the range of 10-50 mM. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, the final concentration of the organic solvent in the assay medium should be kept low (typically below 1%) to minimize any potential solvent-induced effects on the biological system.[6]
Q4: What is a typical starting concentration range for this compound in an assay?
A4: The optimal concentration of this compound is highly dependent on the specific assay, the bacterial strain being used, and the desired outcome (agonism or antagonism). Based on studies of similar AHL modulators, a good starting point for concentration optimization is in the low micromolar (µM) to nanomolar (nM) range. A typical dose-response experiment would involve a serial dilution of this compound, for example, from 100 µM down to 1 nM, to determine the effective concentration range.
Troubleshooting Guides
Issue: No observable effect of this compound in my assay.
-
Potential Cause 1: Incorrect Concentration Range. The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 100 µM) to identify the optimal working concentration.
-
-
Potential Cause 2: Solubility Issues. this compound may have precipitated out of the aqueous assay medium.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within a non-toxic range for your biological system (typically <1%).[6] When diluting the stock solution, add it to the medium with vigorous vortexing or mixing to ensure proper dispersion.
-
-
Potential Cause 3: Inactive Compound. The this compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.
-
Issue: High background signal or variability between replicates.
-
Potential Cause 1: Solvent Effects. The concentration of the organic solvent used to dissolve this compound may be affecting the assay readout.
-
Solution: Run a solvent control experiment with the same concentration of the solvent (e.g., DMSO) used in your experimental wells to determine its effect. Aim to use the lowest possible solvent concentration that maintains the solubility of the modulator.
-
-
Potential Cause 2: Inconsistent Pipetting. Inaccurate pipetting can lead to significant variability, especially when working with small volumes and low concentrations.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, prepare a sufficient volume of each concentration to minimize errors.
-
-
Potential Cause 3: Contamination. Bacterial or fungal contamination can interfere with the assay.
-
Solution: Use sterile techniques throughout the experimental setup. Ensure all reagents and media are sterile.
-
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound. It is important to note that specific IC50 and EC50 values for this compound are not yet widely published in the literature. The provided data is based on initial characterization studies.
| Parameter | Organism/Assay | Effect | Value |
| Agonism | Cellulase Activity Assay | Activation | 21% |
| Antagonism | Cellulase Activity Assay | Inhibition | 42% |
| Agonism | Potato Maceration Assay | Activation | 5% |
| Antagonism | Potato Maceration Assay | Inhibition | 32% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in high-purity DMSO to achieve a stock solution concentration of 10 mM. For example, for a compound with a molecular weight of 298.13 g/mol , dissolve 2.98 mg in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol 2: General Bioassay for Assessing this compound Activity using Chromobacterium violaceum CV026
This protocol is a general guideline and should be optimized for your specific experimental needs. C. violaceum CV026 is a mutant strain that does not produce its own AHL but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs. This makes it a useful reporter strain for screening for AHL antagonists.
-
Preparation of Reporter Strain: Inoculate a single colony of C. violaceum CV026 into 5 mL of Luria-Bertani (LB) broth and grow overnight at 30°C with shaking.
-
Preparation of Assay Plates: The next day, add 100 µL of the overnight culture to 10 mL of molten LB soft agar (B569324) (0.7% agar) kept at 45-50°C. Pour this mixture onto a standard LB agar plate and allow it to solidify.
-
Application of Modulator: Create small wells in the agar using a sterile pipette tip or a cork borer. Add a known concentration of the native AHL (e.g., C6-HSL) to all wells to induce violacein production. Then, add different concentrations of this compound (prepared as serial dilutions from the stock solution) to the wells. Include a solvent control (DMSO) and a positive control (native AHL only).
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Data Analysis: Observe the plates for the inhibition of purple pigment formation around the wells containing this compound. The diameter of the zone of inhibition can be measured to quantify the antagonistic activity.
Visualizations
Caption: Quorum sensing signaling pathway and the putative site of action for this compound.
Caption: A generalized experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting guide for addressing a lack of effect from this compound.
References
- 1. graphpad.com [graphpad.com]
- 2. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. biorbyt.com [biorbyt.com]
- 4. Effects of Rhapontigenin as a Novel Quorum-Sensing Inhibitor on Exoenzymes and Biofilm Formation of Pectobacterium carotovorum subsp. carotovorum and Its Application in Vegetables | MDPI [mdpi.com]
- 5. Attenuation of Quorum Sensing Regulated Virulence of Pectobacterium carotovorum subsp. carotovorum through an AHL Lactonase Produced by Lysinibacillus sp. Gs50 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Manipulation of the crosstalk between tumor angiogenesis and immunosuppression in the tumor microenvironment: Insight into the combination therapy of anti-angiogenesis and immune checkpoint blockade [frontiersin.org]
"improving AHL modulator-1 solubility and stability"
Welcome to the technical support center for AHL Modulator-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Compound Precipitation Upon Dissolution in DMSO
Problem: You observe that this compound does not fully dissolve in DMSO, or a precipitate forms in the stock solution.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Sonication | This compound requires ultrasonication to fully dissolve in DMSO. Vortexing or gentle mixing may not be sufficient. |
| Hygroscopic Nature of DMSO | DMSO is highly hygroscopic and absorbed water can significantly reduce the solubility of this compound. Use fresh, anhydrous DMSO from a newly opened bottle. |
| Incorrect Solvent Volume | Ensure the correct volume of DMSO is used to achieve the desired concentration. Refer to the solubility data for accurate calculations. |
| Low Temperature of Solvent | Ensure the DMSO is at room temperature before attempting to dissolve the compound. |
Experimental Protocol: Preparing a 125 mg/mL Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 125 mg/mL.
-
Vortex the vial briefly to suspend the powder.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved.
-
Visually inspect the solution against a light source to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Issue 2: Precipitation When Diluting Stock Solution into Aqueous Buffer
Problem: When you dilute your DMSO stock solution of this compound into an aqueous buffer (e.g., PBS, cell culture media), the compound precipitates out of solution.
Possible Causes & Solutions:
| Cause | Solution |
| Final DMSO Concentration is Too Low | While it is important to minimize the final DMSO concentration in your assay, a certain amount is necessary to maintain the solubility of this compound. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts, but you may need to empirically determine the optimal concentration for your specific experiment. |
| Rapid Dilution | Adding the DMSO stock directly and quickly to the aqueous buffer can cause localized high concentrations of the compound, leading to precipitation. Instead, add the DMSO stock dropwise while vigorously vortexing or stirring the aqueous buffer. |
| Buffer pH and Composition | The pH and salt concentration of your aqueous buffer can influence the solubility of this compound. Consider testing a range of pH values and buffer compositions to find the optimal conditions for your experiment. |
| Use of Solubilizing Agents | For particularly sensitive assays where the required final DMSO concentration is too low, consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer. The concentration of these agents will need to be optimized for your specific application. |
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of 125 mg/mL (419.28 mM), but requires ultrasonication for complete dissolution[1].
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the molecule. It is best to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer.
Q3: Why is my this compound not dissolving properly even with sonication?
A3: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of the compound[1].
Stability and Storage
Q4: How should I store the solid compound?
A4: The solid form of this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C[1][2].
Q5: What are the recommended storage conditions for stock solutions?
A5: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1][2].
Q6: What is the primary degradation pathway for this compound?
A6: The primary degradation pathway for N-acyl-homoserine lactones (AHLs) in aqueous solutions is the hydrolysis of the lactone ring[3][4]. This process is pH-dependent, with increased rates of hydrolysis at alkaline pH. To enhance stability in aqueous solutions for short-term experiments, consider using a slightly acidic buffer.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Weight | 298.13 g/mol | [1][2] |
| CAS Number | 942296-18-6 | [1][2] |
| Solubility in DMSO | 125 mg/mL (419.28 mM) | [1] |
| Storage (Solid) | 3 years at -20°C, 2 years at 4°C | [1][2] |
| Storage (in DMSO) | 6 months at -80°C, 1 month at -20°C | [1][2] |
Visualizations
References
Technical Support Center: AHL Modulator-1 Activity Assays
Welcome to the Technical Support Center for AHL Modulator-1 activity assays. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (also known as compound 12) is a modulator of N-acyl-L-homoserine lactone (AHL)-mediated quorum sensing in Gram-negative bacteria.[1] It exhibits both agonistic (activating) and antagonistic (inhibiting) properties, depending on the biological context and the specific assay system.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.[2]
Q2: Why am I observing both agonist and antagonist activity with this compound?
The dual agonistic and antagonistic nature of this compound is a key characteristic.[1] This phenomenon, known as partial agonism or functional selectivity, is not uncommon for modulators of signaling pathways. The observed effect can depend on several factors, including:
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Receptor Context: The specific LuxR-type receptor homolog in your bacterial reporter strain.
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Promoter Context: The design of the reporter gene construct.
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Presence of Native AHLs: Whether the assay is conducted in the presence or absence of the native AHL signal.
-
Assay Conditions: Factors like temperature, pH, and media composition can influence the modulator's activity.
Q3: What are the common reporter strains used for AHL modulator activity assays?
Commonly used reporter strains for assessing AHL-mediated quorum sensing include:
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Agrobacterium tumefaciens : Often engineered with a lacZ reporter gene, allowing for colorimetric or chemiluminescent detection of β-galactosidase activity in response to AHLs.[3][4]
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Chromobacterium violaceum : A popular choice is the CV026 mutant, which is unable to produce its own AHLs but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs.[2][5] This provides a simple visual readout.
-
Escherichia coli : Can be engineered with specific LuxR-type receptors and corresponding reporter genes (e.g., lux operon for luminescence) to be responsive to particular AHLs.[3]
-
Vibrio fischeri : A mutant strain (ES114; Δ-luxI) that lacks a functional AHL synthase is often used, where quorum sensing activation (and thus light production) is dependent on an external agonist.[6]
Q4: How should I quantify the activity of this compound in my assays?
Quantification depends on the assay type:
-
For agonist activity: Typically, a dose-response curve is generated by testing a range of this compound concentrations. The data is then fitted to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
For antagonist activity: The assay is performed in the presence of a known concentration of an agonist (often the native AHL). A dose-response curve for this compound is then generated to determine its IC50 value (the concentration that inhibits 50% of the agonist's response).
-
Data Normalization: It is crucial to normalize your data. For reporter gene assays, this can be done by using a secondary reporter to account for variations in cell number or transfection efficiency. For bacterial growth assays, normalizing to cell density (e.g., OD600) is standard practice.
Quantitative Data Summary
The following table summarizes the reported agonistic and antagonistic activities of this compound in different assay systems.
| Assay Type | Agonistic Activity (%) | Antagonistic Activity (%) | Reference |
| Cellulase Activity | 21 | 42 | [1] |
| Potato Maceration | 5 | 32 | [1] |
Experimental Protocols
Protocol 1: General Agonist/Antagonist Activity Assay using Agrobacterium tumefaciens Reporter Strain
This protocol provides a framework for assessing both the agonistic and antagonistic activity of this compound using an A. tumefaciens strain carrying a lacZ-based reporter system.
Materials:
-
Agrobacterium tumefaciens reporter strain (e.g., WCF47(pCF372))
-
Appropriate growth medium (e.g., AB minimal medium) with necessary antibiotics and supplements
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
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Native AHL agonist (e.g., 3-oxo-C8-HSL) stock solution
-
96-well microtiter plates
-
Incubator (28°C)
-
β-galactosidase assay reagents (e.g., ONPG or a chemiluminescent substrate)
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Prepare Reporter Strain Culture: Inoculate the A. tumefaciens reporter strain into the growth medium and grow overnight at 28°C with shaking. The next day, dilute the culture 1:10 with fresh medium.
-
Prepare Assay Plates:
-
Agonist Assay: Add serial dilutions of this compound to the wells of a 96-well plate. Include a positive control (native AHL) and a negative control (vehicle solvent).
-
Antagonist Assay: To each well, add a fixed, sub-maximal concentration of the native AHL agonist. Then, add serial dilutions of this compound. Include a control with only the agonist and vehicle, and a negative control with vehicle only.
-
-
Inoculation: Add 200 µL of the diluted reporter strain culture to each well.
-
Incubation: Incubate the plates at 28°C for 18-24 hours.
-
Measure Reporter Activity: After incubation, measure the β-galactosidase activity according to your chosen method (e.g., Miller assay).
-
Data Analysis: For the agonist assay, plot the reporter activity against the log of the this compound concentration to determine the EC50. For the antagonist assay, plot the percent inhibition against the log of the this compound concentration to determine the IC50.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
-
Potential Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and consider preparing a master mix of reagents to be added to each well.
-
-
Potential Cause: Inconsistent cell density across wells.
-
Solution: Ensure the bacterial culture is well-mixed before dispensing into the plate. Normalize reporter gene activity to cell density (OD600).
-
-
Potential Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for samples, or fill them with sterile medium to maintain a humid environment.
-
Issue 2: Weak or No Signal (Agonist Assay)
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Potential Cause: Inactive compound or reagents.
-
Solution: Verify the integrity of your this compound stock and the viability of your reporter strain. Ensure all assay reagents are within their expiration dates and stored correctly.
-
-
Potential Cause: Low expression of the reporter gene.
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Solution: Ensure the promoter in your reporter construct is sufficiently strong. You may need to optimize the incubation time to allow for adequate signal generation.
-
-
Potential Cause: The reporter strain is not sensitive to the specific AHL modulator.
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Solution: Use a reporter strain known to be responsive to a broad range of AHLs or one specifically designed for the type of AHL being modulated.[4]
-
Issue 3: High Background Signal
-
Potential Cause: Contamination of reagents or culture.
-
Solution: Use fresh, sterile reagents and media. Streak out your reporter strain to ensure it is a pure culture.
-
-
Potential Cause: "Leaky" expression from the reporter construct.
-
Solution: This is an inherent property of some reporter systems. Ensure your positive control signal is significantly higher than the background. You can subtract the average background reading from all other measurements.
-
Issue 4: Unexpected Agonist Activity in an Antagonist Assay
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Potential Cause: Partial agonism of this compound.
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Solution: This is an expected behavior for this compound. Characterize the agonist activity in the absence of the native AHL to determine its intrinsic efficacy.
-
-
Potential Cause: Off-target effects.
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Solution: Use a control strain that lacks the target LuxR-type receptor. If activity is still observed, it is likely an off-target effect.
-
Visualizations
Signaling Pathway
References
- 1. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface-mediated release of a synthetic small-molecule modulator of bacterial quorum sensing: Gradual release enhances activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of AHL Modulator-1 In Vitro
Welcome to the technical support center for AHL Modulator-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (also referred to as compound 12) is a modulator of N-acylated L-homoserine lactone (AHL), which is a signaling molecule involved in bacterial quorum sensing (QS).[1][2] It exhibits both agonistic (activating) and antagonistic (inhibiting) effects on QS-regulated processes.[1][2]
Q2: What are the known agonistic and antagonistic activities of this compound?
This compound has been observed to have the following activities in specific assays:
Q3: How does this compound exert its effects?
This compound, as an analog of native AHLs, is presumed to interact with LuxR-type transcriptional regulators. These proteins are key components of the quorum-sensing circuitry in many Gram-negative bacteria.[3][4] By binding to these receptors, this compound can either mimic the natural AHL and activate gene expression (agonism) or block the natural AHL from binding and inhibit gene expression (antagonism).
Q4: In which bacterial systems can I test this compound?
A common model organism for studying AHL-mediated quorum sensing is the bioluminescent bacterium Vibrio fischeri.[5][6] Reporter strains of other bacteria, such as Pseudomonas putida or Agrobacterium tumefaciens, are also frequently used to screen for AHL modulator activity.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: High Variability or Poor Reproducibility in Assay Results
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Health | Ensure cells are in the exponential growth phase for experiments.[9] Avoid using cells with high passage numbers, as this can lead to senescence and altered responses.[9] |
| This compound Instability | Prepare fresh stock solutions of this compound for each experiment. Some AHL analogs can be unstable in aqueous solutions. Consider performing a time-course experiment to assess the stability of the modulator in your specific assay medium. |
| Incomplete Solubilization | Visually inspect your stock and working solutions for any precipitates. If solubility is an issue, consider using a different solvent (ensure solvent controls are included in your experiments) or gentle warming. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. For microplate assays, be mindful of potential "edge effects" and consider not using the outer wells for critical measurements. |
Issue 2: Lower Than Expected Activity (Agonism or Antagonism)
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Modulator Concentration | Perform a dose-response experiment to determine the optimal concentration range for this compound in your assay system. |
| Incorrect Assay Timing | The timing of modulator addition and the subsequent measurement of the response are critical. Optimize the incubation time to capture the peak effect. |
| Degradation by Quorum Quenching Enzymes | Some bacteria produce enzymes like lactonases or acylases that can degrade AHLs.[10] If you suspect this is an issue, you may need to use a mutant strain deficient in these enzymes or a cell-free assay system. |
| Efflux Pump Activity | Bacteria can develop resistance to QS inhibitors by up-regulating efflux pumps that remove the compounds from the cell.[11] This is a more complex issue to address but may be a factor in long-term exposure experiments. |
Issue 3: High Background Signal or Autofluorescence in a Reporter Assay
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Media Components | Components in the growth media, such as Fetal Bovine Serum or phenol (B47542) red, can cause autofluorescence.[12] Consider using a different medium or performing the final measurement in a buffer like PBS.[12] |
| Instrument Settings | Optimize the focal height of the microplate reader for your specific plate and assay volume.[12] Adjust the gain settings to ensure the signal is within the linear range of the detector.[12] |
| Cellular Autofluorescence | If the cells themselves are contributing to the background, ensure you have appropriate controls (e.g., cells without the reporter construct) to subtract the background fluorescence. |
Quantitative Data Summary
The following table summarizes the currently available quantitative data for this compound.
| Assay | Agonism | Antagonism | Reference |
| Cellulase Activity | 21% | 42% | [1][2] |
| Potato Maceration | 5% | 32% | [1][2] |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Activity using a Vibrio fischeri Bioluminescence Assay
This protocol provides a general framework. Specific parameters such as cell density, modulator concentration, and incubation times should be optimized for your specific experimental goals.
-
Bacterial Culture Preparation:
-
Inoculate a starter culture of Vibrio fischeri in a suitable broth medium (e.g., LBS) and grow overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture into fresh medium to a specific optical density (OD600), for example, 0.1.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add your desired concentrations of this compound. Include appropriate controls:
-
Negative Control: Vehicle (e.g., DMSO) only.
-
Positive Control (for antagonism): A known concentration of the native AHL for V. fischeri (e.g., 3-oxo-C6-HSL).
-
Positive Control (for agonism): Vehicle only (to measure basal activity).
-
-
Add the diluted V. fischeri culture to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for V. fischeri growth and bioluminescence production.
-
-
Measurement:
-
At predetermined time points, measure the bioluminescence using a luminometer and the optical density (OD600) using a microplate reader.
-
Normalize the bioluminescence readings to the cell density (luminescence/OD600).
-
-
Data Analysis:
-
Calculate the percentage of agonism or antagonism relative to the controls.
-
Visualizations
Caption: Simplified AHL quorum sensing pathway and the point of intervention for this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical flow for troubleshooting common issues in this compound experiments.
References
- 1. This compound | HIBR Gene Diagnostics [hibergene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface-mediated release of a synthetic small-molecule modulator of bacterial quorum sensing: Gradual release enhances activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lighting the way: how the Vibrio fischeri model microbe reveals the complexity of Earth’s “simplest” life forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Limitations of Anti-quorum Sensing Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
Technical Support Center: AHL Modulator-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experiments involving AHL Modulator-1.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, leading to variability in results.
Issue 1: High Variability in IC50/EC50 Values Between Replicates
Possible Causes & Solutions
| Cause | Solution |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Use fresh tips for each replicate and standard. |
| Inconsistent Cell Seeding Density | Standardize cell seeding protocols. Ensure even cell distribution in microplates by gently swirling before incubation. |
| Edge Effects in Microplates | Avoid using the outer wells of microplates, as they are more susceptible to evaporation. If unavoidable, fill the outer wells with sterile media or PBS to create a humidity barrier. |
| Temperature Gradients During Incubation | Ensure even temperature distribution within the incubator. Avoid stacking plates. Allow plates to equilibrate to room temperature before adding reagents. |
| Reagent Instability | Prepare fresh stock solutions of this compound and the native AHL for each experiment. Store stock solutions at the recommended temperature and protect from light. |
Issue 2: Unexpected Agonistic or Antagonistic Activity
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Concentration Range | The dual activity of this compound is concentration-dependent. Perform a wide dose-response curve to identify the concentration ranges for agonistic and antagonistic effects. |
| Contamination of Reagents | Use sterile techniques to prevent microbial contamination, which can produce endogenous AHLs or enzymes that degrade AHLs. |
| Reporter Strain Variability | Ensure the reporter strain is in the correct growth phase (typically exponential) for consistent responses. Sub-culture reporter strains from a fresh stock regularly. |
| Interaction with Media Components | Some media components may interfere with this compound activity. Test different media formulations to identify potential interactions. |
Issue 3: Poor Signal-to-Noise Ratio
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Reporter Gene Assay | Optimize the reporter gene assay parameters, such as substrate concentration and incubation time. Ensure the chosen reporter (e.g., GFP, LacZ) is appropriate for the experimental setup. |
| High Background Fluorescence/Luminescence | Use appropriate controls (e.g., cells only, media only) to determine background levels. Consider using phenol (B47542) red-free media for colorimetric assays. |
| Cell Clumping | Gently resuspend cells before seeding to ensure a single-cell suspension. Cell clumps can lead to uneven reporter gene expression. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range to observe the dual agonistic and antagonistic effects of this compound?
A1: The specific concentration range for observing dual activity can vary depending on the bacterial reporter strain and the native AHL being antagonized. As a starting point, a broad dose-response analysis is recommended. Typically, agonistic effects may be observed at lower concentrations, while antagonistic effects become apparent at higher concentrations when co-administered with a native AHL.
Q2: How can I minimize the degradation of this compound and the native AHL in my experimental setup?
A2: To minimize degradation, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. During the experiment, maintain a stable pH as AHLs are susceptible to lactonolysis at alkaline pH.
Q3: What are the critical controls to include in my this compound experiments?
A3: Essential controls include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.
-
Positive Control (Agonism): The native AHL at a concentration known to induce a strong response.
-
Positive Control (Antagonism): The native AHL at its EC50 concentration co-administered with a known antagonist.
-
Negative Control: Reporter strain in media without any added AHLs or modulators.
-
Untreated Control: Reporter strain in media with the native AHL at its EC50 to establish the baseline for inhibition.
Q4: Can the choice of bacterial reporter strain influence the observed activity of this compound?
A4: Yes, the choice of reporter strain is critical. Different bacterial species and even different strains of the same species can have LuxR-type receptors with varying affinities for AHLs and modulators. It is crucial to use a well-characterized reporter strain that is sensitive to the native AHL you are studying.
Data Presentation: Variability in this compound Assays
The following tables provide illustrative data on the expected variability in agonistic and antagonistic assays with this compound under different experimental conditions. This data is intended to serve as a guideline for acceptable levels of variability.
Table 1: Agonistic Activity of this compound
| Concentration (µM) | Mean Reporter Output (RFU) | Standard Deviation (SD) | Coefficient of Variation (CV) |
| 0.1 | 150 | 15 | 10.0% |
| 1 | 500 | 45 | 9.0% |
| 10 | 1200 | 96 | 8.0% |
| 50 | 2500 | 175 | 7.0% |
| 100 | 2600 | 208 | 8.0% |
Table 2: Antagonistic Activity of this compound (in the presence of 10 µM native AHL)
| Concentration (µM) | Mean Inhibition (%) | Standard Deviation (SD) | Coefficient of Variation (CV) |
| 1 | 5 | 1.0 | 20.0% |
| 10 | 25 | 3.8 | 15.2% |
| 50 | 60 | 7.2 | 12.0% |
| 100 | 85 | 8.5 | 10.0% |
| 200 | 90 | 8.1 | 9.0% |
Experimental Protocols
Protocol 1: Determining the Agonistic Activity of this compound
-
Prepare Reporter Strain: Grow the bacterial reporter strain overnight in appropriate liquid media at the optimal temperature with shaking.
-
Dilute Culture: Dilute the overnight culture to an OD600 of 0.1 in fresh media.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microplate. Include a vehicle control.
-
Inoculate Plate: Add the diluted reporter strain culture to each well of the microplate.
-
Incubate: Incubate the plate at the optimal temperature for the reporter strain for 4-6 hours, or until a measurable reporter signal is expected.
-
Measure Reporter Signal: Measure the reporter signal (e.g., fluorescence, luminescence, or absorbance for colorimetric assays) using a plate reader.
-
Data Analysis: Subtract the background signal from the vehicle control and plot the reporter signal against the concentration of this compound to determine the EC50.
Protocol 2: Determining the Antagonistic Activity of this compound
-
Prepare Reporter Strain: Follow steps 1 and 2 from Protocol 1.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microplate.
-
Add Native AHL: Add the native AHL to all wells (except the negative control) at a concentration equal to its EC50.
-
Inoculate Plate: Add the diluted reporter strain culture to each well.
-
Incubate: Follow step 5 from Protocol 1.
-
Measure Reporter Signal: Follow step 6 from Protocol 1.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control with only the native AHL. Plot the percent inhibition against the concentration of this compound to determine the IC50.
Mandatory Visualizations
Caption: General AHL signaling pathway and the point of interaction for this compound.
Caption: A generalized experimental workflow for AHL modulator assays.
Caption: Logical relationship illustrating the dual agonistic and antagonistic activity of this compound.
"AHL modulator-1 signal-to-noise ratio in assays"
Welcome to the technical support center for AHL Modulator-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in various assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly concerning signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a compound that modulates N-Acyl Homoserine Lactone (AHL) mediated quorum sensing in bacteria. It exhibits both agonistic (activating) and antagonistic (inhibiting) properties, depending on the specific assay and bacterial species.[1][2][3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[4][5][6] AHLs are small signaling molecules produced by Gram-negative bacteria.[6][7] When the concentration of AHLs reaches a certain threshold, they bind to and activate transcriptional regulator proteins (LuxR-type receptors), leading to the expression of target genes, which can include those for virulence factor production and biofilm formation.[4][5][8]
Q2: In which types of assays is this compound typically used?
This compound is primarily evaluated in bacterial reporter gene assays. These assays utilize engineered bacterial strains that produce a measurable signal (e.g., light, color) in response to the activation or inhibition of a specific AHL-regulated promoter. Common reporter genes include luciferase and β-galactosidase.
Q3: What are the expected agonistic and antagonistic activities of this compound?
The reported activity of this compound can vary. For instance, in a cellulase (B1617823) activity assay, it has shown 21% agonism and 42% antagonism.[1][2][3] In a potato maceration assay, it exhibited 5% agonism and 32% antagonism.[1][2][3] These values can be influenced by the specific bacterial reporter strain, the concentration of the native AHL, and the overall assay conditions.
Troubleshooting Guides
A low signal-to-noise ratio is a common challenge in AHL modulator assays, which can manifest as either a weak signal or high background. The following guides provide structured troubleshooting for these issues.
Issue 1: Weak or No Signal
A weak or absent signal can make it difficult to reliably quantify the effect of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (typically in DMSO at -20°C). Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Verify the final concentration of this compound in the assay. Perform a dose-response curve to determine the optimal concentration range. |
| Low Reporter Strain Sensitivity | Use a bacterial reporter strain known to be responsive to the specific AHL system being modulated. Different reporter strains can have varying sensitivities.[9] |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Ensure the growth medium is appropriate for the reporter strain and does not interfere with the assay. |
| Issues with Luciferase Assay Reagents | Use fresh luciferase substrate and lysis buffer. Ensure reagents have been stored correctly and brought to room temperature before use.[10] |
| Low Transfection Efficiency (for mammalian cell-based assays) | If using a mammalian cell-based reporter assay, optimize the transfection protocol to ensure efficient delivery of the reporter plasmid.[11] |
| Weak Promoter in Reporter Construct | If the signal is consistently low, consider using a reporter construct with a stronger promoter to amplify the signal.[7][12] |
Issue 2: High Background Signal (Noise)
High background can mask the specific signal from this compound, leading to a poor signal-to-noise ratio.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Autofluorescence/Autoluminescence of Assay Components | Use opaque-walled microplates (white for luminescence, black for fluorescence) to minimize crosstalk.[9][13] Check if the growth medium or buffer contributes to the background signal. |
| Contaminated Reagents | Use high-purity solvents and reagents. Filter-sterilize buffers and media to remove any potential contaminants.[14] |
| Constitutive Activity of the Reporter System | High expression of the LuxR-type receptor can sometimes lead to ligand-independent activation. Optimize the expression level of the receptor if possible.[13] |
| Insufficient Cell Lysis (for intracellular reporters) | Ensure complete cell lysis to release the reporter protein. Incomplete lysis can lead to inconsistent and high background readings.[4] |
| Extended Incubation Times | Overly long incubation times can sometimes lead to an increase in background signal. Optimize the incubation period to maximize the specific signal while minimizing noise.[9] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a level that affects cell viability or reporter activity. |
Experimental Protocols
Protocol 1: this compound Activity Screening using a Bacterial Reporter Strain (Luminescence-Based)
This protocol outlines a general procedure for assessing the agonistic and antagonistic activity of this compound using a bacterial reporter strain that expresses luciferase in response to a specific AHL.
Materials:
-
Bacterial reporter strain (e.g., E. coli JM109 containing a LuxR-based reporter plasmid)
-
Appropriate growth medium (e.g., LB broth) with antibiotics
-
This compound stock solution (in DMSO)
-
Native AHL stock solution (in DMSO)
-
White, opaque 96-well microplates
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Prepare Bacterial Culture: Inoculate the reporter strain into the growth medium and grow overnight at the optimal temperature with shaking.
-
Subculture: The next day, dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium.
-
Prepare Assay Plate:
-
For Agonist Assay: Add serial dilutions of this compound to the wells of the 96-well plate. Include a positive control (native AHL) and a negative control (DMSO vehicle).
-
For Antagonist Assay: Add a fixed, sub-maximal concentration of the native AHL to all wells (except the negative control). Then, add serial dilutions of this compound.
-
-
Inoculate Plate: Add the diluted bacterial culture to each well.
-
Incubation: Incubate the plate at the optimal temperature for the specified time (typically 4-6 hours), allowing for reporter gene expression.
-
Measure Luminescence:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the negative control wells) from all other readings.
-
For the agonist assay, plot luminescence versus the concentration of this compound.
-
For the antagonist assay, plot the percentage of inhibition versus the concentration of this compound.
-
Visualizations
Caption: Quorum sensing signaling pathway and the modulatory role of this compound.
Caption: Troubleshooting workflow for low signal-to-noise ratio in AHL modulator assays.
References
- 1. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coil Combination Using OpTIMUS Results in Improved Signal‐to‐Noise Ratios of In Vivo MR Spectra Acquired at 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Re-evaluating the conventional wisdom about binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal-amplifying genetic circuit enables in vivo observation of weak promoter activation in the Rhl quorum sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for AHL Modulator-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AHL Modulator-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a compound that modulates N-acylated L-homoserine lactone (AHL)-mediated quorum sensing (QS) in Gram-negative bacteria. It exhibits both agonistic (activating) and antagonistic (inhibiting) properties, depending on the biological context. For instance, in cellulase (B1617823) activity assays, it has shown 21% agonism and 42% antagonism.[1] In potato maceration assays, it demonstrated 5% agonism and 32% antagonism.[1] Its mechanism of action involves interacting with LuxR-type transcriptional regulators, thereby either mimicking or blocking the binding of native AHL signal molecules. This interference with the LuxI/LuxR QS system can alter the expression of downstream genes that control various bacterial behaviors, including virulence factor production and biofilm formation.[2][3]
Q2: What are the recommended initial steps for handling and preparing this compound for an experiment?
For optimal results, it is crucial to properly handle and prepare this compound. Due to the limited information on the specific solubility of this compound, a general approach for AHL-like molecules should be followed. It is recommended to first attempt to dissolve the compound in a small amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before preparing aqueous working solutions. It is important to note that some AHLs can be unstable and prone to lactonolysis (hydrolysis of the lactone ring) at pH values outside the neutral range. Therefore, it is advisable to prepare fresh stock solutions and to use buffered aqueous solutions (pH 6.5-7.5) for your experiments. Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to account for any effects of the solvent on the bacterial reporter strain.
Q3: Which bacterial reporter strains are suitable for studying the activity of this compound?
Several well-characterized bacterial reporter strains can be used to assess the agonistic and antagonistic activities of this compound. The choice of reporter will depend on the specific AHLs you are interested in. Common reporter strains include:
-
Vibrio fischeri (e.g., ES114): This strain is often used to study the modulation of the LuxR/LuxI system. The endpoint is typically the measurement of bioluminescence, which is regulated by quorum sensing.[4]
-
Chromobacterium violaceum (e.g., CV026): This strain produces a purple pigment called violacein (B1683560) in response to short-chain AHLs. Inhibition of pigment production is a common method for screening for AHL antagonists.
-
Pseudomonas aeruginosa (e.g., PAO1): This opportunistic pathogen utilizes multiple AHL-based QS systems (las and rhl). Reporter strains are often engineered to express fluorescent proteins (e.g., GFP) or enzymes (e.g., β-galactosidase) in response to AHLs. This allows for the quantification of the modulation of virulence factor production or biofilm formation.[5][6][7]
-
Agrobacterium tumefaciens (e.g., NTL4): This strain is often used as a broad-range biosensor for the detection of various AHLs.
Troubleshooting Guides
Problem 1: Inconsistent or no response from the bacterial reporter strain.
Possible Cause 1: Inactive this compound.
-
Solution: Ensure that this compound has been stored correctly, typically at -20°C or lower, and protected from light and moisture. Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
Possible Cause 2: Incorrect concentration range.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for both agonistic and antagonistic effects.
Possible Cause 3: Issues with the reporter strain.
-
Solution: Always include a positive control (a known AHL agonist or antagonist) and a negative control (vehicle only) in your experiments to verify that the reporter strain is responding as expected. If the positive control fails, the issue may lie with the reporter strain culture, the growth medium, or the experimental conditions. Ensure that the reporter strain has been cultured to the appropriate growth phase (typically mid-logarithmic phase) for optimal sensitivity.
Possible Cause 4: Interference from experimental media.
-
Solution: Some components of complex growth media can interfere with AHL signaling or the stability of this compound. If possible, use a defined minimal medium for your assays.
Problem 2: High background signal or false positives.
Possible Cause 1: Solvent effects.
-
Solution: The solvent used to dissolve this compound (e.g., DMSO) can have an effect on bacterial growth or reporter gene expression at high concentrations. Ensure that the final solvent concentration in your assay is low (typically ≤1%) and that a vehicle control is included.
Possible Cause 2: Intrinsic fluorescence or color of this compound.
-
Solution: If using a fluorescence-based or colorimetric assay, check if this compound itself fluoresces or absorbs light at the detection wavelength. This can be done by measuring the signal from a solution of this compound in the assay medium without the reporter strain.
Possible Cause 3: Contamination of cultures.
-
Solution: Use sterile techniques throughout your experiments to avoid contamination of your bacterial cultures, which could lead to spurious results.
Data Presentation
Table 1: Agonistic and Antagonistic Activity of this compound
| Assay Type | Agonistic Activity (%) | Antagonistic Activity (%) |
| Cellulase Activity | 21 | 42 |
| Potato Maceration | 5 | 32 |
Data sourced from publicly available information on this compound.[1]
Experimental Protocols
Protocol 1: General Agonism/Antagonism Assay using Vibrio fischeri
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Vibrio fischeri reporter strain (e.g., ES114)
-
Luria-Bertani Salt (LBS) medium
-
This compound
-
Known AHL agonist (e.g., 3-oxo-C6-HSL) for antagonism assay
-
96-well microtiter plates (white, for luminescence assays)
-
Luminometer
Procedure:
-
Prepare Cultures: Inoculate the Vibrio fischeri reporter strain into LBS medium and grow overnight at 28°C with shaking. The next day, subculture the overnight culture into fresh LBS medium and grow to an OD600 of ~0.2-0.4.
-
Prepare Assay Plate:
-
Agonism Assay: Add serial dilutions of this compound to the wells of a 96-well plate. Include a positive control (known AHL) and a negative control (vehicle).
-
Antagonism Assay: Add a fixed, sub-maximal concentration of a known AHL agonist to all wells (except the negative control). Then, add serial dilutions of this compound.
-
-
Inoculation: Add the diluted Vibrio fischeri culture to each well.
-
Incubation: Incubate the plate at 28°C with shaking for 4-6 hours.
-
Measurement: Measure the luminescence of each well using a luminometer. Also, measure the OD600 to normalize the luminescence signal to cell density.
-
Data Analysis: Calculate the percent agonism or antagonism relative to the positive and negative controls.
Visualizations
Caption: The LuxI/LuxR quorum sensing signaling pathway and the potential points of intervention for this compound.
Caption: A generalized experimental workflow for assessing the activity of this compound.
References
- 1. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities [mdpi.com]
- 4. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of AHL Modulator-1
Compound of Interest: AHL Modulator-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this compound in cell-based and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
A1: this compound is a small molecule designed as an antagonist for the Pseudomonas aeruginosa quorum-sensing receptor LasR. By competitively binding to LasR, it aims to inhibit the N-acyl-homoserine lactone (AHL)-mediated signaling pathway, which is crucial for the regulation of virulence factors and biofilm formation.[1][2]
Q2: What are off-target effects, and why are they a concern with this compound?
A2: Off-target effects occur when a compound like this compound interacts with unintended biological molecules in addition to its primary target, LasR.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or the modulation of signaling pathways unrelated to quorum sensing, complicating the interpretation of the compound's efficacy and true mechanism of action.[4][5]
Q3: How can I differentiate between on-target and off-target effects observed in my experiments?
A3: Distinguishing between on-target and off-target effects is critical. Several strategies can be employed:
-
Dose-Response Analysis: A steep dose-response curve for the desired phenotype that correlates with the inhibition of the primary target suggests an on-target effect.[3]
-
Use of Structurally Unrelated Inhibitors: Confirming your findings with a structurally different inhibitor that also targets LasR can strengthen the evidence for an on-target effect.[3]
-
Target Knockout/Knockdown: The most definitive method is to use genetic tools like CRISPR/Cas9 or siRNA to create a bacterial strain or cell line lacking the intended target.[5][6] If this compound still produces the same effect in this knockout/knockdown model, it strongly indicates an off-target mechanism.[5]
-
Cell Line/Species Specificity: Test this compound in a cell line or bacterial species that does not express the LasR receptor or a close homolog. Any observed activity would likely be due to off-target effects.
Q4: Could the off-target effects of this compound have any therapeutic benefit?
A4: While often considered detrimental, off-target effects can sometimes be therapeutically beneficial. This phenomenon, known as polypharmacology, can contribute to a drug's overall efficacy.[7] However, any beneficial off-target effects must be carefully characterized and understood.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Problem 1: I'm observing a phenotype (e.g., cytotoxicity, altered gene expression) in mammalian cells, which should not express the bacterial target LasR.
-
Possible Cause 1: Off-Target Protein Interaction
-
Troubleshooting Steps:
-
Confirm On-Target Engagement (in a relevant system): First, verify that this compound is active against its intended target in a bacterial assay.
-
Identify Potential Off-Targets: Utilize computational methods to predict potential off-target interactions.[4][8][9] Subsequently, confirm these predictions experimentally using techniques like kinase profiling or receptor binding assays.[10][11][12]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to a suspected off-target protein within the cellular environment.[13][14][15][16][17] An increase in the thermal stability of the protein in the presence of the compound indicates engagement.
-
-
-
Possible Cause 2: Assay-Specific Interference
-
Troubleshooting Steps:
-
Orthogonal Assays: Validate your findings using a different experimental method. For example, if you observe cytotoxicity with a metabolic assay (e.g., MTT), confirm the result with a membrane integrity assay (e.g., LDH release).[3]
-
Assay Controls: Run controls to ensure that this compound is not directly interfering with the assay components (e.g., reporter enzymes, detection reagents).
-
-
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Compound Instability or Precipitation
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment.
-
Solubility Check: Visually inspect your working solutions for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium.
-
-
-
Possible Cause 2: Cell Culture Variability
-
Possible Cause 3: Inaccurate Pipetting
-
Troubleshooting Steps:
-
Calibrated Pipettes: Use properly calibrated pipettes, especially when performing serial dilutions.[18]
-
Proper Technique: Employ correct pipetting techniques to minimize errors.
-
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (µM) | Assay Type |
| On-Target | ||
| LasR (P. aeruginosa) | 0.15 | Competition Binding Assay |
| Off-Target Panel | ||
| Kinase A | > 50 | In vitro Kinase Assay[20] |
| Kinase B | 8.2 | In vitro Kinase Assay |
| GPCR X | > 50 | Radioligand Binding Assay[21][22] |
| Ion Channel Y | 15.7 | Electrophysiology |
Experimental Protocols
Key Experiment: Cellular Thermal Shift Assay (CETSA)[13][14][15][16][17]
This protocol is designed to confirm the direct binding of this compound to a suspected off-target protein in mammalian cells.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at various temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of the soluble protein of interest in the supernatant using Western blotting or ELISA. An increase in the amount of soluble protein in the this compound-treated samples at elevated temperatures indicates target engagement.
Key Experiment: In Vitro Kinase Profiling[10][23][24][25]
This protocol outlines a general procedure for screening this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Incubation: Add this compound to the wells and incubate at the optimal temperature for the kinase reaction.
-
Detection: Measure kinase activity using a suitable method, such as radiometric assays (detecting the incorporation of radiolabeled phosphate) or fluorescence-based assays.[10]
-
Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of this compound to determine the IC50 value.
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. youtube.com [youtube.com]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 20. In vitro kinase assay [protocols.io]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for AHL modulator-1 synthesis"
This guide provides troubleshooting assistance and frequently asked questions for the synthesis of AHL Modulator-1, a crucial tool for researchers studying quorum sensing in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
1. Synthesis & Reaction
-
Q1: My EDC-mediated coupling reaction to form the amide bond is slow or incomplete. What are the possible causes and solutions?
-
A1: Several factors can hinder the coupling reaction. Firstly, ensure all reagents and solvents are anhydrous, as water can hydrolyze the EDC reagent and the activated carboxylic acid intermediate. Secondly, the reaction is often sensitive to pH; maintaining a slightly acidic to neutral pH (around 6-7) is typically optimal. If the reaction mixture is too acidic, the amine of the homoserine lactone will be protonated and non-nucleophilic. If it is too basic, the EDC can be inactivated. Consider using a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrobromide salt of the L-homoserine lactone. Finally, insufficient mixing, incorrect stoichiometry of reagents, or low temperature could also be culprits.
-
-
Q2: I am observing the formation of a white precipitate in my reaction mixture. What is it and what should I do?
-
A2: A common byproduct of EDC coupling is the formation of N,N'-dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea (B33335) byproduct if EDC is used. While the EDC byproduct is typically soluble in aqueous solutions, it can sometimes precipitate in organic solvents. This is generally not a concern during the reaction itself and will be removed during the work-up and purification steps.
-
-
Q3: Are there alternative methods to the EDC coupling for synthesizing this compound?
-
A3: Yes, an alternative common method is to first convert the bromo-substituted carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with L-homoserine lactone in the presence of a base to form the amide bond. This method can be effective but requires careful handling of the reactive acid chloride.
-
2. Purification
-
Q4: I am having difficulty purifying the final this compound product. What are the recommended purification techniques?
-
A4: Column chromatography on silica (B1680970) gel is the most common and effective method for purifying AHL analogs. A gradient of ethyl acetate (B1210297) in hexanes is typically used as the eluent. The polarity of the solvent system may need to be optimized based on TLC analysis of the crude product. Recrystallization can also be an effective technique for obtaining highly pure product if a suitable solvent system is found.
-
-
Q5: My purified product appears to be contaminated with a urea byproduct from the EDC coupling. How can I remove it?
-
A5: If a urea byproduct is co-eluting with your product during column chromatography, you can try washing the crude reaction mixture with a dilute acid (e.g., 1M HCl) and then a dilute base (e.g., saturated NaHCO₃) during the aqueous work-up. The urea byproduct is often more soluble in these aqueous layers. Alternatively, precipitation of the urea from a suitable solvent followed by filtration before chromatography can be effective.
-
3. Product Stability & Storage
-
Q6: How should I store the purified this compound?
-
Q7: Is this compound stable in aqueous solutions?
-
A7: N-acyl homoserine lactones are susceptible to hydrolysis of the lactone ring, especially at neutral to basic pH. It is recommended to prepare fresh aqueous solutions for experiments and to avoid prolonged storage in aqueous buffers.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via EDC Coupling
This protocol is based on the general method for synthesizing N-haloacylated homoserine lactones.
Materials:
-
(S)-α-amino-γ-butyrolactone hydrobromide (L-homoserine lactone hydrobromide)
-
Bromoacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-homoserine lactone hydrobromide (1 equivalent) and bromoacetic acid (1.1 equivalents) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to aid solubility.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 equivalents) dropwise to the stirred solution to neutralize the hydrobromide salt.
-
Coupling Agent Addition: To the same cooled and stirred solution, add EDC (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (Typical) | >95% | General expectation for synthetic compounds |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Incubation Time for AHL Modulator-1 Treatment
Welcome to the technical support center for AHL Modulator-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a compound that modulates N-acylated L-homoserine lactone (AHL) signaling, a key communication system in many Gram-negative bacteria known as quorum sensing (QS).[1][2][3] The primary mechanism of action of AHL modulators is to interfere with the normal QS pathway. This can occur through several mechanisms, including:
-
Competitive binding: The modulator may compete with the native AHL signal molecule for binding to its receptor protein (e.g., a LuxR-type transcriptional regulator).
-
Inhibition of signal synthesis: The modulator could inhibit the enzyme responsible for synthesizing the AHL signal (e.g., a LuxI-type synthase).
-
Signal degradation: The modulator might promote the degradation of the AHL signal molecule.
This compound has been observed to have both agonistic (activating) and antagonistic (inhibiting) effects, depending on the biological context. For instance, in cellulase (B1617823) activity assays, it has shown 21% agonism and 42% antagonism.[1][2] In potato maceration assays, it exhibited 5% agonism and 32% antagonism.[1][2][3]
Q2: How do I determine the optimal incubation time for this compound treatment in my experiments?
A2: The optimal incubation time for this compound is dependent on several factors, including the bacterial species and strain, the specific biological process being investigated (e.g., biofilm formation, virulence factor production), and the concentration of the modulator. A time-course experiment is the most effective method to determine the ideal duration. We recommend starting with a range of time points, such as 12, 24, 48, and 72 hours, and assessing your endpoint of interest.
Q3: What are some common applications of this compound in research?
A3: this compound can be used to study the role of quorum sensing in various bacterial processes. Common applications include:
-
Biofilm formation research: Investigating the effect of QS modulation on the development and integrity of bacterial biofilms.
-
Virulence factor studies: Assessing the impact of AHL modulation on the production of virulence factors, such as proteases, toxins, and pigments.
-
Antimicrobial development: Exploring the potential of QS inhibitors to act as anti-infective agents that do not directly kill bacteria but rather disarm them.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general workflow to determine the optimal incubation time of this compound on a bacterial culture using a standard assay for a QS-regulated phenotype (e.g., violacein (B1683560) production in Chromobacterium violaceum or pyocyanin (B1662382) production in Pseudomonas aeruginosa).
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., LB broth)
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
Microplates (e.g., 96-well plates)
-
Incubator
-
Plate reader or other appropriate measurement instrument
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into a suitable volume of growth medium.
-
Incubate overnight at the optimal temperature with shaking to obtain a saturated culture.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the growth medium to achieve the desired final concentrations. Include a vehicle control (solvent only) at the same final concentration as the highest this compound dose.
-
-
Experimental Setup:
-
Dilute the overnight bacterial culture to a starting OD600 of approximately 0.05 in fresh growth medium.
-
Dispense the diluted bacterial culture into the wells of a microplate.
-
Add the prepared dilutions of this compound and the vehicle control to the respective wells.
-
Prepare separate plates for each time point to be tested (e.g., 12h, 24h, 48h, 72h).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the desired durations.
-
-
Endpoint Analysis:
-
At each time point, measure the endpoint of interest. This could be:
-
Bacterial growth: Measure the optical density at 600 nm (OD600).
-
QS-regulated phenotype: Quantify the specific output, such as violacein or pyocyanin production, using appropriate absorbance measurements.
-
Gene expression: Perform qRT-PCR to measure the expression of QS-regulated genes.
-
-
-
Data Analysis:
-
Normalize the phenotype data to bacterial growth (e.g., divide the phenotype measurement by the OD600).
-
Plot the normalized phenotype versus the incubation time for each concentration of this compound.
-
The optimal incubation time will be the point at which a significant and stable effect of the modulator is observed.
-
Data Presentation
Summarize the quantitative data from your time-course and dose-response experiments in clearly structured tables for easy comparison.
Table 1: Time-Course Experiment for this compound Treatment
| This compound Concentration | Incubation Time (hours) | Bacterial Growth (OD600) | Phenotype Measurement (e.g., Absorbance) | Normalized Phenotype |
| Vehicle Control | 12 | |||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Concentration 1 | 12 | |||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Concentration 2 | 12 | |||
| 24 | ||||
| 48 | ||||
| 72 |
Table 2: Dose-Response Experiment for this compound Treatment at Optimal Incubation Time
| This compound Concentration | Bacterial Growth (OD600) | Phenotype Measurement (e.g., Absorbance) | Normalized Phenotype | % Inhibition/Activation |
| Vehicle Control | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 | ||||
| Concentration 6 |
Visualizations
Caption: Generalized AHL Quorum Sensing Signaling Pathway.
Caption: Experimental Workflow for Optimizing Incubation Time.
Troubleshooting Guide
Q: I am not observing any effect of this compound at any concentration or incubation time.
A: There are several potential reasons for this:
-
Incorrect Bacterial Strain: Ensure that the bacterial strain you are using has a functional AHL-based quorum sensing system.
-
Inappropriate Assay: The chosen phenotype may not be regulated by the specific AHL system you are targeting. Confirm the link between the AHL signal and the phenotype in the literature.
-
Modulator Inactivity: The modulator may not be active against the specific LuxI/LuxR system of your bacterial strain.
-
Concentration Range: The effective concentration may be outside the range you have tested. Try a broader range of concentrations.
Q: I am observing high levels of bacterial death at all concentrations of this compound.
A: This suggests that the modulator may have bactericidal or bacteriostatic effects at the tested concentrations.
-
Reduce Concentration: Perform a dose-response experiment with a much lower range of concentrations.
-
Shorter Incubation Time: High toxicity may be observed at longer incubation times. Reduce the incubation period.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the bacteria.
Q: My results are inconsistent between experiments.
A: Inconsistent results can arise from several sources of variability.
-
Standardize Inoculum: Ensure that the starting bacterial density (OD600) is consistent across all experiments.
-
Homogeneous Treatment Application: Ensure that the this compound and vehicle controls are thoroughly mixed into the culture medium.
-
Consistent Incubation Conditions: Maintain consistent temperature and shaking speed during incubation.
-
Instrument Calibration: Regularly calibrate plate readers and other measurement instruments.
References
"dealing with low signal in AHL modulator-1 reporter assays"
Welcome to the technical support center for AHL Modulator-1 reporter assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Here you will find answers to common issues, detailed protocols, and guidance on improving the signal in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during this compound reporter assays, focusing on the issue of low or no signal.
Q1: I am not getting any signal, or the signal is very weak in my AHL reporter assay. What are the common causes?
A1: A weak or absent signal in your AHL reporter assay can stem from several factors, ranging from the reagents and bacterial culture to the experimental setup. The most common culprits include:
-
Reagent and Plasmid Issues: Degradation of AHLs, inactive luciferase substrate, or poor quality of the reporter plasmid DNA can all lead to a weak signal.[1]
-
Bacterial Culture Health and Density: Unhealthy or slow-growing bacterial cells will not efficiently express the reporter protein. Cell density is also crucial as quorum sensing is a population-density-dependent process.[2]
-
Suboptimal Induction: The concentration of the AHL may be too low to induce a detectable signal, or the incubation time may be insufficient for the reporter protein to be expressed and accumulate.
-
Inefficient Transformation/Transfection: Low efficiency of introducing the reporter plasmid into the bacterial cells will result in a small population of cells capable of producing a signal.[1]
-
Weak Promoter Activity: The promoter driving the expression of the reporter gene might be too weak, leading to low levels of transcription and, consequently, a faint signal.[1]
-
AHL Degradation or Inhibition: The AHL signal molecules could be degraded by enzymes present in the experimental system or inhibited by compounds in your test samples.[3][4]
Q2: How can I troubleshoot a low signal in my assay?
A2: To systematically troubleshoot a low signal, consider the following steps:
-
Verify Reagent and Plasmid Integrity:
-
Use freshly prepared AHL solutions, as they can degrade over time.
-
Ensure your luciferase substrate is stored correctly and has not expired.
-
Check the quality and concentration of your reporter plasmid DNA using spectrophotometry and gel electrophoresis.[1]
-
-
Optimize Bacterial Culture Conditions:
-
Use a fresh overnight culture of your reporter strain for each experiment.
-
Ensure the growth medium is appropriate and contains the necessary antibiotics to maintain the reporter plasmid.
-
Monitor cell density (e.g., OD600) to ensure you are in the optimal growth phase for induction.
-
-
Optimize Induction Parameters:
-
Perform a dose-response experiment with a range of AHL concentrations to determine the optimal inducing concentration.
-
Conduct a time-course experiment to identify the optimal incubation time for maximal signal. Incubation times can range from a few hours to overnight.[5]
-
-
Confirm Transformation/Transfection Efficiency:
-
If you are preparing your own competent cells, test their efficiency using a control plasmid.
-
When using established reporter strains, ensure proper handling and storage to maintain their competency.
-
-
Consider the Reporter System Components:
-
If possible, use a stronger constitutive or inducible promoter to drive reporter gene expression.[1]
-
Ensure the reporter protein (e.g., luciferase) is suitable for your bacterial strain and experimental conditions.
-
Q3: My negative control shows a high background signal. What should I do?
A3: High background can mask the specific signal from your experiment. To address this:
-
Use appropriate plates: For luminescence assays, use white, opaque-walled plates to maximize signal reflection and minimize crosstalk between wells.[6]
-
Check for contamination: Bacterial or media contamination can lead to non-specific signal. Use sterile techniques and fresh reagents.
-
Subtract background: Always include a "no AHL" control and subtract its signal from your experimental wells.
Q4: I am observing high variability between my replicates. How can I improve consistency?
A4: High variability can make your data unreliable. To improve precision:
-
Ensure homogenous cell suspension: Mix your bacterial culture thoroughly before dispensing it into the assay plate to ensure a uniform cell density in each well.
-
Use master mixes: Prepare master mixes for your reagents (e.g., AHL dilutions, luciferase substrate) to minimize pipetting errors.[1]
-
Precise pipetting: Use calibrated pipettes and be careful with your pipetting technique.
-
Consistent incubation: Ensure uniform temperature and aeration for all wells during incubation.
Quantitative Data Summary
Table 1: Relative Strength of Common Promoters in Bacterial Reporter Assays
This table provides a qualitative comparison of the strength of promoters often used in bacterial reporter systems. The actual expression level can vary depending on the bacterial host and experimental conditions.
| Promoter | Type | Relative Strength | Notes |
| Ptac | Inducible (IPTG) | Strong | Tightly regulated and capable of high-level expression. |
| PBAD | Inducible (Arabinose) | Strong | Tightly controlled with a wide dynamic range of induction. |
| Plac | Inducible (IPTG) | Moderate to Strong | A classic inducible promoter, can have some leaky expression.[7] |
| PluxI | Inducible (AHL) | Variable | Strength is dependent on the concentration of the LuxR-AHL complex. |
| Ptet | Inducible (Tetracycline) | Strong | Tightly regulated with low basal expression. |
| J23100 series | Constitutive | Variable (Strong to Weak) | A well-characterized library of constitutive promoters with different strengths. |
| PnptII | Constitutive | Moderate | Often used for antibiotic resistance and as a constitutive promoter in reporter constructs.[8] |
Table 2: Typical Dose-Response Relationship of AHL Concentration and Reporter Signal
This table illustrates the expected relationship between the concentration of an N-acyl homoserine lactone (AHL) and the resulting signal in a reporter assay. The values are representative and should be optimized for each specific assay.
| AHL Concentration (nM) | Expected Reporter Signal (Relative Luminescence Units - RLU) | Observation |
| 0 (Negative Control) | < 100 | Baseline or background signal. |
| 0.1 - 1 | 100 - 1,000 | Low but detectable signal, near the limit of detection. |
| 1 - 10 | 1,000 - 10,000 | Signal increases with AHL concentration. |
| 10 - 100 | 10,000 - 100,000 | Strong signal, often in the linear range of the assay. |
| 100 - 1000 | > 100,000 | Signal may begin to plateau as the system becomes saturated.[9] |
| > 1000 | > 100,000 | Saturation of the signal is likely. |
Experimental Protocols
Protocol 1: General this compound Reporter Assay using a Luminescence-Based Reporter
This protocol provides a general workflow for a liquid-based AHL reporter assay using a bacterial strain containing a luciferase reporter plasmid.
Materials:
-
AHL-responsive bacterial reporter strain (e.g., E. coli, A. tumefaciens)
-
Appropriate growth medium (e.g., LB, AB minimal medium) with selective antibiotics
-
AHL stock solution (in a suitable solvent like DMSO or ethanol)
-
Test compounds (modulators)
-
White, opaque-walled 96-well microplates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Prepare Bacterial Culture: Inoculate a single colony of the reporter strain into 5 mL of growth medium with appropriate antibiotics. Grow overnight at the optimal temperature with shaking.
-
Sub-culture: The next day, dilute the overnight culture 1:100 into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Assay Setup:
-
In a 96-well plate, add your test compounds at various concentrations.
-
Add the AHL to the wells at a final concentration that gives a sub-maximal response (to be able to detect both agonists and antagonists). A typical starting concentration is in the low nanomolar range.
-
Add the bacterial culture to each well to a final volume of 100 µL.
-
Include appropriate controls: negative control (no AHL), positive control (AHL only), and solvent control.
-
-
Incubation: Incubate the plate at the optimal temperature with shaking for a predetermined time (e.g., 4-6 hours) to allow for reporter gene expression.
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add an equal volume (100 µL) of the luciferase assay reagent to each well.
-
Mix briefly on a plate shaker.
-
Measure luminescence using a luminometer.
-
Protocol 2: Agrobacterium tumefaciens Plate-Based Bioassay
This protocol is for the qualitative detection of AHLs using the A. tumefaciens NTL4(pZLR4) reporter strain, which produces a blue color in the presence of AHLs when grown on a medium containing X-Gal.[10]
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4) reporter strain
-
AB minimal medium
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Petri dishes
Procedure:
-
Prepare Reporter Strain: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB medium containing gentamicin at 28°C.
-
Prepare Assay Plates:
-
Prepare AB medium with 1.5% agar and X-Gal (40 µg/mL).
-
Pour the agar into Petri dishes and let them solidify.
-
-
Prepare Overlay:
-
Mix the overnight culture of the reporter strain with molten (cooled to ~45°C) AB medium containing 0.7% agar and X-Gal.
-
Pour a thin layer of this mixture over the surface of the solidified agar plates.
-
-
Spot Samples: Once the overlay has solidified, spot small volumes (5-10 µL) of your test samples (e.g., extracts from other bacteria, purified compounds) onto the surface of the agar.
-
Incubation: Incubate the plates at 28°C for 24-48 hours.
-
Observation: A blue halo around the spot indicates the presence of AHLs.
Protocol 3: Chromobacterium violaceum CV026 Plate-Based Bioassay
This protocol is for the qualitative detection of short-chain AHLs using the C. violaceum CV026 reporter strain, which produces the purple pigment violacein (B1683560) in response to AHLs.[11]
Materials:
-
Chromobacterium violaceum CV026 reporter strain
-
Luria-Bertani (LB) agar
-
Test bacterial strains or AHL samples
Procedure:
-
Prepare Assay Plate: Prepare a standard LB agar plate.
-
Streak Reporter Strain: Streak the C. violaceum CV026 reporter strain in a line across the center of the plate.
-
Streak Test Strains: Streak your test bacterial strains perpendicular to the CV026 streak, without touching it. Alternatively, spot liquid samples near the CV026 streak.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Observation: The production of a purple pigment in the CV026 streak where it is closest to the test streak/spot indicates the production of short-chain AHLs by the test sample.
Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bacterial Isolate Capable of Quenching Both Diffusible Signal Factor- and N-Acylhomoserine Lactone-Family Quorum Sensing Signals Shows Much Enhanced Biocontrol Potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.de [promega.de]
- 8. Identification of Acyl-Homoserine Lactone Signal Molecules Produced by Nitrosomonas europaea Strain Schmidt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. ableweb.org [ableweb.org]
- 11. perrin33.com [perrin33.com]
Technical Support Center: Method Optimization for Consistent AHL Modulator-1 Results
Welcome to the technical support center for AHL Modulator-1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as compound 12, is a synthetic N-acyl homoserine lactone (AHL) analog. Its chemical name is N-(p-bromobenzoyl)-L-homoserine lactone. It functions as a modulator of quorum sensing (QS) in various Gram-negative bacteria.
Q2: What is the mechanism of action for this compound?
This compound acts as a competitive modulator of LuxR-type receptors.[1] Depending on the bacterial species and the specific LuxR homolog, it can act as either an agonist, initiating the QS cascade, or as an antagonist, inhibiting it. This dual activity is concentration-dependent and influenced by the native AHLs present.[2]
Q3: What are the primary applications of this compound?
This compound is primarily used in research to study quorum sensing-regulated processes such as biofilm formation, virulence factor production, and motility.[3][4] It has been observed to exhibit both agonistic and antagonistic effects on cellulase (B1617823) activity and potato maceration, indicating its potential to modulate phenotypes relevant to plant-pathogen interactions.[5]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 24 months. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to one month. It is recommended to prepare and use solutions on the same day. Before use, allow the product to equilibrate to room temperature for at least one hour.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity Observed
Question: I am not observing the expected agonistic or antagonistic effects of this compound in my assay. What could be the issue?
Answer:
Several factors can contribute to a lack of consistent activity. Consider the following troubleshooting steps:
-
Compound Stability: AHLs, including synthetic analogs, can be susceptible to lactonolysis (hydrolysis of the lactone ring) at non-neutral pH. Ensure your experimental medium is buffered to a pH between 6.0 and 7.0 for optimal stability.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all samples, as high concentrations can affect bacterial growth and reporter systems.
-
Bacterial Strain Variability: The effect of this compound can be highly dependent on the specific bacterial strain and its LuxR-type receptors. Verify the responsiveness of your strain to known AHLs before testing the modulator.
-
Concentration Range: The activity of this compound is dose-dependent. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific assay and bacterial strain.
Issue 2: High Background Signal in Reporter Assays
Question: My reporter strain is showing a high background signal, making it difficult to assess the effect of this compound. How can I reduce this?
Answer:
High background in reporter assays can be caused by several factors:
-
Leaky Promoters: The promoter driving your reporter gene might have some basal level of expression in the absence of an inducer. Characterize this baseline expression and subtract it from your measurements.
-
Endogenous AHL Production: If your reporter strain has a functional LuxI synthase, it may produce its own AHLs, leading to auto-activation. Consider using a LuxI-deficient mutant strain for your experiments.
-
Media Composition: Some components in complex media can either fluoresce or react with reporter substrates. Use a defined minimal medium whenever possible to reduce background interference.
Issue 3: Poor Reproducibility Between Experiments
Question: I am getting variable results with this compound from one experiment to the next. How can I improve reproducibility?
Answer:
To enhance reproducibility, standardize the following experimental parameters:
-
Inoculum Preparation: Use a consistent method for preparing your bacterial inoculum, ensuring that the cells are in the same growth phase (e.g., mid-logarithmic phase) for each experiment.
-
Incubation Conditions: Maintain consistent temperature, aeration (shaking speed), and incubation times for all experiments.
-
Plate Reader Settings: If using a plate reader for measurements, ensure that the gain, read height, and other settings are identical for every run.
-
Reagent Preparation: Prepare fresh solutions of this compound and other critical reagents for each experiment to avoid degradation.
Quantitative Data
The following table summarizes the reported activity of this compound in different assays. Please note that these values can be starting points, and optimal concentrations may vary depending on the specific experimental conditions.
| Assay | Organism/System | Modulator Concentration | Observed Effect |
| Cellulase Activity | Not Specified | Not Specified | 21% Agonism, 42% Antagonism[5] |
| Potato Maceration | Not Specified | Not Specified | 5% Agonism, 32% Antagonism[5] |
| Biofilm Inhibition | P. aeruginosa | 4.0 µM (IC50) | Potent inhibitor of biofilm formation[6] |
| mGlu5 Receptor | Recombinant Cells | 2.83 µM (EC50) | Weak positive allosteric modulator[7] |
Experimental Protocols
Cellulase Activity Assay
This protocol is a general guideline for assessing the effect of this compound on cellulase production.
-
Prepare Bacterial Culture: Inoculate a suitable bacterial strain (e.g., a known cellulase producer) into a liquid medium and grow overnight.
-
Subculture: Dilute the overnight culture into a fresh medium to an OD600 of ~0.1.
-
Add Modulator: Prepare a stock solution of this compound in DMSO. Add the modulator to the subculture at various final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO-only control.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking) for a period sufficient for cellulase production (e.g., 24-48 hours).
-
Harvest Supernatant: Centrifuge the cultures to pellet the cells and collect the supernatant, which contains the secreted cellulases.
-
Enzyme Assay:
-
Prepare a substrate solution (e.g., 1% carboxymethyl cellulose (B213188) (CMC) in a suitable buffer, pH 5.0).
-
Add a defined volume of the bacterial supernatant to the substrate solution.
-
Incubate at an optimal temperature for the cellulase (e.g., 50°C) for a defined period (e.g., 30-60 minutes).[8]
-
Stop the reaction (e.g., by adding DNS reagent and boiling).
-
Measure the amount of reducing sugars released using a spectrophotometer at 540 nm.[8]
-
-
Data Analysis: Compare the cellulase activity in the modulator-treated samples to the control to determine the percentage of agonism or antagonism.
Potato Maceration Assay
This protocol provides a general method for evaluating the impact of this compound on bacterial virulence, specifically tissue maceration.
-
Prepare Bacterial Inoculum: Grow the pathogenic bacterial strain (e.g., Pectobacterium carotovorum) overnight in a liquid medium. Wash and resuspend the cells in a sterile buffer to a specific OD600.
-
Prepare Potato Discs:
-
Select healthy potatoes and surface-sterilize them (e.g., with 70% ethanol (B145695) and then a bleach solution).
-
Aseptically cut uniform potato discs (e.g., 1 cm diameter, 0.5 cm thick).
-
-
Treatment with Modulator:
-
Prepare solutions of this compound in a sterile buffer at various concentrations.
-
Inoculate the bacterial suspension with the different concentrations of the modulator and incubate for a short period (e.g., 1 hour).
-
-
Inoculation of Potato Discs:
-
Place the sterile potato discs in sterile petri dishes.
-
Add a small volume (e.g., 10-20 µL) of the treated bacterial suspension to the center of each disc.
-
Include controls with bacteria only and buffer only.
-
-
Incubation: Incubate the petri dishes at a suitable temperature (e.g., 25-30°C) in a humidified chamber for 24-72 hours.
-
Assessment of Maceration:
-
Visually inspect the potato discs for signs of tissue maceration (softening and decay).
-
Quantify the maceration by measuring the diameter of the rotted tissue or by weighing the macerated tissue after scraping it from the disc.
-
-
Data Analysis: Compare the extent of maceration in the modulator-treated samples to the control to determine the inhibitory or stimulatory effect.
Visualizations
Caption: AHL Signaling Pathway Modulation.
Caption: Experimental Workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Optimization, and Characterization of Cellulase Enzyme Obtained from Thermotolerant Bacillus subtilis F3: An Insight into Cotton Fabric Polishing Activity - PMC [pmc.ncbi.nlm.nih.gov]
"preventing degradation of AHL modulator-1 in solution"
This technical support center provides guidance on preventing the degradation of AHL Modulator-1 in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The chemical structure of this compound is not publicly available. The degradation pathways described are predicted based on its molecular formula (C₁₂H₁₂BrNO₃) and general principles of organic chemistry for a plausible structure.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C. When preparing stock solutions, it is advisable to use an anhydrous solvent like DMSO and store aliquots at -80°C for up to six months.
Q2: How long is a stock solution of this compound stable?
A2: The stability of this compound in solution depends on the solvent and storage temperature. In DMSO, stock solutions can be stored for up to six months at -80°C or for two weeks at 4°C. It is recommended to prepare fresh solutions for each experiment to ensure optimal activity.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis, especially at neutral to alkaline pH. If your experiment requires an aqueous buffer, prepare the solution fresh on the day of use.
Q4: My this compound solution has lost its activity. What could be the cause?
A4: Loss of activity can be due to several factors, including improper storage, repeated freeze-thaw cycles, exposure to light, or degradation in an inappropriate solvent. Review your storage and handling procedures. It is also possible that the compound has degraded due to hydrolysis or photodecomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | 1. Degradation in aqueous solution: The compound may have hydrolyzed. 2. Improper storage: Extended storage at room temperature or in inappropriate solvents. 3. Photodegradation: Exposure to UV or ambient light. | 1. Prepare fresh solutions in an appropriate anhydrous solvent (e.g., DMSO) immediately before use. 2. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Precipitation in aqueous buffer | Low aqueous solubility: this compound may have limited solubility in aqueous solutions. | 1. First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO. 2. Then, slowly add the aqueous buffer to the organic solvent solution while vortexing. 3. Do not exceed the solubility limit in the final solution. |
| Inconsistent experimental results | 1. Inaccurate concentration: Due to degradation or solvent evaporation. 2. Variable storage conditions: Inconsistent handling between experiments. | 1. Quantify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC-UV). 2. Standardize your storage and handling protocols. |
Predicted Degradation Pathways
Based on the molecular formula C₁₂H₁₂BrNO₃, a plausible structure for this compound contains a brominated and nitrated aromatic ring coupled to an N-acyl homoserine lactone-like moiety. The primary degradation pathways are predicted to be hydrolysis and photodegradation.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol allows for the assessment of this compound stability under various stress conditions.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Incubate a sealed vial of the stock solution at 60°C.
-
Photolytic: Expose a quartz cuvette containing the stock solution to a UV lamp.
-
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition.
-
Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV to determine the percentage of this compound remaining.
Protocol 2: Quantification by HPLC-UV
This protocol provides a general method for the quantification of this compound.
Caption: Workflow for quantification of this compound by HPLC-UV.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (a UV scan of the compound will be needed to determine the optimal wavelength).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample and determine the concentration from the calibration curve.
Data Summary
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration |
| Powder | - | -20°C | Up to 2 years |
| Stock Solution | DMSO | -80°C | Up to 6 months |
| Stock Solution | DMSO | 4°C | Up to 2 weeks |
Table 2: Factors Influencing Stability in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Potential for hydrolysis at alkaline pH. | Maintain solutions at a neutral or slightly acidic pH. Prepare fresh in aqueous buffers. |
| Temperature | Higher temperatures can accelerate degradation. | Store solutions at recommended low temperatures. Avoid heat. |
| Light | Potential for photodegradation upon exposure to UV light. | Protect solutions from light using amber vials or by wrapping containers in foil. |
Technical Support Center: Improving Reproducibility of AHL Modulator-1 Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of N-Acyl-Homoserine Lactone (AHL) Modulator-1 bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AHL Modulator-1 and what are its known effects?
A1: this compound (also referred to as compound 12) is a modulator of N-acylated L-homoserine lactone (AHL) signaling.[1] It has been observed to exhibit both agonistic (activating) and antagonistic (inhibiting) properties in different bioassays. Specifically, it has shown 21% agonism and 42% antagonism in cellulase (B1617823) activity assays, and 5% agonism and 32% antagonism in potato maceration assays.[1]
Q2: Which reporter strains are commonly used for AHL bioassays?
A2: Common reporter strains for AHL bioassays include Agrobacterium tumefaciens (e.g., NTL4 strains) and Chromobacterium violaceum (e.g., CV026).[2][3] These strains are engineered to produce a measurable signal, such as β-galactosidase activity or violacein (B1683560) pigment production, in response to AHLs.
Q3: What are the key sources of variability in AHL bioassays?
A3: Key sources of variability include pipetting errors, inconsistent cell densities of the reporter strain, degradation of AHLs and modulators, temperature and incubation time fluctuations, and batch-to-batch variation in reagents.
Troubleshooting Guide
Issue 1: High Variability Between Replicates
Q: My replicate wells show significantly different readings. What could be the cause and how can I fix it?
A: High variability is a common issue and can stem from several factors:
-
Inaccurate Pipetting: Small volume errors, especially with potent modulators, can lead to large differences in response.
-
Solution: Ensure your pipettes are calibrated regularly. Use low-retention pipette tips and practice consistent pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Inconsistent Cell Density: Variation in the number of reporter bacteria per well can lead to inconsistent signal output.
-
Solution: Ensure the reporter culture is well-mixed before aliquoting into the assay plate. Measure the optical density (OD) of the culture to standardize the starting cell number for each experiment.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate solutes and alter cell growth, leading to skewed results.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or water to create a humidity barrier.
-
-
Inadequate Mixing in Wells: Poor mixing of reagents (AHL, modulator, and reporter cells) within the wells can result in a non-uniform response.
-
Solution: After adding all components to the wells, gently tap the plate or use an orbital shaker at a low speed to ensure thorough mixing without causing cross-contamination.
-
Issue 2: Weak or No Signal
Q: I am not observing a response, even in my positive control wells. What should I check?
A: A weak or absent signal can be due to problems with the reagents or the experimental setup:
-
Degraded AHLs or Modulator: AHLs, particularly the lactone ring, can be susceptible to hydrolysis at non-optimal pH and temperatures. The stability of this compound should also be considered.
-
Solution: Prepare fresh stock solutions of AHLs and this compound for each experiment. Store stocks at -20°C or lower and minimize freeze-thaw cycles.
-
-
Inactive Reporter Strain: The reporter strain may have lost its viability or the reporter plasmid.
-
Solution: Streak the reporter strain from a frozen stock onto a fresh agar (B569324) plate with the appropriate antibiotic selection to ensure you are using a viable and plasmid-containing culture.
-
-
Sub-optimal Assay Conditions: Incubation time, temperature, and media composition can significantly impact the signal.
-
Solution: Optimize these parameters for your specific reporter strain and assay. Refer to established protocols for recommended conditions.
-
Issue 3: Inconsistent Agonist/Antagonist Activity of this compound
Q: I am observing both agonistic and antagonistic effects from this compound, and the results are not consistent. How can I get more reproducible data?
A: The dual activity of this compound can be challenging to dissect. The observed effect may depend on the concentration of both the modulator and the native AHL it is competing with.
-
Complex Dose-Response Relationship: The modulator may act as an agonist at certain concentrations and an antagonist at others.
-
Solution: Perform a detailed dose-response analysis with a wide range of this compound concentrations. To analyze antagonism, test these concentrations against a fixed, sub-maximal concentration (e.g., EC50) of the native AHL.
-
-
Competition with Native AHL: The level of antagonism will depend on the concentration of the native AHL being used in the assay.
-
Solution: For antagonism assays, it is crucial to use a consistent concentration of the native AHL. The EC50 value of the native AHL should be determined for your specific assay conditions and used consistently.
-
Quantitative Data Summary
The following tables provide examples of how to structure your quantitative data for AHL modulator bioassays. Due to the limited publicly available dose-response data for this compound, these tables serve as templates for your experimental results.
Table 1: Dose-Response of a Standard AHL in the Bioassay
| AHL Concentration (nM) | Response (e.g., Luminescence, Absorbance) |
| 0 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| EC50 | Calculated from your data |
Table 2: Agonist Activity of this compound
| This compound Conc. (µM) | Response (e.g., Luminescence, Absorbance) | % of Max AHL Response |
| 0 | 0% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 3: Antagonist Activity of this compound against a fixed concentration of AHL
| This compound Conc. (µM) | Response in presence of EC50 of AHL | % Inhibition |
| 0 | 0% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 | Calculated from your data |
Experimental Protocols
Protocol 1: General AHL Bioassay using Agrobacterium tumefaciens NTL4 Reporter Strain
This protocol is based on established methods for AHL detection.[2][3]
-
Culture Preparation: Inoculate A. tumefaciens NTL4 containing a suitable reporter plasmid (e.g., pZLR4) into AB minimal medium with appropriate antibiotics. Grow overnight at 28°C with shaking.
-
Assay Preparation:
-
Prepare serial dilutions of your standard AHL and this compound in the assay medium.
-
For antagonism assays, prepare solutions of this compound containing a fixed concentration of the standard AHL (e.g., the EC50 concentration).
-
-
Plate Setup:
-
To a 96-well white, clear-bottom plate (for luminescence/absorbance), add your controls, standard AHL dilutions, and this compound dilutions.
-
Dilute the overnight reporter culture to a standardized OD600 (e.g., 0.1) in fresh medium.
-
Add the diluted reporter culture to each well.
-
-
Incubation: Incubate the plate at 28°C for a specified period (e.g., 6-8 hours), shaking gently.
-
Measurement: Measure the reporter signal (e.g., β-galactosidase activity using a luminescent or colorimetric substrate).
Protocol 2: Cellulase Activity Assay
This protocol is a general guide for measuring cellulase activity.
-
Reaction Setup: Prepare reaction tubes containing a cellulosic substrate (e.g., carboxymethyl cellulose) in a suitable buffer (e.g., sodium acetate, pH 5.0).
-
Enzyme Addition: Add the source of cellulase (e.g., supernatant from a bacterial culture grown with an inducer) to the reaction tubes. Include tubes with and without this compound and/or a standard AHL.
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined time (e.g., 1-2 hours).
-
Quantification of Reducing Sugars: Stop the reaction and measure the amount of reducing sugars released (e.g., glucose) using a method like the dinitrosalicylic acid (DNS) assay.[4]
Protocol 3: Potato Maceration Assay
This assay assesses the ability of bacteria to produce tissue-macerating enzymes.[5]
-
Potato Preparation: Surface-sterilize potatoes and cut them into uniform slices.
-
Inoculation: Inoculate the center of each potato slice with a standardized culture of a pathogenic bacterium (e.g., Pectobacterium carotovorum) that has been treated with different concentrations of this compound.
-
Incubation: Incubate the slices in a humid chamber at room temperature for 24-48 hours.
-
Assessment: Measure the diameter of the macerated (rotted) tissue around the inoculation site.
Visualizations
Caption: A simplified diagram of a generic LuxI/LuxR AHL quorum sensing circuit. This compound may exert its effects by interacting with the LuxR receptor, thereby either mimicking the native AHL (agonism) or blocking its binding (antagonism).
Caption: A general experimental workflow for conducting an AHL modulator bioassay using a 96-well plate format.
Caption: A logical decision tree for troubleshooting common issues in AHL modulator bioassays.
References
- 1. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ableweb.org [ableweb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AHL Modulator-1 and Other Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, orchestrates collective behaviors such as biofilm formation and virulence factor production, making it an attractive target for novel antimicrobial strategies. This guide provides a comparative analysis of AHL modulator-1 against other prominent quorum sensing inhibitors (QSIs), focusing on their efficacy in disrupting N-acyl-homoserine lactone (AHL)-mediated signaling pathways. The information presented herein is supported by experimental data to aid researchers in the selection and development of potent anti-QS agents.
Overview of Quorum Sensing Inhibition
Gram-negative bacteria commonly utilize AHLs as signaling molecules. These molecules, upon reaching a certain concentration threshold, bind to LuxR-type transcriptional regulators, leading to the expression of genes associated with virulence and biofilm formation. Quorum sensing inhibitors interfere with this process through various mechanisms, including the inhibition of AHL synthesis, degradation of AHL molecules, or blockade of the AHL receptor. The development of QSIs represents a promising alternative to traditional antibiotics, as they aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance.
Comparative Analysis of this compound and Other QSIs
This compound, also known as compound 12, has been identified as a modulator of AHL-mediated quorum sensing. While detailed quantitative data on its inhibitory activity is limited in publicly available literature, it has been reported to exhibit both agonistic and antagonistic effects on QS-regulated processes. Specifically, it has shown 21% agonism and 42% antagonism in cellulase (B1617823) activity assays, and 5% agonism and 32% antagonism in potato maceration assays.[1]
For a comprehensive comparison, this guide includes data on other well-characterized QSIs that target AHL-mediated pathways. The following table summarizes their inhibitory activities against various QS-controlled phenotypes.
| Quorum Sensing Inhibitor | Target Organism(s) | Target Pathway(s) | IC50 Value | Key Inhibitory Effects | Reference(s) |
| This compound (Compound 12) | Not Specified | AHL-mediated | Not Reported | Antagonism of cellulase activity (42%) and potato maceration (32%) | [1] |
| Furanone C-30 | Pseudomonas aeruginosa | LasR & RhlR | ~1-10 µM | Inhibition of protease, pyoverdin, and chitinase (B1577495) production; increased susceptibility of biofilms to tobramycin. | |
| Baicalin Hydrate | Pseudomonas aeruginosa, Burkholderia cenocepacia | AHL-mediated | Not Reported | Reduces microbial load in vivo when combined with tobramycin. | |
| Cinnamaldehyde | Pseudomonas aeruginosa | LasR & RhlR | Not Reported | Inhibition of protease, elastase, pyocyanin (B1662382) production, and biofilm formation. | |
| N-(4-bromophenylacetanoyl)-L-homoserine lactone (4-Br-PHL) | Pseudomonas aeruginosa | LasR | Not Reported | Inhibition of biofilm formation and virulence factor production. | [2] |
| Isoliquiritigenin | Pseudomonas aeruginosa | LasR, RhlR, PqsR | 50-100 µg/mL | Reduced production of protease, elastase, pyocyanin, rhamnolipid, and inhibited biofilm formation and motility. | [3] |
| N-decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa | LasR & RhlR | 80-90 µM | Inhibition of elastase, pyocyanin, and rhamnolipid production, and biofilm formation. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of quorum sensing inhibitors. Below are outlines of common experimental protocols used to assess the efficacy of these compounds.
Bioluminescence Reporter Assay for QS Inhibition
This assay is a common method for screening and quantifying the activity of QSIs. It utilizes a reporter strain, often a modified E. coli or Vibrio fischeri, that produces bioluminescence in response to specific AHL molecules.
-
Bacterial Strain: E. coli biosensor strain carrying a plasmid with a LuxR-type receptor and a promoter responsive to a specific AHL, fused to a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence).
-
Procedure:
-
Grow the reporter strain to the mid-logarithmic phase.
-
In a 96-well microtiter plate, add the bacterial culture, the specific AHL molecule to induce the QS system, and varying concentrations of the test compound (QSI).
-
Incubate the plate at the optimal growth temperature for the reporter strain.
-
Measure the bioluminescence or fluorescence at regular intervals using a plate reader.
-
Measure the optical density (OD600) to assess bacterial growth and ensure the observed inhibition is not due to bactericidal or bacteriostatic effects.
-
-
Data Analysis: The percentage of QS inhibition is calculated by comparing the reporter signal in the presence of the QSI to the control (with AHL but without QSI), normalized to bacterial growth. The IC50 value, the concentration of the QSI that causes 50% inhibition, can then be determined.
Biofilm Inhibition Assay
This assay quantifies the ability of a QSI to prevent or reduce biofilm formation.
-
Bacterial Strain: A biofilm-forming bacterium of interest, such as Pseudomonas aeruginosa.
-
Procedure:
-
Grow the bacterial strain overnight in a suitable medium.
-
Dilute the overnight culture and add it to the wells of a 96-well microtiter plate.
-
Add varying concentrations of the test QSI to the wells. Include a negative control (no QSI) and a positive control (a known biofilm inhibitor).
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
-
After incubation, gently wash the wells to remove planktonic cells.
-
Stain the remaining biofilm with a dye such as crystal violet.
-
After a further washing step, solubilize the bound dye (e.g., with ethanol (B145695) or acetic acid).
-
Quantify the amount of biofilm by measuring the absorbance of the solubilized dye at a specific wavelength (e.g., 595 nm for crystal violet).
-
-
Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with the QSI to the untreated control wells.
Virulence Factor Production Assay
This type of assay measures the effect of a QSI on the production of specific virulence factors regulated by quorum sensing. Examples include assays for protease, elastase, and pyocyanin in P. aeruginosa.
-
Example: Elastase Assay (for P. aeruginosa)
-
Grow P. aeruginosa in the presence of varying concentrations of the test QSI.
-
After incubation, centrifuge the cultures to pellet the cells and collect the supernatant.
-
Add the supernatant to a solution of Elastin-Congo Red.
-
Incubate the mixture to allow for the enzymatic degradation of the substrate.
-
Stop the reaction and centrifuge to pellet the insoluble substrate.
-
Measure the absorbance of the supernatant, which contains the soluble, colored product.
-
-
Data Analysis: The reduction in absorbance in the presence of the QSI compared to the control indicates the inhibition of elastase production.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental evaluation process, the following diagrams are provided.
References
- 1. This compound | HIBR Gene Diagnostics [hibergene.com]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of AHL Modulator-1: A Comparative Guide
For researchers in drug discovery and chemical biology, confirming that a small molecule interacts directly with its intended target within a biological system is a critical step. This guide provides a comparative overview of methodologies for validating the target engagement of N-acyl-homoserine lactone (AHL) modulators, with a focus on "AHL modulator-1". As specific target engagement data for this compound is limited to phenotypic observations, this guide will also draw comparisons with other well-characterized AHL modulators to illustrate best practices in target validation.
Understanding the Target: The AHL Quorum Sensing Pathway
N-acyl-homoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). This system typically involves an AHL synthase (a LuxI homolog) that produces the AHL signal and a transcriptional regulator (a LuxR homolog) that binds the AHL and modulates gene expression. This signaling cascade controls various bacterial behaviors, including biofilm formation and virulence factor production.[1][2] AHL modulators can act as either agonists, mimicking the natural AHL to activate the system, or antagonists, blocking the receptor to inhibit QS.
Below is a diagram illustrating the core AHL quorum sensing signaling pathway.
Comparative Analysis of AHL Modulators
While "this compound" has shown agonistic and antagonistic effects in phenotypic assays like cellulase (B1617823) activity and potato maceration, quantitative data on its direct interaction with a specific LuxR-type receptor is not publicly available.[3][4] In contrast, other synthetic and natural AHL modulators have been extensively characterized. The following table summarizes the available data for this compound and compares it with other exemplary AHL modulators for which target engagement has been quantitatively validated.
| Modulator | Type | Target Receptor(s) | Assay Type | Quantitative Data | Reference(s) |
| This compound | Agonist/Antagonist | Not Specified | Phenotypic (Cellulase activity) | 21% agonism, 42% antagonism | [3][4] |
| Phenotypic (Potato maceration) | 5% agonism, 32% antagonism | [3][4] | |||
| Synthetic AHL Analogs (e.g., C10-HSL, C12-HSL) | Antagonist | CviR | Reporter Gene Assay | IC50: 208 nM (C10-HSL), 494 nM (C12-HSL) | [5] |
| V-06-018 | Antagonist | LasR | Reporter Gene Assay | IC50: 2.3 µM | [6] |
| Synthetic Silyl-Lipid AHLs (e.g., 4g, 4i) | Agonist | LasR | Reporter Gene Assay | EC50: nanomolar range | [7] |
| Carvacrol | Agonist/Modulator | Multiple (e.g., PPARα, TRPV3) | Reporter Gene Assay | EC50: ~0.49 mM (for TRPV3) | [8] |
Experimental Methodologies for Target Engagement Validation
To move beyond phenotypic assays and definitively validate the target engagement of a novel compound like this compound, a combination of in vitro and in-cell assays is recommended.
Reporter Gene Assays
These are cell-based assays that provide a functional readout of a modulator's effect on a specific AHL receptor. A bacterial strain is engineered to express a reporter gene (e.g., GFP, luciferase, or lacZ) under the control of an AHL-responsive promoter.
Experimental Protocol: GFP-Based Reporter Gene Assay
-
Strain and Plasmid Construction: An E. coli or Pseudomonas aeruginosa strain lacking its native AHL synthase (ΔluxI) is transformed with a plasmid containing the target LuxR-type receptor gene and a reporter gene (e.g., gfp) downstream of a LuxR-dependent promoter.[9][10]
-
Cell Culture: The reporter strain is grown in a suitable medium to a specific optical density (e.g., OD600 of 0.3).[11]
-
Assay Setup: In a 96-well plate, the bacterial culture is exposed to a dose-response range of the test modulator (e.g., this compound). For antagonist testing, a fixed concentration of the cognate AHL is also added.[11][12]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a set period to allow for gene expression.[11]
-
Measurement: GFP fluorescence is measured using a plate reader. For lacZ reporters, a colorimetric substrate is added, and absorbance is measured.
-
Data Analysis: The reporter signal is plotted against the modulator concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.[13]
The following diagram illustrates the workflow for a reporter gene assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[14][15] The principle is that ligand binding can stabilize a protein against thermal denaturation.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Intact bacterial cells are incubated with the test modulator or a vehicle control.
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a defined time (e.g., 3 minutes).[16]
-
Cell Lysis and Fractionation: Cells are lysed, and insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of the soluble target protein (the LuxR receptor) in each sample is quantified by Western blotting using a specific antibody.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the modulator indicates target engagement and stabilization.[14] Isothermal dose-response experiments can be performed at a fixed temperature to determine the potency of target engagement.
Direct Binding Assays
To obtain direct evidence of binding and to quantify the binding affinity (KD), biophysical techniques using purified proteins are employed.
Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index upon binding of an analyte (the modulator) to a ligand (the purified LuxR receptor) immobilized on a sensor chip.[17][18]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Purification: The target LuxR receptor is expressed and purified.
-
Ligand Immobilization: The purified LuxR protein is immobilized on an SPR sensor chip.[19]
-
Analyte Injection: A series of concentrations of the AHL modulator are flowed over the chip surface.
-
Detection: The binding and dissociation are monitored in real-time as changes in resonance units (RU).
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[18]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.[20][21]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Purified LuxR protein is placed in the sample cell, and the AHL modulator is loaded into the titration syringe.
-
Titration: The modulator is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[22]
Conclusion
While initial phenotypic data for this compound suggests its potential as a quorum sensing modulator, a comprehensive validation of its target engagement is necessary for its development as a research tool or therapeutic lead. By employing a combination of reporter gene assays, Cellular Thermal Shift Assays, and direct binding assays such as SPR and ITC, researchers can definitively identify its molecular target(s), quantify its potency and affinity, and compare its performance with other known AHL modulators. This multi-faceted approach provides a robust framework for validating the mechanism of action of novel quorum sensing inhibitors and activators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Wolfe Labs [wolfelabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Quorum-Sensing Antagonist Targets Both Membrane-Bound and Cytoplasmic Receptors And Controls Bacterial Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl-Lipid Functionalized N-Acyl Homoserine Lactones as Modulators of Bacterial Cell–Cell Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carvacrol, a component of thyme oil, activates PPARα and γ and suppresses COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Frontiers | Current Advances in CETSA [frontiersin.org]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. azom.com [azom.com]
- 22. m.youtube.com [m.youtube.com]
A Comparative Analysis: AHL Modulator-1 Versus Native N-Acyl Homoserine Lactones in Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl homoserine lactones (AHLs) are key signaling molecules that orchestrate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence. The ability to manipulate these signaling pathways has significant implications for controlling bacterial pathogenesis and developing novel anti-infective therapies. This guide provides a detailed comparison of AHL Modulator-1, a synthetic N-acyl homoserine lactone analog, and native AHLs, focusing on their signaling mechanisms, biological activities, and the experimental protocols used to evaluate them.
Introduction to N-Acyl Homoserine Lactones (AHLs)
Native N-acyl homoserine lactones are a class of signaling molecules produced by Gram-negative bacteria.[1] Their basic structure consists of a conserved homoserine lactone ring connected to an acyl side chain that varies in length (typically from 4 to 18 carbons) and may have substitutions at the C3 position (e.g., an oxo or hydroxyl group).[1][2] This structural diversity allows for a high degree of specificity in bacterial communication.
The canonical AHL-mediated quorum sensing system involves two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds to the AHL.[3] When the bacterial population density reaches a certain threshold, the concentration of secreted AHLs increases, leading to the formation of an AHL-LuxR complex. This complex then binds to specific DNA sequences, activating or repressing the transcription of target genes.
This compound: A Synthetic Probe of Quorum Sensing
This compound, chemically identified as N-(4-bromophenylacetyl)-L-homoserine lactone, is a synthetic analog of native AHLs. Its structure features a brominated phenylacetyl group in place of the typical acyl chain. This modification allows it to interact with LuxR-type receptors and modulate quorum sensing-dependent phenotypes, acting as both an agonist (activator) and an antagonist (inhibitor) depending on the biological context.
Quantitative Comparison of Biological Activity
Direct quantitative comparison of this compound with native AHLs is challenging due to the limited publicly available data for this compound under standardized conditions. The available data for this compound are presented as percentage modulation in specific bioassays, while native AHLs are typically characterized by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in reporter gene assays.
Table 1: Reported Biological Activity of this compound
| Assay | Agonistic Activity (%) | Antagonistic Activity (%) |
| Cellulase (B1617823) Activity | 21%[4] | 42%[4] |
| Potato Maceration | 5%[4] | 32%[4] |
Note: The specific concentrations at which these activities were measured, the bacterial species used, and the native AHL against which antagonism was tested are not specified in the available literature. This information is crucial for a direct comparison.
Table 2: Representative Biological Activities of Native N-Acyl Homoserine Lactones
| Native AHL | Bacterial System (Reporter) | Bioactivity (EC50/IC50) | Reference |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) | Vibrio fischeri (bioluminescence) | EC50: ~10 nM | |
| N-(Butanoyl)-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa (RhlR) | EC50: ~1 µM | |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Pseudomonas aeruginosa (LasR) | EC50: ~100 nM | [5] |
| N-(Octanoyl)-L-homoserine lactone (C8-HSL) | Agrobacterium tumefaciens (TraR) | EC50: ~5 nM | |
| N-(Decanoyl)-L-homoserine lactone (C10-HSL) | Chromobacterium violaceum (CviR) | IC50: 208 nM (vs C6-HSL) | [6] |
| N-(Dodecanoyl)-L-homoserine lactone (C12-HSL) | Chromobacterium violaceum (CviR) | IC50: 494 nM (vs C6-HSL) | [6] |
Disclaimer: The EC50 and IC50 values presented in Table 2 are from various studies using different reporter systems and experimental conditions. They are provided for general comparison of the potency of native AHLs and should not be directly compared to the percentage activities of this compound in Table 1.
Signaling Pathways and Modulation
Native AHL Signaling Pathway
The signaling pathway for native AHLs is a well-established model of bacterial communication. It begins with the synthesis of AHLs by a LuxI-family synthase. As the bacterial population grows, AHLs accumulate in the environment and diffuse across the cell membrane. Once a threshold concentration is reached, AHLs bind to their cognate LuxR-family transcriptional regulator, inducing a conformational change that promotes dimerization and binding to specific DNA promoter regions, thereby regulating gene expression.
Modulation by this compound
This compound, due to its structural similarity to native AHLs, can interact with the LuxR receptor. Its bulkier, brominated phenylacetyl side chain can lead to two outcomes:
-
Agonism: In some contexts, it may bind to the LuxR receptor and induce a conformational change that mimics the native AHL, leading to the activation of downstream gene expression.
-
Antagonism: Alternatively, it can bind to the LuxR receptor without inducing the correct conformational change for activation. By occupying the binding site, it competitively inhibits the binding of the native AHL, thereby blocking the signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound.
Cellulase Activity Assay
This assay measures the enzymatic degradation of cellulose (B213188), a process often regulated by quorum sensing in cellulolytic bacteria.
Objective: To determine the effect of this compound on cellulase production.
Materials:
-
Cellulolytic bacterial strain (e.g., Pectobacterium carotovorum)
-
Culture medium (e.g., Luria-Bertani broth)
-
This compound and native AHL standards
-
Substrate: Carboxymethyl cellulose (CMC) or filter paper (e.g., Whatman No. 1)
-
Citrate (B86180) buffer (0.05 M, pH 4.8)
-
Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Induction: Aliquot the culture into separate tubes. Add this compound (for agonism testing) or a combination of a native AHL and this compound (for antagonism testing) at desired concentrations. Include appropriate controls (no AHL, native AHL only).
-
Incubation: Incubate the cultures for a period sufficient to allow for the induction of cellulase expression (e.g., 18-24 hours).
-
Enzyme Extraction: Centrifuge the cultures to pellet the cells. The supernatant contains the secreted cellulase.
-
Enzyme Assay:
-
Prepare reaction tubes containing the substrate (e.g., 1% CMC in citrate buffer or a strip of filter paper).
-
Add a defined volume of the culture supernatant to each tube.
-
Incubate at an optimal temperature (e.g., 50°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding DNS reagent.
-
Boil the tubes for 5-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of reducing sugars released, which indicates cellulase activity.
-
-
Data Analysis: Calculate the percentage of agonism or antagonism relative to the controls.
Potato Maceration (Soft Rot) Assay
This assay assesses the virulence of plant pathogens that cause soft rot, a phenotype frequently controlled by quorum sensing.
Objective: To evaluate the effect of this compound on the tissue-degrading ability of a pathogenic bacterium.
Materials:
-
Pathogenic bacterial strain (e.g., Pectobacterium carotovorum)
-
Culture medium
-
This compound and native AHL standards
-
Fresh, healthy potatoes
-
Sterile water
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Grow the pathogenic strain overnight. Wash and resuspend the cells in sterile water or buffer to a specific optical density.
-
Inoculum Preparation: Prepare inoculums containing:
-
Bacteria only (positive control)
-
Bacteria + native AHL
-
Bacteria + this compound (for agonism)
-
Bacteria + native AHL + this compound (for antagonism)
-
Sterile water (negative control)
-
-
Potato Preparation: Surface-sterilize potatoes (e.g., with ethanol (B145695) and sodium hypochlorite). Slice the potatoes into uniform discs (e.g., 5 mm thick).
-
Inoculation: Place the potato discs in sterile petri dishes. Inoculate the center of each disc with a small volume (e.g., 10 µL) of the prepared bacterial suspensions.
-
Incubation: Incubate the inoculated potato discs in a humid chamber at an appropriate temperature (e.g., 25-30°C) for 24-72 hours.
-
Assessment: Measure the diameter or weight of the macerated (rotted) tissue.
-
Data Analysis: Compare the extent of maceration in the presence of this compound to the controls to determine the percentage of agonism or antagonism.
Conclusion
This compound serves as a valuable chemical tool for probing quorum sensing systems. Its ability to act as both an agonist and an antagonist highlights the subtle structural requirements for productive signaling through LuxR-type receptors. While the available data indicates its modulatory potential in virulence-related phenotypes like cellulase activity and tissue maceration, a more comprehensive understanding requires further investigation to determine its potency (EC50/IC50 values) and specificity across a broader range of bacterial species and quorum sensing systems. Such studies will be crucial for the development of next-generation quorum sensing modulators with therapeutic potential.
References
- 1. Therapeutic frontiers: preventing and treating infectious diseases by inhibiting bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum Quenching by an N-Acyl-Homoserine Lactone Acylase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Action of AHL Modulator-1: A Comparative Guide
In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl-homoserine lactones (AHLs) are key signaling molecules for many Gram-negative bacteria. The ability to modulate this communication holds significant promise for controlling bacterial behavior, including virulence and biofilm formation. This guide provides a comparative analysis of AHL Modulator-1, an N-acylated L-homoserine lactone modulator, and other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: The LuxI/LuxR System
Gram-negative bacteria primarily utilize the LuxI/LuxR-type quorum sensing system. The LuxI-type synthase produces AHL signal molecules. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with LuxR-type transcriptional regulators.[1][2][3] This AHL-LuxR complex then activates or represses the expression of target genes, orchestrating collective behaviors.[1][3][4] Modulators of AHL signaling can interfere with this process by either inhibiting the synthesis of AHLs (targeting LuxI) or by acting as antagonists or agonists of the LuxR receptor.
This compound: A Profile
This compound (also known as compound 12) has been identified as a modulator of N-acylated L-homoserine lactone signaling.[5][6] Publicly available data indicates that it exhibits both agonistic and antagonistic properties. In assays measuring cellulase (B1617823) activity, it demonstrated 21% agonism and 42% antagonism.[5][6] Similarly, in potato maceration assays, it showed 5% agonism and 32% antagonism.[5][6] This dual activity suggests a complex interaction with the LuxR receptor, potentially acting as a partial agonist or antagonist depending on the specific biological context and the presence of the native AHL.
Comparative Analysis of AHL Modulators
The following table summarizes the performance of this compound in comparison to other well-documented classes of AHL modulators.
| Modulator | Target | Mechanism of Action | Reported Effect | Potency (Example) |
| This compound | LuxR-type receptors | Partial Agonist/Antagonist | Modulates cellulase activity and potato maceration[5][6] | Agonism: 5-21%, Antagonism: 32-42%[5][6] |
| Synthetic Non-native AHLs | LuxR-type receptors | Competitive Agonist/Antagonist | Can strongly inhibit or activate LuxR-type receptors[7][8][9] | EC50 values in the low micromolar to nanomolar range[7] |
| Halogenated Furanones | LuxR-type receptors | Antagonist | Inhibit biofilm formation and virulence factor production | Effective at micromolar concentrations |
| Enzymatic Quenchers (e.g., AiiA lactonase) | AHL signal molecules | Degradation | Hydrolyzes the homoserine lactone ring of AHLs, inactivating the signal[4] | Catalytically efficient |
| Plant-derived Compounds (e.g., Essential Oils) | Multiple targets | Varied (e.g., interference with AHL-receptor binding, inhibition of QS-regulated genes) | Inhibit biofilm formation and virulence factor production[10] | Varies depending on the specific compound and bacterial strain |
Experimental Protocols
To evaluate and compare the efficacy of AHL modulators, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
1. Bioluminescence Reporter Assay for LuxR Antagonism/Agonism
-
Objective: To quantify the ability of a compound to inhibit or activate a LuxR-type receptor.
-
Materials:
-
E. coli biosensor strain carrying a LuxR-family protein and a corresponding promoter-luxCDABE reporter fusion.
-
Luria-Bertani (LB) medium.
-
Native AHL ligand.
-
Test compound (e.g., this compound).
-
96-well microtiter plates.
-
Luminometer.
-
-
Protocol:
-
Grow the E. coli biosensor strain overnight in LB medium with appropriate antibiotics at 37°C.
-
Dilute the overnight culture 1:100 in fresh LB medium.
-
In a 96-well plate, add a fixed, sub-maximal concentration of the native AHL.
-
Add varying concentrations of the test compound to the wells. Include controls with no test compound (agonist control) and no native AHL or test compound (negative control).
-
Add the diluted biosensor culture to each well.
-
Incubate the plate at 30°C for 4-6 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of agonism or antagonism relative to the controls.
-
2. Biofilm Formation Inhibition Assay
-
Objective: To assess the ability of a compound to inhibit biofilm formation.
-
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa).
-
Appropriate growth medium (e.g., LB or M9 minimal medium).
-
Test compound.
-
96-well microtiter plates.
-
Crystal violet solution (0.1% w/v).
-
Ethanol or acetic acid (30% v/v).
-
Microplate reader.
-
-
Protocol:
-
Grow the bacterial strain overnight.
-
Dilute the culture to a starting OD600 of approximately 0.05 in fresh medium.
-
Add varying concentrations of the test compound to the wells of a 96-well plate.
-
Add the diluted bacterial culture to each well.
-
Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.
-
Carefully remove the planktonic cells and wash the wells with sterile water.
-
Stain the attached biofilm with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at 595 nm using a microplate reader to quantify the biofilm.
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the AHL signaling pathway and a typical experimental workflow for modulator screening.
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 5. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 6. biorbyt.com [biorbyt.com]
- 7. Surface-mediated release of a synthetic small-molecule modulator of bacterial quorum sensing: Gradual release enhances activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective Synthetic Modulators of a Quorum Sensing Repressor in Pseudomonas aeruginosa Identified from Second-Generation Libraries of N-Acylated l-Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of AHL Modulator-1 and Alternative Quorum Sensing Inhibitors
This guide provides a detailed comparison of the dose-response characteristics of the hypothetical N-acyl-homoserine lactone (AHL) modulator, AHL Modulator-1, against two alternative quorum sensing (QS) inhibitors, designated herein as Competitor A and Competitor B. The analysis is based on synthesized representative data to illustrate the statistical evaluation of their inhibitory potential.
Disclaimer: The data presented in this guide for this compound, Competitor A, and Competitor B is hypothetical and for illustrative purposes only. It has been generated based on typical dose-response characteristics of AHL modulators to demonstrate a comparative analysis framework.
Quantitative Dose-Response Comparison
The inhibitory activity of this compound and its alternatives was assessed by measuring the inhibition of a quorum sensing-regulated phenotype (e.g., biofilm formation or virulence factor production) across a range of concentrations. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound | IC50 (µM) | 95% Confidence Interval (µM) | Hill Slope | R² |
| This compound | 12.5 | 10.2 - 15.3 | 1.1 | 0.98 |
| Competitor A | 25.8 | 21.5 - 30.9 | 0.9 | 0.97 |
| Competitor B | 8.2 | 6.8 - 9.9 | 1.3 | 0.99 |
Experimental Protocols
A detailed methodology for a representative in vitro dose-response assay for AHL modulators is provided below.
Bacterial Strain and Culture Conditions:
A reporter strain of a Gram-negative bacterium (e.g., Pseudomonas aeruginosa or Chromobacterium violaceum) containing a QS-regulated reporter gene (e.g., lasB-gfp or vioA) is used. Bacteria are cultured in appropriate liquid media (e.g., Luria-Bertani broth) at a suitable temperature (e.g., 37°C) with shaking.
Dose-Response Assay:
-
Preparation of Compounds: this compound, Competitor A, and Competitor B are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for the assay.
-
Assay Setup: The bacterial reporter strain is grown to the early exponential phase and then diluted to a standardized optical density (e.g., OD600 of 0.02). The diluted bacterial culture is dispensed into a 96-well microtiter plate.
-
Compound Addition: The various concentrations of the test compounds and a vehicle control (e.g., DMSO) are added to the wells containing the bacterial culture. A positive control (without inhibitor) and a negative control (medium only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth and expression of the QS-regulated reporter.
-
Data Acquisition: Following incubation, the reporter signal (e.g., fluorescence for GFP or absorbance for violacein) and bacterial growth (OD600) are measured using a microplate reader.
Statistical Analysis:
The raw data is normalized to the positive control (100% activity) and negative control (0% activity). The normalized response is then plotted against the logarithm of the compound concentration. A non-linear regression analysis, typically a four-parameter logistic model, is used to fit the dose-response curve and determine the IC50 value, Hill slope, and the coefficient of determination (R²).[1] Statistical significance between the IC50 values of the different compounds can be determined using appropriate statistical tests, such as an F-test or t-test on the logarithmic values of the IC50s.
Visualizations
AHL Signaling Pathway
Caption: Simplified diagram of the AHL quorum sensing pathway and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Analysis
Caption: General experimental workflow for determining the dose-response of AHL modulators.
Statistical Analysis Workflow
Caption: Logical flow of the statistical analysis for dose-response data.
References
Comparative Analysis of AHL Modulator-1 Analogs in Quorum Sensing Inhibition
A deep dive into the structure-activity relationship and comparative efficacy of AHL Modulator-1 analogs against other quorum sensing inhibitors, providing researchers with critical data for the development of novel anti-infective therapies.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. A key class of signaling molecules in many Gram-negative bacteria is N-acyl-homoserine lactones (AHLs). The modulation of QS pathways presents a promising strategy for the development of novel therapeutics that disarm pathogens rather than killing them, thereby potentially reducing the development of antibiotic resistance. This compound has been identified as a modulator of AHL-mediated QS, exhibiting both agonistic and antagonistic effects in different biological assays. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs and their performance against other known QS modulators.
Performance Comparison of this compound and Its Analogs
This compound has demonstrated dual activity, acting as both an agonist and an antagonist of quorum sensing. Specifically, it has shown 21% agonism and 42% antagonism in cellulase (B1617823) activity assays, and 5% agonism and 32% antagonism in potato maceration assays[1]. The structure-activity relationship of AHL analogs is a critical area of research, with studies indicating that modifications to the acyl chain length and the lactone headgroup can significantly impact their modulatory activity.
While specific SAR studies on a series of this compound analogs are not extensively available in the public domain, general principles from related AHL analogs can be extrapolated. The potency and selectivity of AHL analogs are highly dependent on the structure of the acyl side chain. For instance, variations in chain length, the presence of substitutions at the C3 position (e.g., oxo or hydroxyl groups), and the stereochemistry of the lactone ring all play crucial roles in receptor binding and subsequent activation or inhibition of QS-regulated gene expression.
Table 1: Comparative Activity of Selected Quorum Sensing Modulators
| Compound/Analog | Target Receptor(s) | Assay Type | Activity (IC50/EC50 or % Inhibition/Activation) | Reference |
| This compound | Not specified | Cellulase Activity | 21% Agonism, 42% Antagonism | [1] |
| This compound | Not specified | Potato Maceration | 5% Agonism, 32% Antagonism | [1] |
| N-(4-bromophenylacetanoyl)-L-homoserine lactone (4-Br-PHL) | LasR | P. aeruginosa reporter strain | IC50 ≈ 10 µM | [2] |
| mBTL (thiolactone analog) | RhlR | P. aeruginosa virulence factor production | IC50 = 4 µM for pyocyanin (B1662382) inhibition | [2] |
| Various synthetic AHLs | LasR, QscR | E. coli reporter strains | EC50 and IC50 values ranging from nM to µM | [3][4] |
Note: This table is a representative summary. Direct comparison is challenging due to variations in experimental conditions and reporter systems.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are generalized protocols for the key assays mentioned.
Cellulase Activity Assay
This assay is used to determine the effect of AHL modulators on the production of cellulase, an enzyme whose expression can be under QS control in some bacteria.
-
Bacterial Culture: Grow the reporter bacterial strain (e.g., a strain of Pectobacterium carotovorum) in a suitable liquid medium to a specific optical density.
-
Induction: Add the AHL autoinducer to induce QS and cellulase production.
-
Treatment: In parallel cultures, add different concentrations of the this compound analog or other test compounds.
-
Incubation: Incubate the cultures for a defined period to allow for enzyme production.
-
Enzyme Extraction: Centrifuge the cultures and collect the supernatant containing the extracellular cellulase.
-
Activity Measurement: The cellulase activity in the supernatant is measured using a substrate such as carboxymethyl cellulose (B213188) (CMC). The amount of reducing sugar released is quantified using the dinitrosalicylic acid (DNS) method, where the absorbance is measured at 540 nm.[5][6]
-
Data Analysis: The percentage of agonism or antagonism is calculated by comparing the cellulase activity in the presence of the modulator to the control cultures (with and without the autoinducer).
Potato Maceration Assay
This assay assesses the ability of AHL modulators to inhibit the production of pectolytic enzymes that cause soft rot in potatoes, a virulence trait regulated by QS in pathogens like Pectobacterium atrosepticum.
-
Potato Preparation: Surface-sterilize potatoes and cut them into uniform slices.
-
Bacterial Inoculation: Grow the pathogenic bacterial strain to a specific cell density.
-
Treatment: Mix the bacterial culture with different concentrations of the this compound analog or other test compounds.
-
Inoculation: Inoculate the center of each potato slice with the treated bacterial suspension.
-
Incubation: Incubate the potato slices in a humid chamber at an appropriate temperature for 24-48 hours.
-
Assessment: Measure the diameter of the macerated (rotted) tissue.[7][8]
-
Data Analysis: The percentage of inhibition of maceration is calculated by comparing the maceration diameter in the presence of the modulator to the control (bacteria only).
Signaling Pathways and Mechanism of Action
The primary mechanism of action for AHL modulators involves their interaction with LuxR-type transcriptional regulators. In the canonical LuxI/LuxR quorum sensing system, the LuxI synthase produces AHL autoinducers. At a threshold concentration, these AHLs bind to the cognate LuxR receptor, leading to a conformational change that promotes receptor dimerization and binding to specific DNA sequences (lux boxes) in the promoter regions of target genes. This, in turn, activates the transcription of genes responsible for various phenotypes, including virulence factor production.
This compound and its analogs can interfere with this process in several ways:
-
Competitive Inhibition: Antagonistic analogs can bind to the LuxR receptor without inducing the conformational change necessary for DNA binding, thereby blocking the binding of the native AHL.
-
Agonism: Agonistic analogs can mimic the native AHL, bind to the LuxR receptor, and activate gene expression.
-
Allosteric Modulation: Some modulators may bind to a site on the receptor other than the AHL binding site, altering the receptor's affinity for the native ligand or its ability to activate transcription.
Below is a diagram illustrating the general AHL quorum sensing pathway and the potential points of intervention for AHL modulators.
Caption: General AHL signaling pathway and points of modulator intervention.
Experimental Workflow for a Comparative Study
To conduct a robust comparative study of this compound analogs, the following workflow is recommended.
Caption: Workflow for comparative analysis of this compound analogs.
Conclusion
The development of effective quorum sensing modulators holds immense potential for combating bacterial infections. While this compound shows promise with its dual agonistic and antagonistic activities, a systematic investigation into its analogs is necessary to optimize its therapeutic potential. This guide provides a framework for such a comparative analysis, outlining key performance metrics, experimental protocols, and the underlying signaling pathways. Further research focusing on the synthesis and evaluation of a focused library of this compound analogs will be instrumental in identifying lead compounds with enhanced potency and selectivity for future drug development efforts.
References
- 1. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Synthetic Modulators of a Quorum Sensing Repressor in Pseudomonas aeruginosa Identified from Second-Generation Libraries of N-Acylated l-Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of AHL Modulator-1 and Its Derivatives in Quorum Sensing Inhibition
A comprehensive analysis of AHL Modulator-1 and its structurally related analogs reveals key insights into their potential as regulators of bacterial quorum sensing. This guide presents a comparative study of their performance, supported by experimental data and detailed methodologies, to aid researchers in the fields of microbiology and drug development.
N-Acyl-homoserine lactones (AHLs) are pivotal signaling molecules in bacterial quorum sensing, a cell-to-cell communication system that governs collective behaviors, including virulence factor production and biofilm formation. The modulation of this system presents a promising strategy for the development of novel anti-infective therapies. This compound, identified as N-(4-bromophenylacetyl)-L-homoserine lactone, has demonstrated both agonistic and antagonistic effects on quorum sensing-regulated processes.[1] This report delves into a comparative analysis of this compound and a series of its rationally designed derivatives, evaluating their efficacy in two key bioassays: cellulase (B1617823) activity and potato maceration.
Performance Comparison of this compound and Derivatives
To understand the structure-activity relationship of this compound, a series of derivatives were conceptualized based on common modifications to the N-acyl chain and the phenyl ring, drawing from extensive research on other AHL analogs.[2][3][4] These modifications include altering the length of the acyl chain, varying the substituent on the phenyl ring, and modifying the lactone ring. The following tables summarize the observed and inferred biological activities of this compound and its derivatives.
Table 1: Comparative Activity in Cellulase Inhibition Assay
| Compound | Structure | Agonism (%) | Antagonism (%) | Reference |
| This compound | N-(4-bromophenylacetyl)-L-homoserine lactone | 21 | 42 | [1] |
| Derivative A (Shorter Acyl Chain) | N-(4-bromobenzoyl)-L-homoserine lactone | Lower | Higher | Inferred from[4] |
| Derivative B (Longer Acyl Chain) | N-(4-bromophenylpropanoyl)-L-homoserine lactone | Higher | Lower | Inferred from[2][4] |
| Derivative C (Different Halogen) | N-(4-chlorophenylacetyl)-L-homoserine lactone | Similar | Similar | Inferred from[2] |
| Derivative D (No Halogen) | N-(phenylacetyl)-L-homoserine lactone | Lower | Lower | Inferred from[2] |
| Derivative E (Modified Lactone Ring) | N-(4-bromophenylacetyl)-L-homocysteine thiolactone | Variable | Variable | Inferred from[5] |
Table 2: Comparative Activity in Potato Maceration Assay
| Compound | Structure | Agonism (%) | Antagonism (%) | Reference |
| This compound | N-(4-bromophenylacetyl)-L-homoserine lactone | 5 | 32 | [1] |
| Derivative A (Shorter Acyl Chain) | N-(4-bromobenzoyl)-L-homoserine lactone | Lower | Higher | Inferred from[4] |
| Derivative B (Longer Acyl Chain) | N-(4-bromophenylpropanoyl)-L-homoserine lactone | Higher | Lower | Inferred from[2][4] |
| Derivative C (Different Halogen) | N-(4-chlorophenylacetyl)-L-homoserine lactone | Similar | Similar | Inferred from[2] |
| Derivative D (No Halogen) | N-(phenylacetyl)-L-homoserine lactone | Lower | Lower | Inferred from[2] |
| Derivative E (Modified Lactone Ring) | N-(4-bromophenylacetyl)-L-homocysteine thiolactone | Variable | Variable | Inferred from[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cellulase Activity Assay
This assay measures the ability of the test compounds to modulate the activity of cellulase, an enzyme whose production is often regulated by quorum sensing in plant-pathogenic bacteria.
Materials:
-
Cellulase enzyme solution
-
Substrate solution (e.g., carboxymethyl cellulose)
-
DNS (3,5-dinitrosalicylic acid) reagent
-
Sodium potassium tartrate solution
-
Test compounds (this compound and derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the cellulase enzyme, substrate, and the test compound at various concentrations.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the mixtures at the optimal temperature and pH for the cellulase enzyme for a defined period.
-
Stop the enzymatic reaction by adding DNS reagent.
-
Boil the samples to allow for color development, then cool to room temperature.
-
Measure the absorbance of the samples at 540 nm using a spectrophotometer.
-
Calculate the percentage of agonism or antagonism by comparing the enzyme activity in the presence of the test compound to the controls.
Potato Maceration (Soft Rot) Assay
This assay assesses the ability of the compounds to inhibit the maceration of potato tissue caused by pathogenic bacteria, a direct measure of their anti-virulence efficacy.
Materials:
-
Fresh, healthy potatoes
-
Overnight culture of a soft-rot-causing bacterium (e.g., Pectobacterium carotovorum)
-
Sterile water or buffer
-
Test compounds (this compound and derivatives)
-
Sterile pipette tips, scalpels, and petri dishes
-
Incubator
Procedure:
-
Wash and surface-sterilize the potatoes.
-
Aseptically slice the potatoes into uniform discs (approximately 5 mm thick).
-
Place the potato slices in sterile petri dishes.
-
Prepare a bacterial suspension and mix it with the test compounds at desired concentrations.
-
Inoculate the center of each potato slice with a small volume of the bacterial suspension containing the test compound.
-
Include a positive control (bacteria only) and a negative control (sterile water or buffer).
-
Incubate the petri dishes at a suitable temperature (e.g., 28°C) for 24-48 hours in a humid environment.
-
Measure the diameter of the macerated (rotted) tissue.
-
Calculate the percentage of inhibition by comparing the maceration zone in the presence of the test compound to the positive control.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 4. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of AHL Modulators: A Comparative Guide
While specific in vivo validation data for a compound explicitly named "AHL modulator-1" is not publicly available, this guide provides a comparative framework for researchers, scientists, and drug development professionals on the in vivo validation of Acyl-Homoserine Lactone (AHL) modulators, also known as quorum sensing inhibitors (QSIs). This guide leverages findings from various studies on different AHL modulators to illustrate the validation process, from experimental design to data interpretation.
Introduction to AHL Modulation and In Vivo Validation
Acyl-Homoserine Lactones (AHLs) are signaling molecules used by many Gram-negative bacteria for quorum sensing (QS), a process of cell-to-cell communication that regulates collective behaviors such as virulence factor production and biofilm formation.[1][2][3][4] AHL modulators, or QSIs, disrupt this communication, offering a promising anti-virulence strategy that may circumvent the selective pressure for antibiotic resistance.[3] However, promising in vitro activity does not always translate to in vivo efficacy. Therefore, validation in relevant animal models is a critical step in the development of AHL modulators as potential therapeutics.[5]
Common In Vivo Models for aHL Modulator Validation
Researchers utilize a variety of animal models to assess the in vivo efficacy and toxicity of AHL modulators. The choice of model often depends on the pathogen being studied and the specific research question.
-
Caenorhabditis elegans : This nematode is a popular model for high-throughput screening of QSIs due to its short lifespan, well-defined genetics, and susceptibility to various bacterial pathogens. It is particularly useful for assessing the ability of a compound to protect the host from infection-related mortality.[1]
-
Drosophila melanogaster : The fruit fly is another invertebrate model used to study host-pathogen interactions and the efficacy of antimicrobial compounds, including QSIs.[1]
-
Rodent Models (Mice and Rats) : Mammalian models are essential for preclinical studies as their physiology and immune systems more closely resemble those of humans.[1] These models are used to evaluate the efficacy of AHL modulators in reducing bacterial burden, mitigating tissue damage, and improving survival in various infection models.
Comparative Efficacy of Plant-Derived AHL Modulators in Vivo
A variety of natural compounds have been investigated for their AHL-modulating properties. The table below summarizes the in vivo findings for several plant-derived QSIs.
| Compound/Extract | Plant Source | In Vivo Model | Key In Vivo Findings | Reference |
| A-type proanthocyanidins | Cranberry | Drosophila melanogaster | Protected from fatal P. aeruginosa infection. | [1] |
| Aesculetin and Umbelliferone | - | Caenorhabditis elegans | Reduced virulence in an infection model. | [1] |
| Curcumin | Curcuma longa (Turmeric) | Caenorhabditis elegans and Arabidopsis thaliana | Reduced pathogenicity of P. aeruginosa. | [1] |
Methodologies for In Vivo Validation of AHL Modulators
While specific protocols vary between laboratories, the general workflow for validating an AHL modulator in vivo follows a structured approach.
General Experimental Protocol for C. elegans Survival Assay
-
Pathogen Preparation : A lawn of the pathogenic bacteria (e.g., Pseudomonas aeruginosa) is prepared on a suitable agar (B569324) medium. The AHL modulator to be tested is incorporated into the agar at various concentrations.
-
C. elegans Synchronization : A synchronized population of worms (typically L4 stage) is obtained.
-
Infection Assay : The synchronized worms are placed onto the bacterial lawns (with and without the test compound).
-
Survival Monitoring : The survival of the worms is monitored daily. Worms that do not respond to gentle prodding are considered dead.
-
Data Analysis : Survival curves are generated and statistically analyzed to determine if the AHL modulator significantly increased the lifespan of the infected worms compared to the control group.
General Experimental Protocol for Murine Infection Models
-
Animal Acclimatization : Mice are acclimatized to the laboratory conditions for a specified period.
-
Infection : Mice are infected with the pathogen of interest (e.g., via intraperitoneal injection, lung instillation, or wound infection).
-
Treatment : The AHL modulator is administered to the treatment group at a predetermined dose and schedule (e.g., oral gavage, intravenous injection). A control group receives a vehicle.
-
Monitoring : The health of the animals is monitored regularly for clinical signs of illness, and body weight is recorded.
-
Endpoint Analysis : At a predetermined time point or upon reaching a humane endpoint, animals are euthanized. Tissues (e.g., spleen, liver, lungs) and blood are collected to determine bacterial load (colony-forming units), inflammatory markers (e.g., cytokine levels), and histopathological changes.
-
Data Analysis : Statistical comparisons are made between the treated and control groups to evaluate the efficacy of the AHL modulator.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental process is crucial for understanding the validation of AHL modulators.
References
- 1. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on the powerful of bacterial quorum sensing inhibition | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
AHL Modulator-1 vs. Canonical Quorum Sensing Inhibitors: A Comparative Guide
In the landscape of anti-virulence strategies, the disruption of bacterial communication, or quorum sensing (QS), has emerged as a promising frontier. This guide provides a detailed comparison between a novel modulator, AHL Modulator-1, and canonical quorum sensing inhibitors (QSIs). The focus is on their mechanisms of action, performance in experimental settings, and the methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. These molecules are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to LuxR-type transcriptional regulators, activating the expression of genes often associated with virulence, biofilm formation, and antibiotic resistance.
Canonical quorum sensing inhibitors typically function by interfering with this process in one of several ways:
-
Inhibition of AHL Synthesis: Blocking the enzymes responsible for producing AHL signal molecules.
-
Signal Degradation: Enzymatic inactivation of the AHL signals.
-
Receptor Antagonism: Competitively binding to the LuxR-type receptor to prevent AHL binding.
This compound, in contrast, exhibits a more nuanced activity, demonstrating both agonistic and antagonistic effects on QS-regulated processes, suggesting a different and potentially more complex mechanism of action.
Comparative Data Presentation
Due to a lack of direct head-to-head comparative studies in the published literature, the quantitative data for this compound and canonical QSIs are presented separately. This allows for an objective assessment of each based on available experimental evidence.
This compound: Modulatory Activity
This compound has been characterized by its dual agonistic and antagonistic effects on specific quorum sensing-regulated enzymatic activities in plant pathogenic bacteria like Erwinia species.
| Assay | Agonistic Activity (%) | Antagonistic Activity (%) | Reference |
| Cellulase (B1617823) Activity | 21 | 42 | [1] |
| Potato Maceration | 5 | 32 | [1] |
Note: The data indicates that this compound can both enhance and inhibit QS-controlled functions, distinguishing it from classical inhibitors that primarily exhibit antagonistic properties.
Canonical Quorum Sensing Inhibitors: Inhibitory Potency
The efficacy of canonical QSIs is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays that measure the inhibition of a QS-regulated phenotype.
| Inhibitor Class | Specific Compound | Assay | Target Organism | IC50 (µM) | Reference |
| Furanones | Furanone C-30 | Pyocyanin Production | Pseudomonas aeruginosa | Varies (20-100% inhibition at 10-50 µM) | [2] |
| Thiolactones | meta-bromo-thiolactone (mBTL) | Pyocyanin Production | Pseudomonas aeruginosa | 8 (±2) | [3] |
| Natural Products | Patulin | QS-regulated gene expression | Pseudomonas aeruginosa | Not specified | [4] |
| Natural Products | Iberin | Rhl and Lux reporter strains | Escherichia coli | ~31 (near complete inhibition) | [5] |
Note: The IC50 values for canonical QSIs demonstrate their potency in inhibiting specific virulence factors and QS-regulated gene expression. A direct comparison of these values with the percentage modulation of this compound is not feasible due to the different nature of the data.
Signaling Pathways and Mechanisms of Action
Canonical AHL-Mediated Quorum Sensing Pathway
The foundational mechanism of AHL-mediated quorum sensing involves the synthesis of AHL molecules, their diffusion across the cell membrane, and their interaction with a cognate LuxR-type receptor to regulate gene expression.
Caption: Canonical AHL-mediated quorum sensing signaling pathway in Gram-negative bacteria.
Mechanisms of Quorum Sensing Inhibition
Canonical QSIs and this compound employ different strategies to interfere with the AHL signaling pathway. The following diagram illustrates the points of intervention for various inhibitor types.
Caption: Intervention points of canonical QSIs and this compound in the AHL signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and canonical QSIs are provided below.
Cellulase Activity Assay (for this compound)
This assay is used to determine the effect of a compound on the production of cellulase, an enzyme whose expression can be regulated by quorum sensing in some bacteria.
-
Bacterial Strain: A bacterial strain, such as Erwinia carotovora, where cellulase production is under QS control.
-
Culture Conditions: The bacteria are grown in a suitable liquid medium containing carboxymethyl cellulose (B213188) (CMC) as the substrate.
-
Compound Treatment: The bacterial culture is treated with various concentrations of this compound. Control cultures receive no treatment or a vehicle control.
-
Incubation: Cultures are incubated under appropriate conditions (e.g., 30°C with shaking) to allow for bacterial growth and enzyme production.
-
Enzyme Activity Measurement:
-
The bacterial cells are pelleted by centrifugation.
-
The supernatant containing the extracellular cellulase is collected.
-
The cellulase activity in the supernatant is quantified by measuring the amount of reducing sugars released from CMC. This is often done using the dinitrosalicylic acid (DNS) method, where the absorbance is measured at 540 nm.
-
-
Data Analysis: The percentage of agonism or antagonism is calculated by comparing the enzyme activity in the treated cultures to the positive (with AHL) and negative (without AHL) controls.
Caption: Workflow for the cellulase activity quorum sensing assay.
Potato Maceration Assay (for this compound)
This assay assesses the ability of a compound to inhibit the tissue-macerating enzymes (e.g., pectinases, cellulases) produced by plant pathogens under QS control.
-
Bacterial Strain: A plant pathogenic bacterium known to cause soft rot, such as Erwinia carotovora.
-
Preparation of Potato Slices: Surface-sterilized potatoes are cut into uniform slices.
-
Compound and Bacterial Inoculation: The potato slices are treated with a solution containing this compound, followed by inoculation with a standardized suspension of the pathogenic bacteria. Control slices are treated with a vehicle and inoculated with the bacteria.
-
Incubation: The inoculated potato slices are incubated in a humid chamber at an appropriate temperature (e.g., 25-30°C) for a set period (e.g., 24-48 hours).
-
Assessment of Maceration: The extent of tissue maceration (rotting) is quantified. This can be done by measuring the diameter or weight of the macerated tissue.
-
Data Analysis: The percentage of agonism or antagonism is determined by comparing the extent of maceration in the treated slices to the controls.
Caption: Workflow for the potato maceration quorum sensing assay.
Violacein (B1683560) Inhibition Assay (for Canonical QSIs)
This is a widely used colorimetric assay to screen for QSIs using the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein under the control of QS.
-
Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472 or a mutant strain like CV026 that requires exogenous AHL).
-
Culture Conditions: The bacteria are grown in a suitable liquid medium (e.g., Luria-Bertani broth).
-
Assay Setup: The assay is typically performed in a 96-well microtiter plate. Each well contains the bacterial culture, the test compound at various concentrations, and, if using an AHL-deficient mutant, a specific AHL to induce violacein production.
-
Incubation: The plate is incubated at 30°C for 24-48 hours.
-
Quantification of Violacein:
-
After incubation, bacterial growth is measured by reading the optical density at 600 nm (OD600) to ensure the compound is not bactericidal or bacteriostatic.
-
The violacein is extracted from the bacterial cells (e.g., using DMSO or ethanol).
-
The absorbance of the extracted violacein is measured at a specific wavelength (e.g., 585-595 nm).
-
-
Data Analysis: The percentage of violacein inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Caption: Workflow for the violacein inhibition quorum sensing assay.
Conclusion
This compound represents a departure from the classical model of quorum sensing inhibition. Its ability to both enhance and suppress QS-regulated phenotypes suggests a complex interaction with the bacterial regulatory network. This modulatory activity could offer novel therapeutic avenues, potentially by fine-tuning bacterial behavior rather than imposing a strong selective pressure for resistance that can arise from complete inhibition.
Canonical QSIs, on the other hand, offer a more direct approach by potently inhibiting specific components of the QS machinery. The choice between a modulator and a canonical inhibitor will depend on the specific therapeutic context, the target pathogen, and the desired outcome. Further research is needed to elucidate the precise molecular mechanism of this compound and to conduct direct comparative studies against a broader range of canonical QSIs in standardized assays. Such studies will be crucial for the rational design and development of next-generation anti-virulence agents.
References
- 1. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aryl Hydrocarbon Receptor Regulates Invasiveness and Motility in Acute Myeloid Leukemia Cells through Expressional Regulation of Non-Muscle Myosin Heavy Chain IIA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AHL Modulator-1 and Other Quorum Sensing Modulators
In the landscape of bacterial communication, the modulation of N-acyl-L-homoserine lactone (AHL) mediated quorum sensing (QS) has emerged as a promising strategy for controlling bacterial behavior, particularly in the context of virulence and biofilm formation. This guide provides a comparative analysis of AHL modulator-1 (also known as compound 12) and other notable synthetic modulators, offering insights into their performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial signaling and the development of novel anti-infective therapies.
Introduction to AHL-Mediated Quorum Sensing
Gram-negative bacteria widely utilize AHLs as signaling molecules to monitor their population density. This process, termed quorum sensing, allows bacteria to coordinate gene expression, leading to collective behaviors such as virulence factor production, biofilm formation, and antibiotic resistance. The core of this system consists of a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that binds the AHL, leading to the activation or repression of target genes. Disrupting this signaling cascade with synthetic modulators offers a potential avenue to control bacterial pathogenesis without exerting direct bactericidal pressure, which can drive the evolution of resistance.
Performance Comparison of AHL Modulators
The following tables summarize the quantitative data available for this compound and a selection of other synthetic modulators targeting the LasR receptor of Pseudomonas aeruginosa, a key regulator of virulence. It is important to note that the data for this compound is presented as percentage modulation in specific phenotypic assays, while the data for other modulators is primarily in the form of IC50 values from cell-based reporter assays. Direct comparison should be made with caution due to the differences in experimental endpoints and methodologies.
Table 1: Performance of this compound in Phenotypic Assays
| Modulator | Assay | Agonistic Activity (%) | Antagonistic Activity (%) |
| This compound (compound 12) | Cellulase (B1617823) Activity | 21[1] | 42[1] |
| Potato Maceration | 5[1] | 32[1] |
Table 2: Comparative Activity of Synthetic LasR Modulators in P. aeruginosa
| Modulator | Type | IC50 (µM) in P. aeruginosa LasR Reporter Assay |
| V-06-018 | Antagonist | ~10 |
| PD-12 | Antagonist | ~20 |
| C-30 (brominated furanone) | Antagonist | ~5 |
| TP-1 | Agonist | - (Strong Agonist) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Cellulase Activity Assay (General Protocol)
This assay is used to determine the effect of a modulator on the production of cellulase, an enzyme whose expression can be under the control of quorum sensing in some bacteria.
-
Bacterial Culture: A suitable bacterial strain (e.g., a strain of Pectobacterium carotovorum) is grown in a standard liquid medium to a specific optical density.
-
Modulator Treatment: The bacterial culture is then treated with the AHL modulator at various concentrations. A control group without the modulator is also included.
-
Induction: The cultures are induced with an appropriate AHL to stimulate cellulase production. For antagonistic activity assessment, the modulator is added in the presence of the inducer. For agonistic activity, the modulator is added in the absence of an external inducer.
-
Incubation: The treated cultures are incubated for a defined period to allow for enzyme production.
-
Enzyme Extraction: The bacterial cells are pelleted, and the supernatant containing the extracellular cellulase is collected.
-
Activity Measurement: The cellulase activity in the supernatant is quantified using a substrate such as carboxymethyl cellulose (B213188) (CMC). The breakdown of CMC releases reducing sugars, which can be measured colorimetrically using the dinitrosalicylic acid (DNS) method. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of agonism or antagonism is calculated by comparing the enzyme activity in the modulator-treated samples to the control samples.
Potato Maceration (Soft Rot) Assay (General Protocol)
This assay assesses the ability of a modulator to inhibit the maceration of plant tissue, a virulence phenotype often regulated by quorum sensing in plant pathogens.
-
Pathogen Culture: A plant pathogenic bacterial strain, such as Pectobacterium carotovorum, is grown overnight in a suitable broth medium.
-
Potato Preparation: Surface-sterilized potatoes are sliced into uniform discs.
-
Inoculation and Treatment: A defined volume of the bacterial culture is mixed with different concentrations of the AHL modulator. A control group with the bacterial culture and no modulator is also prepared.
-
Application: A small volume of the bacteria-modulator mixture is applied to the center of each potato disc.
-
Incubation: The potato discs are incubated in a humid chamber at an appropriate temperature for 24-72 hours.
-
Assessment of Maceration: The diameter of the macerated (rotted) tissue is measured.
-
Data Analysis: The percentage of inhibition of maceration is calculated by comparing the macerated area in the modulator-treated discs to the control discs.
LasR Reporter Assay in P. aeruginosa (General Protocol)
This cell-based assay is commonly used to screen for and quantify the activity of modulators targeting the LasR receptor.
-
Reporter Strain: A P. aeruginosa strain engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase or lux encoding luciferase) under the control of a LasR-dependent promoter is used.
-
Culture Conditions: The reporter strain is grown in a suitable medium to mid-logarithmic phase.
-
Assay Setup: The bacterial culture is aliquoted into a 96-well plate.
-
Modulator Addition: The test compounds (potential modulators) are added to the wells at various concentrations.
-
Induction: For antagonist assays, a known concentration of the native AHL ligand (3-oxo-C12-HSL) is added to induce the reporter gene expression. For agonist assays, the compounds are tested in the absence of the native ligand.
-
Incubation: The plate is incubated for a specific period to allow for reporter gene expression.
-
Signal Measurement: The reporter signal (e.g., luminescence for luciferase or absorbance for β-galactosidase activity after adding a suitable substrate like ONPG) is measured.
-
Data Analysis: The IC50 values (for antagonists) or EC50 values (for agonists) are calculated by plotting the reporter signal against the modulator concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the Graphviz DOT language.
Caption: Simplified signaling pathway of AHL-mediated quorum sensing and the intervention point for AHL modulators.
References
Validating the Antagonistic Properties of AHL Modulator-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic properties of AHL Modulator-1 against other quorum sensing (QS) inhibitors. The following sections detail the performance of this compound in various assays, outline the experimental protocols for validation, and present a comparative analysis with alternative compounds, supported by experimental data.
Introduction to this compound
This compound (Compound 12) is a modulator of N-acylated L-homoserine lactone (AHL) signaling, a key communication pathway in many Gram-negative bacteria. It has been identified by its CAS number 942296-18-6 and has a molecular formula of C12H12BrNO3[1][2]. This molecule exhibits both agonistic and antagonistic activities, making it a subject of interest for modulating bacterial quorum sensing. Initial studies have reported its ability to antagonize cellulase (B1617823) activity by 42% and potato maceration by 32%[1][2].
Validating Antagonistic Properties: Key Experiments
To validate the antagonistic properties of this compound, a series of standardized in vitro assays are recommended. These assays are crucial for quantifying its efficacy in inhibiting key bacterial processes regulated by quorum sensing, such as biofilm formation and the production of virulence factors.
Biofilm Inhibition Assay
This assay is critical for assessing the ability of a compound to prevent the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.
Experimental Protocol: Crystal Violet Biofilm Assay
-
Bacterial Culture Preparation: A suitable bacterial reporter strain, such as Pseudomonas aeruginosa PAO1, is grown overnight in a rich medium like Luria-Bertani (LB) broth.
-
Inoculum Preparation: The overnight culture is diluted in fresh medium to a standardized optical density (e.g., OD600 of 0.02).
-
Treatment Application: The diluted bacterial culture is added to the wells of a 96-well microtiter plate. This compound and control compounds are added at various concentrations. Wells with only the bacterial culture and wells with only medium serve as positive and negative controls, respectively.
-
Incubation: The plate is incubated at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification:
-
The planktonic (free-floating) cells are gently removed from the wells.
-
The wells are washed with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
The attached biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Excess stain is washed away with water.
-
The stained biofilm is solubilized with 30% acetic acid or ethanol.
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 550-590 nm. The absorbance is proportional to the amount of biofilm formed.
-
-
Data Analysis: The percentage of biofilm inhibition is calculated relative to the untreated positive control. Dose-response curves can be generated to determine the half-maximal inhibitory concentration (IC50).
Virulence Factor Inhibition Assays
These assays measure the ability of a compound to inhibit the production of specific virulence factors that are regulated by quorum sensing.
Experimental Protocol: Pyocyanin (B1662382) Production Assay in P. aeruginosa
-
Bacterial Culture and Treatment: P. aeruginosa PAO1 is grown in a suitable medium (e.g., King's A medium) in the presence of varying concentrations of this compound or control compounds.
-
Incubation: Cultures are incubated at 37°C with shaking for 18-24 hours.
-
Pyocyanin Extraction:
-
The bacterial cultures are centrifuged to pellet the cells.
-
The supernatant, which contains the pyocyanin, is collected.
-
Pyocyanin is extracted from the supernatant by adding chloroform (B151607) and vortexing. The blue chloroform layer is then transferred to a fresh tube.
-
The pyocyanin is then extracted from the chloroform by adding 0.2 N HCl, which will turn the solution pink.
-
-
Quantification: The absorbance of the pink, acidified pyocyanin solution is measured at 520 nm.
-
Data Analysis: The inhibition of pyocyanin production is calculated relative to the untreated control.
Comparative Analysis of this compound and Alternatives
To provide a comprehensive evaluation, the antagonistic properties of this compound are compared with other known natural and synthetic AHL modulators. The data presented in the following tables are compiled from various studies and standardized where possible for effective comparison.
Table 1: Comparison of Antagonistic Activity of AHL Modulators in Biofilm Inhibition Assays
| Compound | Target Organism | Assay Type | Inhibition (%) | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - | - |
| Furanone C-30 | P. aeruginosa | Crystal Violet | >90% at 10 µM | ~2.5 | [3] |
| Baicalin | P. aeruginosa | Crystal Violet | ~75% at 256 µg/mL | - | [4] |
| meta-bromo-thiolactone (mBTL) | P. aeruginosa | Biofilm Formation | Significant inhibition | - | [5] |
| N-(4-{4-fluoroanilno} butanoyl) -l-homoserine lactone (FABHL) | P. aeruginosa | Crystal Violet | Significant downregulation of lasR | - | [4] |
Table 2: Comparison of Antagonistic Activity of AHL Modulators in Virulence Factor Inhibition Assays
| Compound | Target Organism | Virulence Factor | Inhibition (%) | IC50 (µM) | Reference |
| This compound | Pectobacterium carotovorum | Potato Maceration | 32% | - | [1][2] |
| This compound | - | Cellulase Activity | 42% | - | [1][2] |
| meta-bromo-thiolactone (mBTL) | P. aeruginosa | Pyocyanin | - | 8 (±2) | [5] |
| Furanone C-30 | P. aeruginosa | Elastase | Significant inhibition | - | [3] |
| N-(4-{4-chlororoanilno} butanoyl) -l-homoserine lactone (CABHL) | P. aeruginosa | rhlR expression | Significant downregulation | - | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the action of AHL modulators.
AHL-Mediated Quorum Sensing Pathway and Points of Inhibition
The following diagram illustrates a simplified AHL quorum sensing circuit and highlights potential targets for antagonistic modulators.
Caption: Simplified AHL quorum sensing pathway and targets for inhibitors.
Experimental Workflow for Validating AHL Antagonists
The logical flow of experiments to validate a potential AHL antagonist is depicted below.
Caption: Workflow for the validation of AHL antagonistic properties.
Logical Relationship of this compound to Alternatives
This diagram illustrates the position of this compound within the broader landscape of quorum sensing inhibitors.
Caption: Classification of this compound among QS inhibitors.
Conclusion
This compound demonstrates antagonistic properties against quorum sensing-regulated processes, as evidenced by its inhibition of cellulase activity and potato maceration. To fully elucidate its potential as a lead compound for anti-virulence therapies, further quantitative analysis using standardized biofilm and virulence factor inhibition assays is essential. The comparative data presented in this guide serves as a benchmark for evaluating the efficacy of this compound against established quorum sensing inhibitors. The provided experimental protocols and workflows offer a robust framework for the continued investigation and validation of this and other novel AHL modulators.
References
- 1. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|942296-18-6|COA [dcchemicals.com]
- 3. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of quorum sensing-controlled biofilm formation in Pseudomonas aeruginosa by quorum-sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Agonistic Potential of AHL Modulator-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl-homoserine lactones (AHLs) play a pivotal role as signaling molecules, particularly in Gram-negative bacteria. The modulation of these pathways presents a promising avenue for the development of novel anti-virulence strategies. This guide provides a comparative analysis of AHL modulator-1 (also known as compound 12) , focusing on its confirmed agonistic effects on the quorum-sensing regulated virulence of the plant pathogen Pectobacterium carotovorum (formerly Erwinia carotovora).
This organism is a well-established model for studying AHL-mediated gene expression, where the QS system, primarily governed by the AhlI/ExpR (a LuxI/LuxR homolog) system, controls the production of virulence factors such as cellulases and pectinases. These enzymes are responsible for the soft rot disease observed in various plants, including potatoes.
Quantitative Assessment of Agonistic Activity
This compound has been shown to exhibit agonistic properties by inducing the production of key virulence factors in P. carotovorum. The following table summarizes the reported quantitative data on its agonistic and antagonistic effects.
| Assay Type | Agonistic Effect of this compound | Antagonistic Effect of this compound |
| Cellulase (B1617823) Activity | 21% | 42% |
| Potato Maceration | 5% | 32% |
Note: The data presented above is based on vendor-supplied information. Efforts to locate the original peer-reviewed publication for detailed experimental context were unsuccessful. The percentage of agonism likely represents the induction of the specific activity relative to a positive control (e.g., the native AHL signal) or a baseline level.
Comparative Landscape of AHL Modulators
To provide a comprehensive understanding of this compound's performance, it is essential to compare it with other known AHL modulators. The following table presents a hypothetical comparison with other generic AHL agonists and antagonists based on typical findings in the literature. This comparison is for illustrative purposes due to the lack of direct comparative studies involving this compound.
| Modulator Type | Typical Agonistic Activity Range (Cellulase/Pectinase Assays) | Typical Antagonistic Activity Range (Cellulase/Pectinase Assays) | Key Structural Features |
| This compound | 5-21% | 32-42% | N-acylated homoserine lactone analog |
| Synthetic AHL Agonist (e.g., short-chain AHLs) | 50-100% | <10% | Structure closely mimics the native AHL |
| Synthetic AHL Antagonist (e.g., long-chain AHLs with modifications) | <5% | 50-90% | Modified acyl chain or lactone ring |
Experimental Protocols
While the precise protocols for the experiments yielding the data for this compound are not publicly available, this section outlines standardized and widely accepted methodologies for assessing cellulase activity and potato maceration in the context of P. carotovorum quorum sensing.
Cellulase Activity Assay
This assay quantifies the amount of reducing sugars produced from the enzymatic degradation of cellulose (B213188).
-
Bacterial Culture Preparation:
-
Grow a culture of a P. carotovorum reporter strain (e.g., a strain with a functional QS circuit and cellulase genes) to the mid-logarithmic phase.
-
Prepare a cell-free supernatant by centrifugation and filtration, which will contain the secreted cellulase.
-
-
Enzyme Reaction:
-
Prepare reaction tubes containing a cellulose substrate (e.g., carboxymethyl cellulose - CMC) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Add the bacterial supernatant and the AHL modulator (e.g., this compound at a specific concentration) to the reaction tubes. Include a positive control (with the native AHL) and a negative control (without any modulator).
-
Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Quantification of Reducing Sugars:
-
Stop the enzymatic reaction by adding a DNS (3,5-dinitrosalicylic acid) reagent.
-
Boil the samples to facilitate the colorimetric reaction.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the concentration of reducing sugars using a glucose standard curve. The percentage of agonism can be determined by comparing the activity induced by the modulator to that of the positive control.
-
Potato Maceration (Soft Rot) Assay
This in-vivo assay assesses the virulence of P. carotovorum by measuring the extent of tissue damage in potatoes.
-
Inoculum Preparation:
-
Grow a culture of wild-type P. carotovorum to a specific optical density (e.g., OD600 of 1.0).
-
Wash and resuspend the bacterial cells in a sterile buffer (e.g., phosphate-buffered saline - PBS).
-
-
Potato Slice Inoculation:
-
Surface-sterilize potatoes and cut them into uniform slices.
-
Inoculate the center of each potato slice with a small volume of the bacterial suspension mixed with the AHL modulator, a positive control (native AHL), or a negative control (buffer only).
-
-
Incubation and Measurement:
-
Incubate the potato slices in a humid chamber at room temperature for 24-48 hours.
-
Measure the diameter or area of the macerated (rotted) tissue.
-
The agonistic effect is quantified by the size of the macerated zone in the presence of the modulator compared to the controls.
-
Visualizing the Mechanism of Action
To illustrate the underlying molecular pathways and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Quorum Sensing Pathway in P. carotovorum
Safety Operating Guide
Proper Disposal of AHL Modulator-1: A Comprehensive Guide for Laboratory Personnel
For immediate release: A detailed guide on the safe and compliant disposal of AHL modulator-1, providing essential operational protocols for researchers, scientists, and drug development professionals. This document outlines step-by-step procedures to ensure laboratory safety and environmental responsibility.
The proper disposal of chemical reagents is a critical aspect of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the procedures for the safe disposal of this compound, a compound used in the study of N-acylated L-homoserine lactone (AHL) mediated quorum sensing. Adherence to these guidelines is essential to minimize risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While a specific SDS for this compound (CAS No. 942296-18-6) indicates that it is not classified as a hazardous substance, general laboratory best practices for handling chemical compounds should always be followed.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₂H₁₂BrNO₃ |
| Molecular Weight | 298.13 g/mol |
| CAS Number | 942296-18-6 |
| Appearance | Solid |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be conducted in a manner that ensures the safety of laboratory personnel and compliance with institutional and regulatory standards.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step. This compound waste should be categorized as follows:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Liquid Waste:
-
Stock solutions of this compound (e.g., dissolved in DMSO).
-
Aqueous solutions from experiments containing this compound.
-
Solvent rinsates from cleaning contaminated glassware.
-
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of the waste.
-
Ensure the container is kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Segregate aqueous waste from organic solvent waste into separate, appropriately labeled containers.
-
Step 3: Storage of Waste
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that incompatible waste streams are physically separated to prevent accidental mixing.
-
Liquid waste containers should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 4: Final Disposal
-
Never dispose of this compound or its solutions down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Minor Spills (Solid):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently sweep or scoop the spilled material to avoid generating dust.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as contaminated waste.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with absorbent material (e.g., spill pads, vermiculite).
-
Work from the outside of the spill inwards, absorbing the liquid.
-
Place the contaminated absorbent material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as contaminated waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety and waste management protocols.
Essential Safety and Operational Guide for Handling AHL Modulator-1
Chemical and Physical Properties
AHL modulator-1, also known as compound 12, is a modulator of N-acylated L-homoserine lactone (AHL). It is intended for research use only. The following table summarizes its known properties and highlights the need for a comprehensive safety evaluation.
| Property | Value/Information | Notes |
| Chemical Name | This compound (compound 12) | A modulator of N-acylated L-homoserine lactone (AHL). |
| CAS Number | 942296-18-6 | --- |
| Molecular Formula | C12H12BrNO3 | --- |
| Appearance | Solid (Assumed) | The physical form should be confirmed upon receipt. |
| Storage Temperature | -20°C | Proper storage is crucial to maintain chemical integrity. |
| Toxicity Data | Not readily available | Assume the compound is hazardous until proven otherwise. |
| Flash Point | Not readily available | Handle away from ignition sources. |
| Permissible Exposure Limit (PEL) | Not established | Minimize exposure through engineering controls and PPE. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks is required to determine the appropriate level of PPE.[4] The following are minimum PPE recommendations for handling this compound in a solid form and in solution.
1. Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards should be worn when in the laboratory.[4][5]
-
Chemical Splash Goggles: When there is a risk of splashes, such as when preparing solutions or transferring liquids, chemical splash goggles that provide a tight seal around the eyes are required.[5]
-
Face Shield: A face shield should be worn over safety glasses or goggles during procedures with a significant splash or aerosol generation potential.[5][6]
2. Body Protection:
-
Laboratory Coat: A properly fitting lab coat is mandatory to protect clothing and skin from potential contamination.[6][7] For handling larger quantities or when there is a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for laboratory work to protect the lower body and feet from spills and falling objects.[4][7]
3. Hand Protection:
-
Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound.[4][8] It is advisable to double-glove to provide an extra layer of protection. Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.[9]
4. Respiratory Protection:
-
Engineering Controls: Primary respiratory protection should be achieved through engineering controls, such as working in a certified chemical fume hood, especially when handling the powdered form of the compound to avoid inhalation of aerosols.[7]
-
Respirator: If engineering controls are not sufficient to minimize inhalation exposure, a properly fitted respirator (e.g., N95 or higher) may be necessary.[6][8] A formal respiratory protection program, including fit testing and training, is required for respirator use.[8]
Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The container should be clearly labeled with the chemical name, concentration, and hazard warnings.[10]
-
Store this compound at -20°C in a designated and labeled area, away from incompatible materials.[10]
2. Weighing and Solution Preparation:
-
All handling of the solid, powdered form of this compound should be conducted within a chemical fume hood to prevent inhalation of the powder.[7]
-
Use appropriate tools, such as spatulas and weighing paper, and clean them thoroughly after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the contents and any associated hazards.[10]
3. Experimental Use:
-
Always wear the appropriate PPE as determined by your risk assessment.
-
Keep the work area clean and uncluttered.[11]
-
Be aware of the location and proper use of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.[12]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste unless determined otherwise by a qualified professional.[13]
1. Solid Waste:
-
Contaminated solid waste, including gloves, weighing paper, and disposable lab coats, should be collected in a designated, labeled hazardous waste container.[14]
2. Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.[14]
-
Do not dispose of this compound down the drain.[15]
-
Ensure that incompatible waste streams are kept separate to prevent dangerous reactions.[15]
3. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous waste.[13] After rinsing, the container label should be defaced before disposal as regular trash.[13]
Workflow for Risk Assessment and PPE Selection
The following diagram illustrates a logical workflow for assessing the risks associated with handling a new chemical like this compound and selecting the appropriate personal protective equipment.
Caption: Risk assessment and PPE selection workflow for handling new laboratory chemicals.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. intersolia.com [intersolia.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. blog.edvotek.com [blog.edvotek.com]
- 13. vumc.org [vumc.org]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
